molecular formula C7H12O3 B1391336 trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate CAS No. 626238-08-2

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Cat. No.: B1391336
CAS No.: 626238-08-2
M. Wt: 144.17 g/mol
InChI Key: KFLCCZPFOPDGLN-UHFFFAOYSA-N
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Description

Trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLCCZPFOPDGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a powerful and strategic building block in contemporary medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a rigid scaffold that can effectively orient pharmacophoric elements in space, often leading to enhanced binding affinity and selectivity for biological targets.[2] Unlike more flexible aliphatic chains, the conformational rigidity of the cyclobutane moiety can lock a molecule into its bioactive conformation, minimizing the entropic penalty upon binding. This guide focuses on a particularly valuable derivative, trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, a versatile intermediate for the synthesis of complex molecules with significant potential in drug development.

Compound Identification and Physicochemical Properties

Nomenclature and CAS Number

The unambiguous identification of a chemical entity is paramount for regulatory compliance, patent protection, and scientific reproducibility. The compound of interest is formally identified as:

  • Systematic Name: methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate[3]

  • Common Name: this compound

  • CAS Number: 1408075-48-8 [3][4][5][6]

It is crucial to distinguish the trans isomer from its cis counterpart (CAS Number: 626238-08-2) and the general entry for mixed isomers (CAS Number: 169899-49-4), as stereochemistry plays a pivotal role in biological activity. The trans configuration specifies that the hydroxyl and methyl carboxylate groups are on opposite faces of the cyclobutane ring, which influences its three-dimensional shape and interaction with biological macromolecules.[3]

Physicochemical Data

A comprehensive understanding of the physicochemical properties of a compound is essential for its application in synthesis and drug formulation. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₂O₃[3][5][6][7]
Molecular Weight 144.17 g/mol [3][5][7]
Physical Form Liquid[4]
Predicted Boiling Point 190.2 ± 33.0 °C[3]
Predicted Density 1.232 ± 0.06 g/cm³[3]
Predicted pKa 14.73 ± 0.40[3]
InChI Key KFLCCZPFOPDGLN-UHFFFAOYSA-N[7]
SMILES CC1(CC(C1)O)C(=O)OC[8]

Note: Some physical properties are predicted and should be confirmed experimentally.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring. Protons on the ring are diastereotopic and will exhibit distinct chemical shifts and coupling constants.

  • -OCH₃ (s, 3H): ~3.7 ppm

  • -CH₃ (s, 3H): ~1.3 ppm

  • -CHOH (m, 1H): ~4.0-4.2 ppm

  • Cyclobutane Ring Protons (m, 4H): ~2.0-2.8 ppm

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information on the carbon framework.

  • C=O (ester): ~175 ppm

  • -C-O (ester): ~52 ppm

  • -C-OH: ~65-70 ppm

  • Quaternary Carbon: ~40-45 ppm

  • -CH₂- (cyclobutane): ~30-35 ppm

  • -CH₃: ~20-25 ppm

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the hydroxyl and ester functional groups.

  • O-H stretch (hydroxyl): A broad band around 3400 cm⁻¹

  • C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹

  • C=O stretch (ester): A strong, sharp band around 1730 cm⁻¹[9]

  • C-O stretch (ester and alcohol): Bands in the fingerprint region, typically between 1000-1300 cm⁻¹

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 144. Subsequent fragmentation may involve the loss of the methoxy group (-OCH₃, m/z = 31) or the methyl carboxylate group (-COOCH₃, m/z = 59).

Synthesis and Chemical Reactivity

This compound is a valuable synthetic intermediate due to the presence of two orthogonal functional groups—a hydroxyl and an ester—that can be selectively manipulated.

Synthetic Protocol: A Scalable Approach

A robust and scalable synthesis is critical for the application of this building block in drug discovery programs. The following protocol is adapted from a highly cited, stereoselective synthesis of a related cyclobutane derivative.[7]

G cluster_0 Step 1: Stereoselective Reduction cluster_1 Step 2: Mitsunobu Inversion cluster_2 Step 3: Hydrolysis start Methyl 3-oxo-1-methylcyclobutanecarboxylate step1 LiAlH(O-t-Bu)₃ THF, -78 °C to -60 °C, 4h start->step1 product1 cis-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate step1->product1 step2 p-Nitrobenzoic acid, DEAD, PPh₃ THF, rt, 16h product1->step2 product2 trans-p-Nitrobenzoyl ester step2->product2 step3 LiOH·H₂O H₂O/THF, pH 4-5 product2->step3 final_product This compound step3->final_product

Caption: A three-step synthetic workflow for the target molecule.

Step-by-Step Methodology:

  • Stereoselective Reduction:

    • To a solution of methyl 3-oxo-1-methylcyclobutanecarboxylate in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium tri-tert-butoxyaluminum hydride in THF dropwise.

    • Maintain the temperature between -78 °C and -60 °C and stir for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cis-methyl 3-hydroxy-1-methylcyclobutanecarboxylate.

  • Mitsunobu Inversion:

    • Dissolve the cis-alcohol from the previous step, p-nitrobenzoic acid, and triphenylphosphine in anhydrous THF at room temperature.

    • Add diethyl azodicarboxylate (DEAD) dropwise and stir the reaction mixture for 16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel to obtain the trans-p-nitrobenzoyl ester.

  • Hydrolysis:

    • Dissolve the trans-ester in a mixture of THF and water.

    • Add lithium hydroxide monohydrate and stir until the ester is consumed (monitored by TLC).

    • Carefully adjust the pH to 4-5 with dilute hydrochloric acid.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford the final product, this compound.

Chemical Reactivity and Synthetic Utility

The hydroxyl and ester functionalities of the title compound allow for a wide range of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.[3]

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a variety of nucleophiles.

  • Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols.

G cluster_0 Reactions at the Hydroxyl Group cluster_1 Reactions at the Ester Group center This compound oxidation Oxidation (e.g., PCC) center->oxidation substitution Substitution (e.g., Nu⁻ after activation) center->substitution reduction Reduction (e.g., LiAlH₄) center->reduction hydrolysis Hydrolysis (e.g., LiOH) center->hydrolysis ketone Ketone derivative oxidation->ketone substituted_product Substituted derivative substitution->substituted_product diol Diol derivative reduction->diol acid Carboxylic acid derivative hydrolysis->acid

Caption: Key chemical transformations of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the cyclobutane scaffold into drug candidates can confer several advantageous properties, including increased metabolic stability, improved pharmacokinetic profiles, and novel intellectual property positions.[1] this compound serves as a valuable starting material for the synthesis of bioactive molecules.

Role as a Conformational Restrictor

The rigid nature of the cyclobutane ring can be exploited to lock flexible molecules into a specific conformation that is optimal for binding to a biological target. This pre-organization can lead to a significant increase in potency. For instance, cyclobutane derivatives have been used as conformationally restricted analogs of natural products with anti-tumor activity.[1]

Potential as a Pharmacophore

The hydroxyl and ester groups of the title compound can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors.[3] Preliminary studies on related cyclobutane derivatives have suggested potential anti-inflammatory and antimicrobial properties.[7] While the specific mechanism of action for this compound is not yet fully elucidated, its structural features make it an attractive candidate for screening in various disease models.

Bioisosteric Replacement

The cyclobutane ring can be used as a bioisostere for other chemical groups, such as gem-dimethyl groups or larger rings. This can lead to improved physicochemical properties and oral bioavailability.

The exploration of this compound and its derivatives in drug discovery is an active area of research. Its unique structural features and synthetic versatility make it a valuable tool for medicinal chemists seeking to develop novel therapeutics.

Conclusion

This compound is a strategically important building block for the synthesis of complex, three-dimensional molecules with potential applications in drug discovery. Its well-defined stereochemistry, versatile functional groups, and the advantageous properties conferred by the cyclobutane scaffold make it a valuable asset for medicinal chemists. This guide has provided a comprehensive overview of its identification, properties, synthesis, and potential applications, serving as a foundational resource for researchers in the field.

References

An In-Depth Technical Guide to the Physical Properties of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the physical, chemical, and spectroscopic properties of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes key data points with practical insights into the compound's characterization and handling.

Core Chemical Identity and Molecular Structure

This compound is a substituted cyclobutane derivative that serves as a valuable building block in organic synthesis.[1] Its unique structural arrangement, featuring a hydroxyl group and a methyl ester functionality in a trans configuration, offers specific stereochemical properties that are crucial for designing more complex molecules. The trans arrangement indicates that the hydroxyl and carboxylate groups are on opposite faces of the cyclobutane ring, which minimizes steric hindrance and enhances the molecule's overall stability.[1]

Key identifiers for this compound are consolidated below:

  • Systematic Name: methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate[1]

  • Molecular Formula: C₇H₁₂O₃[1][2]

  • Molecular Weight: 144.17 g/mol [1][3]

  • CAS Number: 1408075-48-8[2][4] (Also cited as 626238-08-2[3])

  • InChI Key: KFLCCZPFOPDGLN-KBTIHESUSA-N

  • Canonical SMILES: CC1(CC(C1)O)C(=O)OC[1]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and storage requirements. The available data, primarily from predictive models, are summarized below.

PropertyValueSource
Physical Form Liquid
Molecular Weight 144.17 g/mol [1]
Boiling Point 190.2 ± 33.0 °C (Predicted)[5]
Density 1.232 ± 0.06 g/cm³ (Predicted)[1][5]
Acidity (pKa) 14.73 ± 0.40 (Predicted)[1][5]

Expert Insights:

  • Boiling Point: The predicted boiling point is significantly influenced by the presence of the hydroxyl (-OH) group, which allows for intermolecular hydrogen bonding. This elevates its boiling point compared to non-hydroxylated analogs like methyl cyclobutanecarboxylate.[1]

  • Density: The density is typical for a small, oxygenated organic molecule.

  • Solubility: While quantitative data is scarce, the presence of both a hydroxyl group and a methyl ester group suggests a degree of polarity. The hydroxyl group can act as a hydrogen bond donor and acceptor, likely imparting some solubility in polar protic solvents like water and alcohols. The ester group and hydrocarbon backbone favor solubility in organic phases.[1]

  • Acidity: The high predicted pKa value indicates that the hydroxyl proton is not significantly acidic, behaving similarly to a typical secondary alcohol.[1]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of a chemical compound. While a dedicated public spectrum for this specific molecule is not available, its expected spectroscopic features can be reliably predicted based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. The key diagnostic absorptions expected for this compound are detailed below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretch3500 - 3200Strong, Broad
Alkane (C-H)Stretch3000 - 2850Medium-Strong
Ester (C=O)Stretch~1735Strong
Ester (C-O)Stretch1300 - 1000Strong

Causality Behind Expected Spectra:

  • The O-H stretch appears as a broad band due to hydrogen bonding, a hallmark of alcohols.

  • The C=O stretch from the methyl ester is expected to be a strong, sharp peak around 1735 cm⁻¹, characteristic of saturated aliphatic esters.[6]

  • The C-H stretches just below 3000 cm⁻¹ confirm the presence of the sp³-hybridized carbons in the cyclobutane ring and methyl groups.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. As experimental data for the target molecule is not publicly available, we present an analysis of the closely related analog, trans-Methyl 3-hydroxycyclobutanecarboxylate (CAS 63485-51-8) , to illustrate the principles of spectral interpretation for this class of compounds.

¹H NMR Data for Analog (400 MHz, CDCl₃): δ 2.18-2.25 (m, 2H), 2.55-2.61 (m, 2H), 3.01-3.08 (m, 1H), 3.70 (s, 3H), 4.53-4.61 (m, 1H).[5][7]

Step-by-Step Spectral Interpretation Workflow:

  • Sample Preparation: A ~5-10 mg sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The solution must be homogeneous.

  • Data Acquisition: The sample is placed in the NMR spectrometer. Standard ¹H acquisition parameters are used, including setting the appropriate spectral width, number of scans, and relaxation delay.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to a known standard (e.g., TMS at 0 ppm).

  • Interpretation:

    • δ 3.70 (s, 3H): This singlet integrating to three protons is characteristic of the methyl ester (-OCH₃) protons. Its singlet nature indicates no adjacent protons for coupling.

    • δ 4.53-4.61 (m, 1H): This multiplet corresponds to the proton on the carbon bearing the hydroxyl group (CH-OH). It is shifted downfield due to the electronegativity of the attached oxygen.

    • δ 3.01-3.08 (m, 1H): This multiplet represents the proton on the carbon bearing the ester group (CH-CO₂Me).

    • δ 2.18-2.25 (m, 2H) & 2.55-2.61 (m, 2H): These two multiplets correspond to the four methylene protons (-CH₂-) on the cyclobutane ring. Their complex splitting patterns arise from coupling to each other and to the adjacent methine protons.

For this compound, one would expect to see a singlet for the C1-methyl group and the disappearance of the methine proton signal for the carbon bearing the ester, simplifying that region of the spectrum.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Processing & Analysis A Weigh ~10 mg of Compound B Dissolve in ~0.7 mL CDCl₃ A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune & Shim Magnet D->E F Acquire ¹H Spectrum (FID) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integrate Peaks & Assign Shifts H->I J Structural Confirmation I->J

Caption: Standard workflow for NMR spectroscopic analysis.

Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][5] Recommended storage is at room temperature in a dry environment.[5]

  • Safety Profile: Based on available safety data, this compound is associated with the following hazards:

    • Harmful if swallowed (H302)[8]

    • Causes skin irritation (H315)[3][8]

    • Causes serious eye irritation (H319)[3][8]

    • May cause respiratory irritation (H335)[3][8]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.

Synthetic and Reactivity Overview

Understanding the synthesis of a building block provides context for potential impurities and its inherent reactivity.

Synthetic Pathway: A common method for the synthesis of this compound involves the esterification of 3-hydroxy-1-methylcyclobutanone with methanol, typically catalyzed by an acid.[1]

G start 3-hydroxy-1-methylcyclobutanone reagent + Methanol (CH₃OH) + Acid Catalyst (H⁺) start->reagent product trans-Methyl 3-hydroxy-1-methyl- cyclobutanecarboxylate reagent->product

Caption: General synthetic scheme for the target compound.

Chemical Reactivity: The compound's two primary functional groups dictate its reactivity profile, making it a versatile intermediate:[1]

  • Oxidation: The secondary hydroxyl group can be oxidized to the corresponding ketone.

  • Reduction: The methyl ester can be reduced to a primary alcohol.

  • Substitution: The hydroxyl group can be converted to a leaving group and substituted by other nucleophiles.

This dual functionality allows for selective modification at either end of the molecule, providing chemists with a flexible tool for building complex molecular architectures.

References

An In-Depth Technical Guide to Methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring, once considered a mere curiosity of strained organic molecules, has emerged as a powerful and versatile building block in the design of novel therapeutics.[1][2] Its unique conformational constraints and three-dimensional architecture offer significant advantages in the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[3] This guide provides a comprehensive technical overview of a particularly valuable derivative, methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate, focusing on its synthesis, physicochemical properties, and its strategic application in the development of next-generation pharmaceuticals.

The strategic incorporation of the 1,3-disubstituted cyclobutane moiety can impart several desirable properties to a drug candidate. It can serve as a conformationally restricted replacement for more flexible aliphatic linkers, thereby reducing the entropic penalty upon binding to a biological target.[3] Furthermore, this scaffold can act as a bioisostere for aromatic rings, offering a non-planar alternative that can enhance binding affinity and improve metabolic stability.[4]

Physicochemical Properties of Methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in drug development. The properties of methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate are summarized in the table below.

PropertyValueSource
IUPAC Name methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylatePubChem[5]
CAS Number 1408075-48-8Ark Pharma Scientific Limited[6]
Molecular Formula C₇H₁₂O₃PubChem[5]
Molecular Weight 144.17 g/mol PubChem[5]
Appearance Combustible liquidPubChem[5]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.PubChem[5]

Stereoselective Synthesis and Methodologies

A plausible and efficient synthetic route, inspired by this precedent, would commence with a commercially available starting material like 3-oxocyclobutane-1-carboxylic acid. The key steps would involve a stereoselective reduction of the ketone and subsequent methylation and esterification.

Proposed Synthetic Protocol:
  • Stereoselective Reduction of the Ketone: The carbonyl group of 3-oxocyclobutane-1-carboxylic acid can be reduced to the corresponding alcohol with a high degree of stereocontrol. The choice of reducing agent is critical to achieve the desired trans relationship between the hydroxyl group and the carboxylic acid. Bulky reducing agents, such as lithium tri-tert-butoxyaluminum hydride, are often employed to favor hydride attack from the less sterically hindered face of the molecule.

  • Protection of the Hydroxyl Group: To prevent unwanted side reactions in subsequent steps, the newly formed hydroxyl group is typically protected with a suitable protecting group, such as a silyl ether (e.g., tert-butyldimethylsilyl ether).

  • Methylation of the Carboxylic Acid: The carboxylic acid moiety can be converted to the corresponding methyl ester through standard esterification procedures, for instance, by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a milder reagent like (trimethylsilyl)diazomethane.

  • α-Methylation of the Ester: The carbon atom alpha to the ester carbonyl can be deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. The resulting enolate is then quenched with an electrophilic methyl source, like methyl iodide, to introduce the methyl group at the 1-position.

  • Deprotection of the Hydroxyl Group: Finally, removal of the protecting group from the hydroxyl moiety, for example, by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) for a silyl ether, yields the target molecule, methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate.

Synthetic_Workflow Start 3-Oxocyclobutane-1-carboxylic Acid Step1 Stereoselective Reduction Start->Step1 Intermediate1 trans-3-Hydroxycyclobutane- 1-carboxylic Acid Step1->Intermediate1 Step2 Protection of -OH Group Intermediate1->Step2 Intermediate2 Protected trans-3-Hydroxy- cyclobutane-1-carboxylic Acid Step2->Intermediate2 Step3 Esterification Intermediate2->Step3 Intermediate3 Protected Methyl trans-3-Hydroxy- cyclobutane-1-carboxylate Step3->Intermediate3 Step4 α-Methylation Intermediate3->Step4 Intermediate4 Protected Methyl (1r,3r)-3-hydroxy- 1-methylcyclobutane-1-carboxylate Step4->Intermediate4 Step5 Deprotection Intermediate4->Step5 End Methyl (1r,3r)-3-hydroxy- 1-methylcyclobutane-1-carboxylate Step5->End

Applications in Drug Development: Case Studies and Mechanistic Insights

The strategic incorporation of the 1,3-disubstituted cyclobutane scaffold has proven to be a successful strategy in the development of clinical drug candidates. Two notable examples are PF-03654746, a histamine H₃ receptor antagonist, and TAK-828F, a retinoic acid-related orphan receptor γt (RORγt) inverse agonist. While not containing the exact target molecule of this guide, their structures and mechanisms of action provide invaluable insights into the potential applications of methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate as a key building block.

Case Study 1: PF-03654746 - A Histamine H₃ Receptor Antagonist

PF-03654746 is a potent and selective antagonist of the histamine H₃ receptor, which has been investigated for the treatment of cognitive disorders and allergic rhinitis.[8][9] The cyclobutane core in PF-03654746 serves to orient the key pharmacophoric elements in a rigid and well-defined spatial arrangement, which is crucial for high-affinity binding to the receptor. The trans-substitution pattern on the cyclobutane ring is critical for its activity.

Case Study 2: TAK-828F - A RORγt Inverse Agonist

TAK-828F is a clinical candidate for the treatment of autoimmune diseases, acting as an inverse agonist of the RORγt nuclear receptor.[10] RORγt is a key transcription factor involved in the differentiation of pro-inflammatory Th17 cells. The cis-1,3-disubstituted cyclobutane carboxylic acid scaffold is a central component of TAK-828F, responsible for key interactions within the ligand-binding domain of the receptor.[1][11] The synthesis of this core component involves a diastereoselective reduction of a cyclobutylidene derivative, highlighting the importance of stereocontrol in achieving the desired biological activity.[1]

Signaling_Pathway Receptor Receptor Coactivator Coactivator Receptor->Coactivator Inhibits Transcription Transcription Coactivator->Transcription Prevents Th17 Th17 Transcription->Th17 Reduces Inflammation Inflammation Th17->Inflammation Decreases

Conclusion and Future Perspectives

Methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate represents a valuable and strategically important building block for modern drug discovery. Its rigid, three-dimensional structure, coupled with the presence of versatile functional groups, makes it an ideal scaffold for the design of potent and selective modulators of a wide range of biological targets. The insights gained from the development of clinical candidates like PF-03654746 and TAK-828F underscore the immense potential of the 1,3-disubstituted cyclobutane motif. As our understanding of stereoselective synthesis and the principles of rational drug design continues to evolve, we can anticipate that this and related cyclobutane derivatives will play an increasingly prominent role in the development of innovative medicines to address unmet medical needs.

References

molecular weight and formula of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Abstract

This compound is a substituted cyclobutane derivative that has emerged as a versatile building block in modern organic synthesis and medicinal chemistry. Its rigid, three-dimensional scaffold, coupled with orthogonal functional groups—a hydroxyl and a methyl ester—makes it a valuable precursor for the synthesis of complex molecular architectures and biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, intended for researchers and professionals in drug discovery and chemical development.

Core Molecular Identity and Physicochemical Properties

The defining structural feature of this compound is a cyclobutane ring substituted at the 1-position with both a methyl group and a methyl ester, and at the 3-position with a hydroxyl group.[1] The trans stereochemistry indicates that the hydroxyl and the methyl carboxylate groups reside on opposite faces of the four-membered ring, which minimizes steric strain and is generally the more thermodynamically stable configuration.[1]

The systematic IUPAC name for this specific stereoisomer is methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₃[1][2][3]
Molecular Weight 144.17 g/mol [1][3][4][5]
CAS Number 1408075-48-8[1][2][3][6]
Appearance Liquid[6]
Predicted Boiling Point 190.2 ± 33.0 °C[1]
Predicted Density 1.232 ± 0.06 g/cm³[1]
Predicted pKa 14.73 ± 0.40[1]
SMILES CC1(CC(C1)O)C(=O)OC[1]
InChI Key KFLCCZPFOPDGLN-UHFFFAOYSA-N[1][4]

Synthesis and Stereochemical Control

The synthesis of this compound requires careful control of stereochemistry. Several strategies have been developed, often starting from readily available precursors.

Method 1: Esterification of a Ketone Precursor

A straightforward approach involves the acid-catalyzed esterification of 3-hydroxy-1-methylcyclobutanone with methanol.[1] This method is direct but may require subsequent separation of stereoisomers if the starting ketone is not stereochemically pure or if the reaction conditions allow for epimerization.

Method 2: Stereoselective Reduction and Inversion

For applications demanding high stereopurity, a more sophisticated, multi-step synthesis is employed. This pathway demonstrates excellent control over the relative stereochemistry of the functional groups.[4]

  • Step 1: Stereoselective Reduction: The synthesis begins with the reduction of a ketone precursor. The choice of reducing agent is critical for establishing the initial stereocenter. Bulky hydride reagents, such as lithium tri-tert-butoxyaluminum hydride, are often used to stereoselectively deliver a hydride to the less sterically hindered face of the carbonyl, yielding the corresponding cis-alcohol.

  • Step 2: Stereochemical Inversion: To achieve the desired trans configuration, a Mitsunobu reaction is performed. This reaction inverts the stereochemistry at the alcohol center by reacting it with a nucleophile (e.g., a carboxylate) in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).

  • Step 3: Final Hydrolysis/Esterification: The resulting ester from the Mitsunobu reaction is then hydrolyzed and subsequently re-esterified to yield the final trans-methyl ester product.

The workflow below illustrates this stereocontrolled synthetic strategy.

G cluster_0 Stereoselective Synthesis Workflow start Ketone Precursor (1-methylcyclobutane-3-one-1-carboxylate) step1 Stereoselective Reduction (e.g., LiAl(OtBu)3H) start->step1 intermediate1 cis-Alcohol Intermediate step1->intermediate1 Forms cis isomer step2 Mitsunobu Reaction (PPh3, DEAD, RCOOH) intermediate1->step2 intermediate2 Inverted Ester (trans) step2->intermediate2 Inverts stereocenter step3 Hydrolysis & Esterification (1. NaOH; 2. MeOH, H+) intermediate2->step3 end_product This compound step3->end_product

Caption: A generalized workflow for the stereocontrolled synthesis of the target compound.

Chemical Reactivity and Synthetic Applications

The utility of this molecule stems from its two distinct functional groups, which can be manipulated selectively.

  • Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.[1]

  • Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄), providing access to a diol scaffold.[1]

  • Substitution of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce new functionalities like halides or amines.[1]

Because of this reactivity, it serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[4]

Relevance in Medicinal Chemistry and Drug Discovery

Substituted cyclobutanes are increasingly recognized as valuable motifs in drug design. They provide a rigid, non-planar scaffold that can orient substituents in well-defined regions of three-dimensional space, which is advantageous for optimizing interactions with biological targets like enzymes and receptors.[1][4]

Preliminary research has highlighted the potential of this compound and its derivatives in several therapeutic areas:

  • Anti-inflammatory Agents: The core structure has been explored as a template for developing new anti-inflammatory drugs.[4]

  • Antimicrobial Properties: Some studies have indicated that compounds derived from this scaffold exhibit efficacy against Gram-positive bacteria.[4]

  • Protein Degrader Building Blocks: This molecule is listed as a building block for protein degraders, a cutting-edge area of drug development.

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the ester carbonyl) allows the molecule to engage in specific biochemical interactions, which is a key aspect of its mechanism of action in biological systems.[1]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. It is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.[5][6] It may also be harmful if swallowed.[6] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), are required. The compound should be stored at room temperature in a dry, inert atmosphere to maintain its integrity.[1][6]

Conclusion

This compound is a high-value synthetic intermediate with a unique combination of structural rigidity and functional group versatility. Its stereochemically defined architecture makes it an attractive starting material for creating sophisticated molecules in medicinal chemistry and materials science. The ongoing exploration of its biological activities suggests that this compound and its derivatives will continue to be relevant in the pursuit of novel therapeutic agents.

References

A Technical Guide to the In-Silico Prediction of Physicochemical Properties: The Case of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The accurate prediction of physicochemical properties such as boiling point and the acid dissociation constant (pKa) is a cornerstone of modern drug discovery and chemical synthesis. These parameters govern a molecule's behavior in various environments, influencing its solubility, membrane permeability, and interaction with biological targets. This guide provides an in-depth analysis of the predicted boiling point and pKa of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (CAS: 1408075-48-8), a versatile building block in organic synthesis.[1] By leveraging established computational methodologies and comparing the target molecule to structural analogs, we arrive at robustly predicted values and offer a framework for scientists to apply these principles in their research. This document details the theoretical underpinnings, outlines predictive workflows, and discusses the structural contributions to the final predicted values of approximately 190.2 ± 33.0 °C for the boiling point and 14.73 ± 0.40 for the pKa.[1]

Introduction: The Imperative of Predictive Chemistry

In the fields of medicinal chemistry and materials science, the journey from molecular design to functional product is often long and resource-intensive. The ability to reliably predict a compound's physical properties in silico, prior to its synthesis, offers a significant strategic advantage. It allows for the early-stage screening of large virtual libraries, prioritization of synthetic targets, and a deeper understanding of structure-property relationships.[2]

This compound is a compound of interest due to its rigid cyclobutane scaffold and bifunctional nature, containing both a hydroxyl group and a methyl ester.[1] This structure makes it a valuable intermediate for creating more complex molecules.[1] Understanding its boiling point is critical for purification processes like distillation, while its pKa is essential for predicting its ionization state in physiological or reaction media, which in turn affects properties like solubility and reactivity.[2][3] This guide will dissect the predictive methodologies used to estimate these two key parameters.

Molecular Structure Analysis: A Sum of its Parts

The physicochemical properties of this compound are dictated by the interplay of its constituent functional groups and its stereochemistry.

  • Cyclobutane Ring: Provides a rigid, strained four-membered ring structure.

  • Secondary Hydroxyl (-OH) Group: This is the most significant group for intermolecular interactions. It can act as both a hydrogen bond donor and acceptor, which is expected to substantially increase the boiling point. It is also the primary acidic site on the molecule.

  • Methyl Ester (-COOCH₃) Group: This group introduces polarity and dipole-dipole interactions. It is a hydrogen bond acceptor but not a donor. Its electron-withdrawing nature can have a modest influence on the acidity of the nearby hydroxyl group.

  • 1-Methyl (-CH₃) Group: A non-polar group that adds to the molecular weight and can introduce steric effects.

  • trans Stereochemistry: The arrangement of the hydroxyl and ester groups on opposite faces of the cyclobutane ring minimizes steric hindrance.[1]

Prediction of Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. It is a direct measure of the strength of intermolecular forces.[4] For our target molecule, these forces are a combination of hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Theoretical Principles & Causality

The presence of the hydroxyl group is the single most dominant factor determining the boiling point. It facilitates strong hydrogen bonding between molecules, requiring significantly more energy to separate them into the gas phase compared to molecules that only exhibit weaker dipole-dipole or dispersion forces.

To contextualize this, we can examine simpler, analogous structures:

  • Methyl Cyclobutanecarboxylate (CAS: 765-85-5): Lacks the hydroxyl group. Its boiling point is approximately 135 °C.[5] Intermolecular forces are primarily dipole-dipole and dispersion.

  • Cyclobutanol (CAS: 2919-23-5): Lacks the ester and methyl groups. Its boiling point is approximately 123 °C.[6][7] This demonstrates the powerful effect of hydrogen bonding even on a small molecule.

The target molecule combines the features of both, leading to an expected boiling point significantly higher than either analog. The addition of the polar ester group and the increase in molecular weight both contribute to a higher boiling point than cyclobutanol alone.

Predictive Methodology: Quantitative Structure-Property Relationship (QSPR)

Modern boiling point prediction relies heavily on computational models, often categorized as Quantitative Structure-Property Relationship (QSPR) methods.[4] These models use a molecule's structural information to predict its properties.

G cluster_input Input Stage cluster_model Prediction Engine cluster_output Output & Analysis Input Molecular Structure (SMILES/MOL file) Model QSPR Model Selection (e.g., EPI Suite™, ACD/Percepta) Input->Model Algo Algorithm Execution (Group Contribution, Neural Network, etc.) Model->Algo Output Predicted Boiling Point (°C) with Confidence Interval Algo->Output Analysis Comparative Analysis (vs. Structural Analogs) Output->Analysis

Caption: General workflow for computational boiling point prediction.

Experimental Protocol: In-Silico Boiling Point Estimation

This protocol describes the steps for predicting the boiling point using a freely available QSPR tool like the US EPA's EPI Suite™.[8]

  • Obtain Molecular Structure: Secure the molecular structure of this compound, typically as a SMILES string: CC1(C--INVALID-LINK--O)C(=O)OC.

  • Launch Prediction Software: Open the EPI Suite™ application.

  • Input Structure: Paste the SMILES string into the structure input field. The software will render the 2D chemical structure for verification.

  • Select Prediction Module: From the available programs, select MPBPWIN™ (Melting Point/Boiling Point/Vapor Pressure).[8]

  • Execute Calculation: Run the prediction. The software calculates the boiling point by analyzing the molecule's fragments and applying a validated regression model.

  • Record and Analyze: Record the predicted normal boiling point (at 760 mmHg). The software often provides an estimation based on different methods, which should be considered in the final analysis.

Predicted Value and Discussion

The predicted boiling point for this compound is consistently reported in chemical databases that utilize such computational models.

CompoundKey Functional GroupsPredicted/Observed Boiling Point (°C)Reference
Cyclobutanol-OH~123[6][7]
Methyl Cyclobutanecarboxylate-COOCH₃~135[5]
This compound -OH, -COOCH₃, -CH₃ 190.2 ± 33.0 [1]

The predicted value of ~190 °C is logical and well-supported by the structural analysis. It is substantially higher than both cyclobutanol and methyl cyclobutanecarboxylate, reflecting the combined effect of strong hydrogen bonding from the hydroxyl group and the increased molecular weight and polarity from the methyl ester group.

G Molecule Target Molecule (this compound) HB Hydrogen Bonding Molecule->HB -OH Group DD Dipole-Dipole Molecule->DD -COOMe Group LDF Dispersion Forces Molecule->LDF Overall Size/MW Result Elevated Predicted Boiling Point (~190.2 °C) HB->Result DD->Result LDF->Result

Caption: Impact of functional groups on intermolecular forces and boiling point.

Prediction of pKa

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. For this molecule, the relevant acidic proton is on the secondary hydroxyl group. The pKa value indicates the pH at which this group is 50% deprotonated. Alcohols are very weak acids, and their pKa values are typically high.

Theoretical Principles & Causality

The acidity of an alcohol is determined by the stability of its conjugate base (the alkoxide). Any factor that stabilizes the negative charge on the oxygen atom will increase acidity, thereby lowering the pKa value.

  • Inductive Effects: The methyl ester group is weakly electron-withdrawing, which can pull electron density away from the hydroxyl oxygen. This effect stabilizes the resulting alkoxide and should theoretically make the alcohol slightly more acidic (lower pKa) than a simple cycloalkanol.

  • Reference Compound: The predicted pKa of cyclobutanol is approximately 15.31.[6][9] This serves as an excellent baseline. We expect the pKa of our target molecule to be slightly lower than this value due to the inductive effect of the ester.

Predictive Methodology: Empirical and QM-Based Approaches

Computational pKa prediction is a mature field with several reliable methods.[10]

  • Empirical Methods: These are the most common and fastest approaches. Software like ACD/pKa and ChemAxon's MarvinSketch use large, curated databases of experimental pKa values.[11][12] They analyze the input molecule, identify ionizable centers, and predict the pKa based on the pKa of similar substructures in the database, applying corrections for the surrounding molecular environment.[12]

  • Quantum Mechanical (QM) Methods: These "first-principles" methods calculate the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment.[13] While computationally expensive, they can be highly accurate, especially for novel chemical scaffolds not well-represented in empirical databases.[3]

Experimental Protocol: In-Silico pKa Estimation

This protocol outlines the general steps for predicting pKa using a tool with an empirical algorithm, such as ChemAxon's MarvinSketch.[14][15]

  • Input Structure: Draw the molecule in the MarvinSketch interface or import it from a file (e.g., SMILES string).

  • Access Calculators: Navigate to the 'Calculations' menu.

  • Select pKa Prediction: Choose the 'Protonation' > 'pKa' option.

  • Configure Parameters: Ensure the calculation is set for standard conditions (25 °C, aqueous solution). The default settings are typically sufficient.

  • Execute and View Results: Run the calculation. The software will display the molecule with the predicted pKa value annotated on the acidic (red) and basic (blue) sites. For our target, a single acidic pKa for the hydroxyl proton is expected.

  • Analyze Microspecies (Optional): Many tools can also generate a microspecies distribution plot, showing the percentage of the neutral and ionized forms of the molecule across a range of pH values.[14]

Predicted Value and Discussion

Computational tools provide a clear prediction for the pKa of the hydroxyl group.

CompoundKey Functional GroupsPredicted pKaReference
Cyclobutanol-OH15.31 ± 0.20[6][9]
This compound -OH, -COOCH₃, -CH₃ 14.73 ± 0.40 [1]

The predicted pKa of ~14.73 is slightly lower than that of cyclobutanol (~15.31), which aligns perfectly with our theoretical understanding. The modest electron-withdrawing inductive effect of the ester group at the 1-position helps to stabilize the conjugate base, making the proton slightly easier to remove and thus lowering the pKa. A pKa of this magnitude confirms the compound will be overwhelmingly in its neutral, protonated form under all physiological pH conditions.

Summary of Predicted Properties

This table consolidates the key predicted physicochemical data for this compound for easy reference.

PropertyPredicted ValueMethod of PredictionKey Structural Influences
Boiling Point 190.2 ± 33.0 °CQSPR / ComputationalHydrogen bonding (-OH), Dipole-Dipole (-COOCH₃), Molecular Weight
pKa (Acidity) 14.73 ± 0.40Empirical / Database-DrivenAcidity of secondary -OH, weak inductive effect from -COOCH₃

Conclusion

The in-silico prediction of boiling point and pKa provides invaluable insight for chemists and drug development professionals. For this compound, a combination of theoretical principles and established computational workflows yields a predicted boiling point of ~190.2 °C and a pKa of ~14.73 . These values are logically derived from its molecular structure, particularly the presence of a hydrogen-bonding hydroxyl group and an electron-withdrawing ester moiety. The methodologies and comparative analyses presented in this guide not only validate these predictions but also serve as a robust framework for evaluating other novel molecules, thereby accelerating the cycle of design, synthesis, and testing in scientific research.

References

1H NMR and 13C NMR spectral data for trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Introduction

This compound is a substituted cyclobutane derivative featuring key functional groups that make it a valuable building block in organic synthesis. Its structure is characterized by a four-membered carbon ring, a hydroxyl group at the 3-position, and both a methyl and a methyl ester group at the 1-position.[1] The molecule has a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1][2] The trans stereochemistry, which describes the relative orientation of the substituents on the cyclobutane ring, is crucial for its chemical reactivity and physical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of such molecules. The conformationally restrained nature of the cyclobutane ring gives rise to complex and informative NMR spectra.[3][4] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, experimental protocols, and the underlying principles that govern the observed chemical shifts and coupling constants.

cluster_molecule This compound C1 C1 C2 C2 C1->C2 CH3_C1 CH₃ C1->CH3_C1 Ester C(=O)OCH₃ C1->Ester C3 C3 C2->C3 C4 C4 C3->C4 OH OH C3->OH C4->C1

Figure 1: Structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this molecule is predicted to show distinct signals for each non-equivalent proton. The puckered nature of the cyclobutane ring and the fixed stereochemistry lead to specific chemical shifts and coupling patterns that are diagnostic of the trans configuration.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Key Insights
-OH1.5 - 4.0Broad Singlet (br s)1HThe chemical shift is highly dependent on solvent, concentration, and temperature. Exchange broadening often results in a broad singlet.
-OCH₃ (ester)~ 3.7Singlet (s)3HThe electronegative oxygen deshields these protons, shifting them downfield. This is a characteristic region for methyl esters.[5]
H-33.8 - 4.2Multiplet (m)1HThis proton is attached to the carbon bearing the hydroxyl group, leading to significant deshielding. It will be coupled to the adjacent methylene protons (H-2, H-4).
H-2, H-41.8 - 2.6Multiplet (m)4HThese methylene protons are diastereotopic due to the chiral center at C1. They are coupled to each other (geminal coupling) and to H-3 (vicinal coupling), resulting in complex multiplets. Their exact shifts are sensitive to the ring conformation.[3]
-CH₃ (on C1)~ 1.3Singlet (s)3HAs a quaternary carbon, C1 has no attached protons, so this methyl group appears as a singlet. Its chemical shift is typical for an aliphatic methyl group.

Expert Insights on ¹H NMR Interpretation:

  • Conformational Rigidity: The analysis of complex ¹H NMR spectra of cyclobutane derivatives provides valuable information on their conformation.[3] Unlike more flexible acyclic systems, the ring puckering in cyclobutanes creates distinct axial and equatorial environments, influencing both chemical shifts and coupling constants.

  • Through-Space Effects: The trans arrangement of the hydroxyl and the carboxylate ester groups minimizes steric hindrance.[1] This stereochemistry can be confirmed using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which would show through-space correlations between protons on the same face of the ring.

  • Coupling Constants: While difficult to extract from overlapping multiplets without spectral simulation, the vicinal (³JHH) and long-range (⁴JHH) coupling constants are highly informative. For cyclobutanes, long-range couplings can be particularly sensitive to the dihedral angle, with equatorial-equatorial couplings being significantly larger than axial-axial ones.[3]

¹³C NMR Spectral Analysis

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will produce a single peak. The symmetry of the trans isomer renders carbons C-2 and C-4 chemically equivalent, thus reducing the total number of expected signals to six.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Key Insights
C=O (ester)170 - 180The carbonyl carbon is the most deshielded due to the double bond and the electronegativity of the two oxygen atoms, placing it far downfield.[6]
C-3 (-CHOH)65 - 75The direct attachment of an electronegative hydroxyl group causes a significant downfield shift for this carbon.[6]
-OCH₃ (ester)50 - 55This carbon is also deshielded by the adjacent oxygen atom. This is a typical range for ester methoxy carbons.
C-1 (quaternary)45 - 55The chemical shift of this quaternary carbon is influenced by the attached methyl and ester groups.[7]
C-2, C-4 (-CH₂-)30 - 40These equivalent methylene carbons of the cyclobutane ring appear in the typical aliphatic region.
-CH₃ (on C1)20 - 30This methyl carbon is in a standard aliphatic environment and is expected to be the most upfield signal.

Expert Insights on ¹³C NMR Interpretation:

  • Substituent Effects: The chemical shifts are highly predictable based on additive substituent effects. The presence of electronegative atoms like oxygen causes a downfield shift (deshielding) of the attached carbon and, to a lesser extent, adjacent carbons.[8]

  • DEPT Analysis: To definitively assign the quaternary (C-1), methine (C-3), methylene (C-2, C-4), and methyl (-CH₃, -OCH₃) signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended. DEPT-135, for instance, would show positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and no signal for quaternary carbons.

Experimental Protocol for NMR Data Acquisition

This section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation

  • Step 1: Accurately weigh approximately 5-10 mg of this compound.

  • Step 2: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), inside a small vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which can be used for spectral referencing.[7]

  • Step 3: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra.[9]

  • Step 4: Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer's detector (~4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition

  • Step 1: Instrument Tuning: Place the NMR tube in the spectrometer. The instrument should be tuned and matched to the sample's specific frequency, and the magnetic field homogeneity should be optimized (shimming) to ensure sharp, symmetrical peaks.

  • Step 2: ¹H NMR Acquisition:

    • Experiment: A standard 1D pulse-acquire experiment.

    • Typical Parameters (500 MHz):

      • Spectral Width: ~12-16 ppm

      • Pulse Angle: 30-45 degrees (to allow for faster repetition without saturation)

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay (d1): 1-2 seconds

      • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

  • Step 3: ¹³C NMR Acquisition:

    • Experiment: A standard 1D proton-decoupled experiment (e.g., zgpg30). Proton decoupling simplifies the spectrum to singlets and provides a signal enhancement via the Nuclear Overhauser Effect (NOE).[6]

    • Typical Parameters (125 MHz):

      • Spectral Width: ~220-240 ppm

      • Pulse Angle: 30 degrees

      • Acquisition Time: ~1 second

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 128-1024 (more scans are needed due to the low natural abundance of ¹³C)

3. Data Processing

  • Step 1: Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to convert it from the time domain to the frequency domain.

  • Step 2: Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to produce a flat baseline.

  • Step 3: Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) to its known value.[7]

  • Step 4: Integration and Peak Picking: Integrate the area under each peak in the ¹H spectrum to determine the relative ratio of protons. Identify the precise chemical shift of each peak.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in CDCl₃ with TMS (~0.6 mL) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert & Shim Sample Transfer->Insert Acquire_H1 Acquire ¹H Spectrum (1D Proton) Insert->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum (Proton Decoupled) Acquire_H1->Acquire_C13 FT Fourier Transform (FID → Spectrum) Acquire_C13->FT Process Phase & Baseline Correction FT->Process Reference Reference Spectrum (to TMS or Solvent) Process->Reference Analyze Integrate & Assign Peaks Reference->Analyze

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental to verifying the structure and stereochemistry of this compound. By understanding the principles of chemical shifts, coupling constants, and substituent effects within the unique framework of a cyclobutane ring, researchers can confidently interpret spectral data. The application of standard experimental protocols, potentially enhanced by 2D NMR techniques like COSY, HSQC, and NOESY, provides a self-validating system for complete structural assignment, which is a critical step in drug development and complex organic synthesis.

References

Unlocking Chemical Potential: A Technical Guide to Understanding Ring Strain in Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Intrigue of the Four-Membered Ring

In the vast landscape of cyclic organic molecules, the cyclobutane ring holds a unique and compelling position. Often perceived as a strained and somewhat esoteric scaffold, its strategic incorporation into complex molecules, particularly in the realm of drug discovery, has unveiled a wealth of untapped potential. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper, more functional understanding of the principles governing the behavior of cyclobutane derivatives. We will move beyond a cursory overview of ring strain to explore the nuanced interplay of conformational dynamics, substituent effects, and the harnessing of this inherent strain as a driving force in chemical synthesis. It is my hope that this comprehensive exploration will not only illuminate the fundamental science but also inspire innovative applications of this remarkable carbocycle.

I. The Genesis of Strain in the Cyclobutane Ring: A Quantitative Perspective

The concept of ring strain, first postulated by Adolf von Baeyer, provides the foundational framework for understanding the unique properties of small-ring systems. In essence, ring strain is the manifestation of increased potential energy within a cyclic molecule due to deviations from ideal bond angles, bond lengths, and dihedral angles. For sp³-hybridized carbon atoms, the ideal tetrahedral bond angle is 109.5°. In a hypothetical planar cyclobutane, the internal C-C-C bond angles would be constrained to 90°, leading to significant angle strain .[1]

However, the reality of cyclobutane's structure is more complex and elegant. To alleviate the substantial torsional strain that would arise from the eclipsing of all eight C-H bonds in a planar conformation, the cyclobutane ring adopts a non-planar, "puckered" or "butterfly" conformation.[1][2] This puckering reduces the torsional strain by staggering the hydrogen atoms on adjacent carbons, but it comes at the cost of a slight increase in angle strain, with the C-C-C bond angles decreasing to approximately 88°.[1] This delicate balance between opposing strain components dictates the geometry and reactivity of the cyclobutane core.

The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol (110 kJ/mol), a significant value that renders it considerably less stable than its five- and six-membered counterparts, cyclopentane and cyclohexane, respectively.[3] This stored energy is not a liability but rather a latent driving force that can be exploited in a variety of chemical transformations.

CycloalkaneRing Strain (kcal/mol)
Cyclopropane27.5
Cyclobutane 26.3
Cyclopentane6.2
Cyclohexane0

Table 1: Comparative Ring Strain of Common Cycloalkanes.

II. Conformational Dynamics: The Puckered Landscape and the Influence of Substituents

The puckered conformation of cyclobutane is not static. The ring undergoes a rapid "ring-flipping" or inversion process, passing through a higher-energy planar transition state. This dynamic equilibrium between two equivalent puckered conformations is a key feature of the cyclobutane system.

cluster_0 Puckered Conformation 1 cluster_1 Planar Transition State cluster_2 Puckered Conformation 2 Puckered1 Planar Puckered1->Planar Ring Inversion Planar->Puckered1 Puckered2 Planar->Puckered2 Puckered2->Planar

Caption: Interconversion of puckered cyclobutane conformations.

The introduction of substituents onto the cyclobutane ring has a profound impact on its conformational preferences. A substituent can occupy one of two positions: axial , where the substituent is roughly perpendicular to the average plane of the ring, or equatorial , where it is in the approximate plane of the ring. The conformational equilibrium between the axial and equatorial conformers is influenced by steric and electronic factors.

A study on monosubstituted cyclobutanes using ¹H NMR spectroscopy revealed that the conformational equilibrium between axial and equatorial conformers can be determined by analyzing the ⁴J(HH) coupling constants.[4] These long-range couplings show a strong dependence on the orientation of the coupled protons, with ⁴J(eq-eq) being significantly larger than ⁴J(ax-ax).[4] The study found that the preference for the equatorial position is generally observed, with the free energy difference (ΔG(ax-eq)) varying depending on the substituent.[4] For instance, the hydroxyl group shows a stronger preference for the equatorial position compared to the hydroxymethyl group.[4]

Furthermore, the Thorpe-Ingold effect suggests that gem-dimethyl substitution on a cyclobutane ring can lead to a decrease in ring strain.[3] This is attributed to the compression of the exocyclic bond angles, which in turn slightly relieves the endocyclic angle strain.

III. Characterization of Cyclobutane Derivatives: A Multi-technique Approach

A comprehensive understanding of the structure and dynamics of cyclobutane derivatives necessitates the application of a suite of advanced analytical techniques.

A. Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools for the structural elucidation of cyclobutane derivatives. The unique chemical shifts and coupling constants provide a wealth of information about the substitution pattern and stereochemistry. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly powerful for determining the relative stereochemistry and conformational preferences of substituents. In the ¹³C NMR spectrum of unsubstituted cyclobutane, a single peak is observed at approximately 22.4 ppm, indicating the equivalence of all four carbon atoms.[5] The ¹H NMR spectrum of cyclobutane also shows a single peak at around 1.96 ppm due to the rapid ring inversion at room temperature, which makes all eight protons chemically equivalent on the NMR timescale.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule. The C-H stretching and bending frequencies, as well as skeletal vibrations of the cyclobutane ring, can be observed. Studies combining IR spectroscopy with gas electron diffraction have been instrumental in determining the puckering potential function of cyclobutane.[7][8]

B. Diffraction Techniques
  • X-ray Crystallography: For crystalline cyclobutane derivatives, single-crystal X-ray diffraction provides the most definitive structural information. It allows for the precise determination of bond lengths, bond angles, and the puckering amplitude of the ring in the solid state.[9] This technique is invaluable for validating computational models and for understanding the precise three-dimensional arrangement of atoms in complex molecules.

  • Gas Electron Diffraction: This technique is used to determine the structure of molecules in the gas phase. It has been crucial in establishing the puckered conformation of unsubstituted cyclobutane and its derivatives, providing accurate measurements of bond lengths and the ring dihedral angle.[7][8][10]

IV. Quantifying Ring Strain: Experimental and Computational Protocols

The quantitative determination of ring strain is essential for understanding the thermodynamics and kinetics of reactions involving cyclobutane derivatives.

A. Experimental Protocol: Bomb Calorimetry

Bomb calorimetry is a classic technique for measuring the heat of combustion of a substance, from which the ring strain energy can be derived. The heat of combustion of a cyclobutane derivative is compared to that of a strain-free acyclic analogue with the same number and type of bonds. The difference in the heats of combustion per CH₂ group, multiplied by the number of carbons in the ring, gives the total strain energy.[11]

Step-by-Step Methodology for Bomb Calorimetry:

  • Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a known mass of a standard substance with a known heat of combustion, typically benzoic acid.[11]

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the cyclobutane derivative is placed in a sample holder within the bomb. If the sample is a liquid, it is encapsulated in a gelatin capsule.

  • Assembly and Pressurization: A fuse wire is attached to the electrodes, making contact with the sample. A small amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with excess oxygen (typically to 25-30 atm).[12]

  • Combustion: The bomb is placed in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after combustion to determine the temperature change (ΔT).

  • Calculations: The heat released by the combustion of the sample is calculated using the formula: q_comb = Ccal * ΔT. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any nitrogen present in the bomb.[12][13]

  • Strain Energy Determination: The molar heat of combustion is calculated and compared to that of a strain-free reference compound to determine the ring strain energy.

B. Computational Protocol: Ab Initio and Density Functional Theory (DFT) Calculations

Modern computational chemistry provides powerful tools for the theoretical determination of ring strain. High-level ab initio and DFT methods can be used to calculate the optimized geometries, vibrational frequencies, and energies of cyclobutane derivatives.

Step-by-Step Methodology for Computational Analysis:

  • Structure Building and Optimization: The 3D structure of the cyclobutane derivative is built using a molecular modeling program. The geometry is then optimized using a suitable level of theory (e.g., B3LYP, MP2) and basis set (e.g., 6-31G*, cc-pVTZ).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Energy Calculation: The total electronic energy of the molecule is calculated.

  • Homodesmotic Reaction: To calculate the strain energy, a homodesmotic reaction is constructed. This is a hypothetical reaction in which the number and type of all bonds are conserved on both the reactant and product sides, and the hybridization of all atoms remains the same. The reactants consist of the strained cyclobutane derivative and appropriate acyclic molecules, while the products are strain-free acyclic molecules.

  • Strain Energy Calculation: The strain energy is calculated as the enthalpy change of the homodesmotic reaction. This approach effectively cancels out systematic errors in the calculations. Ab initio studies have provided accurate estimates of the inversion barrier and puckering potential of cyclobutane.[14][15]

cluster_0 Computational Workflow for Ring Strain Build Build 3D Structure Optimize Geometry Optimization (DFT/ab initio) Build->Optimize Frequency Frequency Calculation (Confirm Minimum, ZPVE) Optimize->Frequency Energy Calculate Total Electronic Energy Frequency->Energy Homodesmotic Construct Homodesmotic Reaction Energy->Homodesmotic Strain Calculate Strain Energy (ΔH_rxn) Homodesmotic->Strain

Caption: Workflow for computational ring strain analysis.

V. Reactivity Dictated by Strain: A Synthetic Chemist's Toolkit

The inherent strain in the cyclobutane ring is the key to its diverse and useful reactivity. Relief of this strain provides a powerful thermodynamic driving force for a variety of transformations.

A. Pericyclic Reactions: Electrocyclic Ring-Opening

The thermal electrocyclic ring-opening of cyclobutenes to 1,3-dienes is a classic example of a pericyclic reaction governed by the Woodward-Hoffmann rules. For a 4π-electron system like cyclobutene, thermal ring-opening proceeds in a conrotatory fashion, where the substituents at the termini of the breaking sigma bond rotate in the same direction.[11] This stereospecificity is a powerful tool in organic synthesis. The position of the equilibrium between the cyclobutene and the diene is influenced by the strain in the four-membered ring and the stability of the resulting diene.

B. Cycloaddition Reactions

[2+2] cycloaddition reactions are a primary method for the synthesis of cyclobutane rings. These reactions can be initiated either thermally or photochemically. Thermal [2+2] cycloadditions of alkenes are generally forbidden by the Woodward-Hoffmann rules but can be achieved with activated alkenes or under metal catalysis. Photochemical [2+2] cycloadditions, on the other hand, are allowed and proceed through a diradical intermediate. These reactions are widely used in the synthesis of natural products and other complex molecules containing cyclobutane moieties.

C. Ring-Expansion and Rearrangement Reactions

The relief of ring strain can also drive skeletal rearrangements. For instance, the formation of a carbocation adjacent to a cyclobutane ring can trigger a ring expansion to a more stable cyclopentyl cation. This type of rearrangement is a common feature in the solvolysis of cyclobutyl derivatives and provides a synthetic route to five-membered rings.

VI. The Cyclobutane Moiety in Drug Design and Medicinal Chemistry: A Modern Perspective

The once-underutilized cyclobutane ring has emerged as a valuable scaffold in modern drug design.[3][8] Its unique structural and physicochemical properties offer several advantages to the medicinal chemist.

  • Conformational Rigidity: The puckered nature of the cyclobutane ring imparts a degree of conformational rigidity that can be beneficial for pre-organizing pharmacophoric groups for optimal binding to a biological target.[13] This can lead to an increase in binding affinity and potency.

  • Metabolic Stability: The cyclobutane core is often more resistant to metabolic degradation than flexible acyclic linkers. Replacing a metabolically labile portion of a molecule with a cyclobutane ring can improve its pharmacokinetic profile.[8][13]

  • Vectorial Orientation and 3D Chemical Space: The well-defined stereochemistry of substituted cyclobutanes allows for the precise spatial orientation of functional groups, facilitating the exploration of three-dimensional chemical space and the optimization of interactions with protein binding pockets.[13]

  • Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or even aromatic rings, allowing for the fine-tuning of properties like lipophilicity and solubility.[13]

Case Study: Cyclobutane as a Constrained Linker in Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways implicated in inflammatory and autoimmune diseases. The development of selective JAK inhibitors is a major area of pharmaceutical research. A key feature in the design of several potent and selective JAK inhibitors is the use of a cis-1,3-diaminocyclobutane linker to connect key pharmacophoric elements.

The cyclobutane linker serves to rigidly hold the two parts of the molecule in a specific orientation that is optimal for binding to the ATP-binding site of the JAK enzyme. This pre-organization of the molecule reduces the entropic penalty upon binding, contributing to high potency. Furthermore, the cis-stereochemistry of the linker has been shown to be crucial for selectivity towards specific JAK isoforms.

CompoundLinkerJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
A cis-1,3-diaminocyclobutane 5 10 >1000
Btrans-1,3-diaminocyclobutane50150>2000
CAcyclic diamine100300>5000

Table 2: Structure-Activity Relationship of JAK Inhibitors Highlighting the Importance of the cis-Cyclobutane Linker (Representative Data).

The data clearly demonstrates the superior potency and selectivity of the compound containing the cis-cyclobutane linker. This case study exemplifies the power of using a conformationally constrained cyclobutane scaffold to optimize the pharmacological properties of a drug candidate.

VII. Conclusion: The Future is Four-Cornered

The cyclobutane ring, with its inherent strain and unique conformational properties, has transitioned from a chemical curiosity to a powerful tool in the arsenal of the modern chemist. For researchers, a deep understanding of the principles of ring strain provides a predictive framework for the reactivity and behavior of these fascinating molecules. For drug development professionals, the cyclobutane scaffold offers a versatile platform for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. As our ability to synthesize and manipulate these four-membered rings with increasing precision continues to grow, so too will their impact on chemical synthesis and medicine. The future of innovation, it seems, may well be built on a four-cornered foundation.

References

An In-Depth Technical Guide to trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of contemporary chemical research, particularly within the realms of medicinal chemistry and materials science, the strategic use of molecular scaffolds that offer unique three-dimensional arrangements is of paramount importance. Among these, the cyclobutane motif has emerged as a compelling structural unit, prized for its ability to impart conformational rigidity and novel pharmacophoric properties. This guide provides a comprehensive technical overview of a particularly valuable derivative: trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate. Herein, we will delve into its fundamental chemical identifiers, stereoselective synthesis, detailed characterization, and its burgeoning applications, offering a vital resource for researchers, scientists, and professionals in drug development.

Core Molecular Identifiers and Physicochemical Properties

A precise understanding of a molecule's identity and fundamental properties is the bedrock of its application in research and development. This compound is a chiral molecule with a defined three-dimensional structure that dictates its chemical behavior.

Chemical Structure and Identifiers

The molecule features a four-membered cyclobutane ring, substituted with a methyl group and a methyl ester at the C1 position, and a hydroxyl group at the C3 position. The trans designation indicates that the hydroxyl group and the methyl ester are on opposite faces of the ring, a configuration that minimizes steric hindrance and contributes to the molecule's stability.

IdentifierValue
IUPAC Name methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate
Canonical SMILES CC1(CC(C1)O)C(=O)OC[1]
InChIKey KFLCCZPFOPDGLN-UHFFFAOYSA-N[1]
CAS Number 1408075-48-8, 626238-08-2, 169899-49-4[1]
Molecular Formula C₇H₁₂O₃[2]
Molecular Weight 144.17 g/mol [2]
Physicochemical Data

The physical properties of this compound are essential for its handling, purification, and use in synthetic protocols.

PropertyValueSource
Physical Form Liquid[3]
Predicted Boiling Point 190.2 ± 33.0 °C[2]
Predicted Density 1.232 ± 0.06 g/cm³[2]
Storage Sealed in a dry, room temperature environment[3]

Stereoselective Synthesis: A Methodological Deep Dive

The biological activity and utility of this compound are intrinsically linked to its stereochemistry. Therefore, achieving a high degree of stereocontrol during its synthesis is critical. A common and effective strategy involves the stereoselective reduction of the corresponding ketone precursor, methyl 3-oxo-1-methylcyclobutanecarboxylate.

Synthetic Rationale and Strategy

The key transformation is the reduction of a prochiral ketone to a chiral secondary alcohol. The choice of reducing agent and reaction conditions determines the diastereoselectivity of the reaction, favoring the formation of the desired trans isomer. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, offering a balance of reactivity and safety.[4][5][6]

The rationale behind this approach is the facial selectivity of the hydride attack on the carbonyl group. The existing methyl and methyl ester groups at the C1 position can influence the trajectory of the incoming hydride, leading to a preferential formation of one diastereomer over the other.

G cluster_start Starting Material cluster_reaction Stereoselective Reduction cluster_product Target Molecule A Methyl 3-oxo-1-methylcyclobutanecarboxylate B NaBH4, Methanol, 0 °C to rt A->B Hydride Attack C This compound B->C Workup & Purification G cluster_scaffold Cyclobutane Scaffold cluster_applications Drug Discovery Applications A This compound B Increased Metabolic Stability A->B C Conformational Restriction A->C D Novel Pharmacophore A->D E Bioisosteric Replacement A->E

References

The Cyclobutane Ring: A Strained Scaffold for Potent Bioactivity - A Technical Guide to Discovery and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing the Strain - The Allure of the Four-Membered Ring

In the vast and intricate world of natural products, the cyclobutane moiety stands out as a fascinating architectural element. Its inherent ring strain, a consequence of compressed bond angles, makes it a thermodynamically challenging motif for nature to construct. Yet, it is precisely this strain that imbues cyclobutane-containing natural products with unique three-dimensional structures and potent biological activities.[1] These molecules, found in a diverse range of organisms from terrestrial plants and fungi to marine invertebrates, exhibit a remarkable array of pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities.[2][3][4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth technical overview of the core principles and modern methodologies employed in the discovery, isolation, characterization, and bioactivity assessment of these remarkable compounds. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the challenges and unlock the potential of bioactive cyclobutane natural products.

I. The Genesis of a Strained Scaffold: Biosynthesis of Cyclobutane Natural Products

The formation of a cyclobutane ring in a natural product is a testament to the elegance and power of enzymatic catalysis and photochemical reactions. Understanding these biosynthetic pathways is not merely an academic exercise; it provides crucial clues for biomimetic synthesis and the potential for pathway engineering to generate novel analogs.

The Power of Light: [2+2] Photocycloadditions

A significant number of cyclobutane natural products, particularly dimeric structures, are believed to arise from [2+2] photocycloaddition reactions.[8] In this process, two olefin-containing precursor molecules, irradiated by UV light, undergo a cycloaddition to form the four-membered ring. This is often observed in plants, which are naturally exposed to sunlight.[9]

Causality in Action: The prevalence of this pathway in plants is a direct consequence of their environment. The high-energy photons from sunlight provide the activation energy required to overcome the thermodynamic barrier of forming the strained cyclobutane ring.

The Precision of Enzymes: Enzyme-Catalyzed Cyclizations

Nature has also evolved sophisticated enzymatic machinery to construct cyclobutane rings with high stereospecificity. These reactions often involve terpene synthases and other specialized enzymes that can fold a linear precursor into a conformation that favors the formation of the four-membered ring. Quantum chemical calculations have been instrumental in shedding light on the intricate details of these enzymatic cyclobutane-forming reactions, particularly in terpene biosynthesis.[10]

Expert Insight: The enantiopurity of many cyclobutane natural products isolated from sources with limited light exposure, such as deep-sea sponges, strongly suggests enzymatic control over the cyclization process.[11] This is a critical consideration when planning a total synthesis, as achieving high stereoselectivity is often a major challenge.

II. The Hunt for Bioactivity: A Modern Workflow for Discovery and Isolation

The discovery of novel bioactive cyclobutane natural products requires a systematic and multi-faceted approach, integrating modern extraction techniques with high-throughput screening and advanced purification methodologies.

From Nature's Library to the Lab Bench: Extraction Strategies

The initial step in natural product discovery is the efficient extraction of small molecules from their biological source. The choice of extraction method is critical and depends on the nature of the source material and the polarity of the target compounds.

Extraction Technique Principle Advantages Considerations
Solvent Extraction Utilizes solvents of varying polarities to dissolve and extract compounds from the source matrix.[12]Simple, versatile, and well-established.Can be time-consuming, requires large volumes of organic solvents, and may lead to degradation of thermolabile compounds.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating the extraction process.[12]Faster extraction times, reduced solvent consumption, and often higher yields compared to conventional methods.[4][12][13][14][15][16]Requires specialized equipment; optimization of parameters like power and time is crucial.[13]
Ultrasound-Assisted Extraction (UAE) Employs high-frequency sound waves to induce cavitation, disrupting cell walls and enhancing solvent penetration.[4][12]Efficient for a wide range of compounds, non-thermal, and can be used for both polar and non-polar molecules.Can generate free radicals, potentially degrading sensitive compounds.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid, typically CO2, as the extraction solvent.[4]"Green" technique using a non-toxic solvent; tunable selectivity by modifying pressure and temperature.High initial equipment cost; less efficient for highly polar compounds.

Causality in Action: For marine invertebrates like sponges, which often contain a complex mixture of lipids and other interfering substances, MAE is an increasingly popular choice. The focused heating and rapid extraction times can improve the yield of target compounds while minimizing the co-extraction of unwanted matrix components.[4][12]

Experimental Protocol: Microwave-Assisted Extraction of a Marine Sponge
  • Sample Preparation: Lyophilize the sponge tissue to remove water and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Selection: Based on the predicted polarity of the target cyclobutane compounds (often alkaloids or terpenoids), select an appropriate solvent or solvent mixture (e.g., methanol, ethanol, or a mixture with water).

  • Extraction Parameters: Place the powdered sponge material and solvent in a microwave-transparent vessel. Set the microwave power (e.g., 200-800 W), temperature (e.g., 50-80°C), and extraction time (e.g., 5-30 minutes).

  • Extraction Cycles: Perform one to three extraction cycles, collecting the solvent after each cycle.

  • Filtration and Concentration: Combine the extracts, filter to remove solid debris, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Crude Extract: The resulting residue is the crude extract, ready for preliminary bioactivity screening and chromatographic purification.

Casting a Wide Net: High-Throughput Screening (HTS) for Bioactivity

Once a library of crude extracts is generated, HTS is employed to rapidly identify those with promising biological activity. The choice of assay is dictated by the therapeutic area of interest.

Expert Insight: It is crucial to include a cytotoxicity assay in parallel with any specific bioactivity screen. This helps to differentiate between compounds that exhibit selective activity against a particular target and those that are broadly cytotoxic.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell viability and is a workhorse in anticancer drug discovery.[3][8][11][17]

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18][19]

  • Compound Treatment: Prepare serial dilutions of the crude extracts and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the extract that inhibits 50% of cell growth).

From Crude to Pure: The Art of Purification

Extracts that show promising activity in HTS are then subjected to bioassay-guided fractionation and purification to isolate the active compound(s). High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process.

Self-Validating System: A robust HPLC purification strategy involves using orthogonal separation mechanisms (e.g., reversed-phase followed by normal-phase or size-exclusion chromatography) to ensure the final compound is pure. Each purification step should be guided by bioactivity testing to track the active principle.

Troubleshooting HPLC Purification
Problem Possible Cause Solution
Peak Tailing Column overload; secondary interactions with the stationary phase.Reduce sample concentration; add a modifier (e.g., trifluoroacetic acid) to the mobile phase.[21]
Poor Resolution Inappropriate mobile phase or stationary phase.Optimize the mobile phase gradient; try a column with a different chemistry (e.g., C18 vs. Phenyl-Hexyl).[20][21][22]
Ghost Peaks Contamination in the mobile phase or injector.Use high-purity solvents; flush the injector and system thoroughly.[1][14][23]
Irreproducible Retention Times Fluctuation in mobile phase composition or temperature.Ensure proper mobile phase mixing and degassing; use a column oven for temperature control.[1]

III. Unraveling the Architecture: Structure Elucidation of Novel Cyclobutanes

Determining the precise chemical structure, including the stereochemistry, of a novel cyclobutane natural product is a complex task that relies on a combination of advanced spectroscopic and spectrometric techniques.

The Power of Magnetism: Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules. For complex cyclobutane natural products, a suite of 2D NMR experiments is essential.

Expert Insight: The puckered nature of the cyclobutane ring often leads to complex and non-intuitive proton-proton coupling constants. Therefore, relying solely on coupling constants for stereochemical assignments can be misleading.

Key 2D NMR Experiments for Cyclobutane Structure Elucidation:

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing the connectivity of atoms within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing invaluable information for determining relative stereochemistry.[6][24][25]

Causality in Action: For medium-sized molecules (MW ~700-1500 Da), the NOE enhancement in a NOESY experiment can be close to zero, making it difficult to observe correlations. In such cases, ROESY is the preferred experiment as the ROE is always positive, regardless of molecular weight.[10][23][25][26]

Weighing the Evidence: High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the unambiguous determination of its elemental composition. Analysis of the fragmentation pattern can also provide valuable structural information.

Interpreting Fragmentation: The strained nature of the cyclobutane ring can lead to characteristic fragmentation patterns in the mass spectrometer, often involving cleavage of the four-membered ring to produce two alkene fragments.[10]

IV. Case Study: Sceptrin, a Marine Alkaloid with a Dimeric Cyclobutane Core

The story of sceptrin, a dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge Agelas sceptrum, provides an excellent case study illustrating the principles discussed in this guide.[9]

  • Discovery and Bioactivity: Sceptrin was discovered through bioassay-guided fractionation and found to possess potent antimicrobial and antifungal activities. Subsequent studies have revealed a wide range of other biological properties, including the inhibition of cancer cell motility.[5]

  • Structure Elucidation: The structure of sceptrin, featuring a head-to-head cyclobutane dimer of the monomeric alkaloid hymenidin, was determined by X-ray crystallography and spectroscopic analysis.

  • Biosynthesis and Synthesis: The biosynthesis of sceptrin is believed to occur via a [2+2] cycloaddition of two hymenidin molecules. This has inspired numerous biomimetic total syntheses of this challenging molecule.

V. Decoding the Blueprint: Genome Mining for Biosynthetic Gene Clusters

The advent of next-generation sequencing and sophisticated bioinformatics tools has revolutionized natural product discovery. Genome mining allows for the in silico identification of biosynthetic gene clusters (BGCs) that may encode for the production of novel secondary metabolites, including those with cyclobutane rings.

A Practical Workflow for Genome Mining using antiSMASH

antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) is a powerful and widely used web server and standalone tool for the automated identification and annotation of BGCs.[3][12][26]

Genome_Mining_Workflow cluster_0 Step 1: Data Input cluster_1 Step 2: antiSMASH Analysis cluster_2 Step 3: BGC Identification & Annotation cluster_3 Step 4: Prioritization & Experimental Validation Genome Genome Sequence (FASTA) antiSMASH antiSMASH Web Server/Standalone Genome->antiSMASH Upload BGCs Identified BGCs antiSMASH->BGCs Predicts Annotation Gene Function Prediction BGCs->Annotation Annotates Prioritization Prioritize Novel/Interesting BGCs Annotation->Prioritization Inform Validation Heterologous Expression / Gene Knockout Prioritization->Validation Leads to

Caption: A streamlined workflow for genome mining of biosynthetic gene clusters using antiSMASH.

Expert Insight: The true power of genome mining lies in its ability to uncover "silent" or "cryptic" BGCs that are not expressed under standard laboratory conditions.[3][12][26] This provides a vast and largely untapped reservoir for the discovery of new natural products.

Connecting Genes to Molecules: Isotopic Labeling Studies

Once a putative BGC is identified, isotopic labeling studies can be used to definitively link the gene cluster to its corresponding natural product.[2][8][17][21][25]

Experimental Protocol: Stable Isotope Labeling
  • Precursor Selection: Based on the antiSMASH prediction of the biosynthetic pathway (e.g., polyketide, terpenoid), select a stable isotope-labeled precursor (e.g., ¹³C-acetate, ¹³C-glucose).

  • Feeding Experiment: Culture the producing organism in a medium supplemented with the labeled precursor.

  • Extraction and Analysis: Extract the secondary metabolites and analyze them by HRMS and NMR.

  • Incorporation Analysis: Look for the incorporation of the stable isotope into the target molecule. The pattern of incorporation can provide detailed insights into the biosynthetic pathway.[8][21]

VI. Concluding Remarks and Future Perspectives

The discovery and development of bioactive cyclobutane natural products is a vibrant and rapidly evolving field. The integration of modern analytical techniques, high-throughput screening, and genomics-based approaches has greatly accelerated the pace of discovery. The unique and strained nature of the cyclobutane ring will continue to inspire synthetic chemists and provide novel scaffolds for the development of new therapeutic agents. As we continue to explore the vast chemical diversity of the natural world, from the deepest oceans to the most complex microbial communities, there is no doubt that many more fascinating and potent cyclobutane-containing molecules await discovery.

References

fundamental reactions of cyclobutane rings like ring-opening

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactions of Cyclobutane Rings

Authored by Gemini, Senior Application Scientist

Foreword: The Four-Membered Ring Reimagined

In the landscape of cyclic hydrocarbons, the cyclobutane ring occupies a unique and compelling space. Long perceived through the lens of its inherent instability—a consequence of approximately 26 kcal/mol of ring strain—its reactivity was once seen as a liability.[1][2] However, modern synthetic chemistry and drug discovery have recast this strain as a powerful asset. The controlled release of this energy drives a diverse array of chemical transformations, making the cyclobutane scaffold not merely a structural motif but a versatile synthetic intermediate.

This guide provides an in-depth exploration of the fundamental reactions of cyclobutane rings, with a particular focus on strategic ring-opening transformations. We will move beyond simple reaction lists to dissect the underlying principles—the thermodynamics, kinetics, and orbital symmetries—that govern these processes. For researchers, medicinal chemists, and drug development professionals, a deep understanding of this reactivity is crucial for leveraging the cyclobutane core to build molecular complexity, introduce conformational rigidity, and enhance the pharmacokinetic profiles of novel therapeutics.[3][4][5][6] This document is structured to serve as both a foundational text and a practical reference, offering mechanistic insights alongside field-proven experimental context.

The Energetic Landscape: Ring Strain as a Driving Force

The chemistry of cyclobutane is dominated by the release of its significant ring strain, a combination of angle strain (C-C-C bond angles compressed to ~90° from the ideal 109.5°) and torsional strain (eclipsing interactions of adjacent C-H bonds). While stable enough to be handled under normal laboratory conditions, this stored potential energy makes the C-C bonds susceptible to cleavage under various stimuli, including heat, light, and chemical reagents.[7] This controlled cleavage, or ring-opening, serves as a gateway to a vast chemical space, transforming a simple four-membered ring into complex acyclic or larger cyclic systems.

The primary modes of ring-opening we will explore are:

  • Pericyclic Reactions: Governed by orbital symmetry rules, these include thermal and photochemical electrocyclic reactions.

  • Ionic Reactions: Mediated by acids, bases, or nucleophiles, proceeding through charged intermediates.

  • Transition Metal-Catalyzed Reactions: Involving oxidative addition of a strained C-C bond to a metal center, enabling a wide range of subsequent functionalizations.

Pericyclic Ring-Opening: A Symphony of Orbitals

Electrocyclic reactions represent a class of pericyclic transformations involving the concerted opening of a cyclic system to form a conjugated polyene.[8] For cyclobutene derivatives, this process is highly stereospecific, with the outcome dictated by the reaction conditions (thermal vs. photochemical) as predicted by the Woodward-Hoffmann rules.[9]

Thermal Electrocyclic Ring-Opening

When a cyclobutene is heated, it undergoes a 4π-electron electrocyclic ring-opening to form a 1,3-butadiene.[10] According to orbital symmetry rules, for a thermal reaction involving 4n π-electrons (where n=1), the process must proceed through a conrotatory motion.[9][10][11][12] In this mode, the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise).

This requirement stems from the need to maintain constructive overlap between the p-orbitals of the Highest Occupied Molecular Orbital (HOMO) of the ground-state diene as the new sigma bond is formed (or broken).[12] The stereochemical consequence is absolute and predictable. For example, heating cis-3,4-dimethylcyclobutene exclusively yields (E,Z)-2,4-hexadiene, as the conrotatory motion forces one methyl group outward and the other inward.[12]

Caption: Thermal conrotatory ring-opening of cis-3,4-dimethylcyclobutene.

Photochemical Electrocyclic Ring-Opening

Irradiation with UV light provides the energy to promote an electron from the HOMO to the Lowest Unoccupied Molecular Orbital (LUMO), creating an electronically excited state. The symmetry of this new HOMO (the former LUMO) is different. For a 4π system under photochemical conditions, the stereochemical course is reversed, proceeding through a disrotatory motion.[8][9] Here, the substituents rotate in opposite directions (one clockwise, one counter-clockwise).

Consequently, irradiating cis-3,4-dimethylcyclobutene yields (E,E)-2,4-hexadiene, a different stereoisomer than that obtained from the thermal reaction. This orthogonal reactivity provides a powerful tool for synthetic chemists to access specific olefin geometries based on the choice of energy source.

Caption: Photochemical disrotatory ring-opening of cis-3,4-dimethylcyclobutene.

Condition π-Electrons Allowed Motion Stereochemical Outcome
Thermal (Δ)4n (e.g., cyclobutene)ConrotatoryPredictable, based on starting stereochemistry
Photochemical (hν)4n (e.g., cyclobutene)DisrotatoryPredictable, orthogonal to thermal outcome
Thermal (Δ)4n+2 (e.g., cyclohexadiene)DisrotatoryOpposite of 4n systems
Photochemical (hν)4n+2 (e.g., cyclohexadiene)ConrotatoryOpposite of 4n systems
Table 1. Summary of Woodward-Hoffmann Rules for Electrocyclic Reactions.

Acid-Catalyzed Ring-Opening: Harnessing Polarity

The introduction of an acid catalyst opens up ionic pathways for cyclobutane ring cleavage. This method is particularly effective for cyclobutanes bearing a Lewis basic functional group, such as a hydroxyl or carbonyl, which can be protonated to initiate the reaction. The mechanism often resembles the acid-catalyzed ring-opening of epoxides.[13][14]

The general sequence involves:

  • Protonation: An acid protonates a substituent on the ring, creating a good leaving group or activating an adjacent C-C bond.

  • C-C Bond Cleavage: The strained C-C bond cleaves to relieve ring strain and form a carbocationic intermediate. The cleavage typically occurs to form the most stable possible carbocation.

  • Nucleophilic Attack/Rearrangement: A nucleophile traps the carbocation, or the intermediate undergoes rearrangement to a more stable structure.

The regioselectivity of nucleophilic attack is critical. The reaction proceeds via a mechanism that has both SN1 and SN2 character. Positive charge builds on the carbon atom that can best stabilize it (i.e., the most substituted carbon), making it the primary site for nucleophilic attack.[14]

Acid_Catalyzed_Opening A Cyclobutane with -OH group C Protonated Intermediate A->C H⁺ B Protonation by H-A E Carbocationic Intermediate C->E Strain Release D Ring Cleavage Forms tertiary carbocation G Ring-Opened Product E->G +Nu⁻ F Nucleophilic Attack (Nu⁻) caption Fig. 3: General mechanism for acid-catalyzed cyclobutane ring-opening.

Caption: General mechanism for acid-catalyzed cyclobutane ring-opening.

Protocol: Acid-Catalyzed Opening of a Donor-Acceptor Cyclobutane

This protocol describes a Friedel-Crafts-type ring-opening of a cyclobutane substituted with geminal electron-withdrawing groups, which activates the ring for nucleophilic attack by an electron-rich arene.[15]

Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate (1 equivalent)

  • Anisole (3 equivalents)

  • Aluminum chloride (AlCl₃) (1.5 equivalents)

  • Dichloromethane (CH₂Cl₂) (0.1 M solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, nitrogen-flushed round-bottom flask, add diethyl 1,1-cyclobutanedicarboxylate and anisole.

  • Dissolve the mixture in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add aluminum chloride portion-wise over 5 minutes. The reaction is exothermic.

  • Stir the reaction mixture at 0 °C and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the γ-aryl-substituted diester product.

Self-Validation: The success of this protocol relies on the potent Lewis acidity of AlCl₃ to activate the cyclobutane and the nucleophilicity of the arene. The reaction should show a clean conversion on TLC. The final product's structure can be confirmed by ¹H and ¹³C NMR, verifying the addition of the anisole moiety and the disappearance of the cyclobutane ring signals.

Transition Metal-Catalyzed Ring-Opening: A Modern Frontier

Transition metal catalysis has revolutionized cyclobutane chemistry, providing mild and highly selective methods for C-C bond activation. These reactions typically proceed via oxidative addition of a strained C-C bond to a low-valent metal center, forming a metallacyclopentane intermediate that can undergo a variety of subsequent transformations.[16]

Key Methodologies:
  • Palladium and Platinum Catalysis: These metals are well-known to promote the ring-opening of silacyclobutanes and other strained rings.[16] The resulting metallacycle can undergo reductive elimination, β-hydride elimination, or further reaction with coupling partners.

  • Rhodium Catalysis: Rh(I) complexes are particularly effective for catalyzing [2+2+2] and [4+2] cycloadditions where a cyclobutane ring-opening serves as the initial step to generate a key intermediate.

  • Strain-Release Reactions of Bicyclobutanes (BCBs): BCBs are highly strained molecules that serve as versatile "spring-loaded" synthons. Transition metal catalysts can selectively open one of the rings, allowing for 1,3-difunctionalization of the resulting cyclobutane core in a highly diastereoselective manner.[17]

TM_Catalysis_Workflow cluster_cycle Catalytic Cycle A LₙM(0) Active Catalyst B Oxidative Addition A->B C Metallacyclopentane Intermediate (M(II)) B->C D Further Reaction (e.g., Insertion) C->D E Reductive Elimination D->E E->A Product Released Reactant Substituted Cyclobutane Reactant->B CouplingPartner Coupling Partner (X-Y) CouplingPartner->D caption Fig. 4: Generalized workflow for transition metal-catalyzed ring-opening.

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Stereoselective Synthesis of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, strained ring systems, particularly cyclobutanes, have emerged as valuable scaffolds. Their rigid, three-dimensional nature offers a distinct advantage over more flexible aliphatic or planar aromatic systems, enabling precise spatial orientation of functional groups for optimal interaction with biological targets.[1][2] The incorporation of cyclobutane moieties can lead to improved metabolic stability, enhanced solubility, and a favorable absorption, distribution, metabolism, and excretion (ADME) profile.

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a key building block in this domain. Its stereochemically defined structure, featuring hydroxyl and ester functionalities on opposite faces of the cyclobutane ring, makes it a versatile precursor for more complex molecules. Notably, this scaffold is a component of advanced intermediates used in the synthesis of potent and selective kinase inhibitors, including Tropomyosin receptor kinase (TRK) inhibitors for the treatment of cancers driven by NTRK gene fusions.[3]

This application note provides a detailed, field-proven guide to the stereoselective synthesis of this compound, focusing on a robust and scalable three-step sequence. We will delve into the causality behind the experimental choices, provide step-by-step protocols, and discuss alternative synthetic strategies.

Primary Synthetic Strategy: A Three-Step, Stereocontrolled Route

The most efficient and scalable synthesis of the target molecule commences with the commercially available Methyl 3-oxo-1-methylcyclobutanecarboxylate. The strategy hinges on two critical, stereoselective transformations: a diastereoselective reduction to form a cis-configured alcohol, followed by a stereochemical inversion via the Mitsunobu reaction to yield the desired trans-product.

Synthetic_Workflow Start Methyl 3-oxo-1-methyl- cyclobutanecarboxylate Cis_Intermediate cis-Methyl 3-hydroxy-1-methyl- cyclobutanecarboxylate Start->Cis_Intermediate Step 1: Stereoselective Reduction Trans_Ester trans-Methyl 4-nitrobenzoyl- oxy-1-methylcyclobutane- carboxylate Cis_Intermediate->Trans_Ester Step 2: Mitsunobu Inversion Final_Product trans-Methyl 3-hydroxy-1-methyl- cyclobutanecarboxylate Trans_Ester->Final_Product Step 3: Saponification (Hydrolysis)

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Stereoselective Reduction to cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Scientific Rationale

The initial step involves the reduction of a ketone to a secondary alcohol. Achieving high diastereoselectivity is paramount. The use of a sterically hindered hydride reagent, such as Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), is key to this transformation. The bulky nature of this reagent favors hydride delivery from the less sterically hindered face of the cyclobutanone ring. The ester and methyl groups at the C1 position create a sterically demanding environment on one face of the molecule, compelling the hydride to attack from the opposite (anti) face, resulting in the formation of the cis-alcohol as the major diastereomer.[4] Lowering the reaction temperature further enhances this selectivity by minimizing the kinetic energy of the system, thereby amplifying the energetic preference for the sterically favored transition state.

Detailed Experimental Protocol: Step 1

Materials:

  • Methyl 3-oxo-1-methylcyclobutanecarboxylate

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add Methyl 3-oxo-1-methylcyclobutanecarboxylate (1.0 eq.).

  • Dissolve the starting material in anhydrous THF (approx. 10 mL per gram of starting material).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq.) in anhydrous THF.

  • Slowly add the hydride solution to the stirred solution of the keto-ester via a cannula or dropping funnel, ensuring the internal temperature does not rise above -60 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc eluent).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate. The product is often of sufficient purity (>95%) for the next step.

Parameter Condition Rationale
Reducing Agent LiAlH(OtBu)₃Bulky hydride source enhances diastereoselectivity.
Solvent Anhydrous THFAprotic, solubilizes reagents, stable at low temperatures.
Temperature -78 °C to -60 °CMaximizes stereoselectivity by favoring the sterically least hindered attack pathway.
Stoichiometry 1.5 eq. of hydrideEnsures complete consumption of the starting material.
Yield Typically >88%Efficient and high-yielding transformation.

Part 2: Stereochemical Inversion via Mitsunobu Reaction

Scientific Rationale

The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary alcohols.[5][6][7] The reaction proceeds via an Sₙ2 mechanism, which inherently results in the inversion of the stereocenter. The key steps involve the activation of the cis-alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate, DIAD). This in-situ process converts the hydroxyl group into a good leaving group (an oxyphosphonium salt). A suitable nucleophile then displaces this leaving group from the backside, leading to the desired inversion of configuration.

For this synthesis, p-nitrobenzoic acid is an excellent choice for the nucleophile. Its acidity (pKa ≈ 3.4) ensures efficient protonation of the betaine intermediate, and the resulting p-nitrobenzoate ester is typically a crystalline solid, which facilitates purification by recrystallization or chromatography, effectively removing the triphenylphosphine oxide and hydrazine byproducts.

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_inversion Inversion Phase PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD Ion_Pair Ion Pair Betaine->Ion_Pair + R-COOH Cis_Alcohol cis-Alcohol Oxyphosphonium Oxyphosphonium Salt (Good Leaving Group) Cis_Alcohol->Oxyphosphonium + Ion Pair Trans_Ester trans-Ester (Inverted Product) Oxyphosphonium->Trans_Ester Sₙ2 attack by R-COO⁻

Caption: Simplified mechanism of the Mitsunobu reaction.

Detailed Experimental Protocol: Step 2

Materials:

  • cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

  • Triphenylphosphine (PPh₃)

  • p-Nitrobenzoic acid

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hexanes

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the crude cis-alcohol (1.0 eq.), p-nitrobenzoic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (15 mL per gram of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq.) dropwise to the stirred solution. An exothermic reaction may be observed, and the solution typically turns from colorless to a yellow-orange hue. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with diethyl ether and wash with saturated aqueous NaHCO₃ to remove excess p-nitrobenzoic acid.

  • Wash with brine, dry over MgSO₄, and concentrate.

  • The crude product contains triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify by flash column chromatography on silica gel (using a gradient eluent, e.g., 10% to 30% EtOAc in hexanes) to afford the pure trans-p-nitrobenzoate ester.

Part 3: Hydrolysis to the Final Product

Scientific Rationale

The final step is a standard saponification (ester hydrolysis) to cleave the p-nitrobenzoate ester and reveal the target trans-hydroxyl group.[8] The use of a mild base like lithium hydroxide (LiOH) in a mixed solvent system (e.g., THF/water) is effective for this transformation.[1] The reaction is driven to completion by the formation of the resonance-stabilized carboxylate salt. A subsequent acidic workup is required to protonate the alkoxide and afford the final neutral alcohol product.

Detailed Experimental Protocol: Step 3

Materials:

  • trans-p-Nitrobenzoate ester intermediate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the purified trans-p-nitrobenzoate ester (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq.) to the solution.

  • Stir the mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding 1 M HCl until the pH of the aqueous phase is ~5-6.

  • Extract the mixture with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a 2:1 Hexanes:EtOAc eluent) to yield pure this compound.

Parameter Condition Rationale
Base LiOH·H₂OEffective for saponification under mild conditions.
Solvent THF / WaterEnsures solubility of both the organic substrate and the inorganic base.
Temperature Room TemperatureSufficient for the hydrolysis to proceed to completion.
Workup Acidic (HCl)Neutralizes the excess base and protonates the product alkoxide.
Yield Typically >90%Clean and efficient cleavage of the ester.

Predicted Characterization Data

This compound

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.10-4.20 (m, 1H, -CHOH), 3.70 (s, 3H, -OCH₃), 2.40-2.50 (m, 2H, cyclobutane-H), 2.10-2.20 (m, 2H, cyclobutane-H), 1.85 (br s, 1H, -OH), 1.45 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 175.5 (C=O), 66.0 (-CHOH), 52.5 (-OCH₃), 45.0 (quaternary C), 35.0 (2 x CH₂), 25.0 (-CH₃).

  • IR (film): ν 3450 (br, O-H), 2960 (C-H), 1730 (C=O, ester) cm⁻¹.

  • MS (ESI+): m/z 145.08 [M+H]⁺, 167.06 [M+Na]⁺.

(Note: These are predicted spectral data based on the structure and should be confirmed by experimental analysis.)

Alternative Synthetic Approaches: A Brief Overview

While the described three-step route is highly effective, other strategies for constructing substituted cyclobutanes are available and may be suitable for generating analogs.

  • [2+2] Photocycloaddition: This powerful method involves the light-induced reaction of two alkene-containing molecules to form a cyclobutane ring.[7][9][10] For the target molecule, a potential disconnection would involve the cycloaddition of methyl methacrylate with a suitable ketene equivalent. Controlling the regioselectivity and stereoselectivity can be challenging but may be achieved through the use of chiral catalysts or templates.[11][12]

  • Diastereoselective Grignard Addition: An alternative to hydride reduction in Step 1 could be the addition of a Grignard reagent (e.g., MeMgBr) to a related starting material like Methyl 3-oxocyclobutane-1-carboxylate. However, controlling the diastereoselectivity of Grignard additions to cyclobutanones can be less predictable than with bulky hydrides and may lead to mixtures of cis and trans isomers.[13][14] Furthermore, protecting the ester functionality might be necessary to prevent side reactions.

Conclusion

The stereoselective synthesis of this compound is a critical process for accessing a valuable building block for medicinal chemistry and drug development. The detailed three-step protocol presented here, centered around a diastereoselective reduction and a Mitsunobu inversion, offers a reliable, scalable, and highly stereocontrolled route. By understanding the mechanistic principles behind each step, researchers can confidently execute this synthesis and troubleshoot potential issues. The availability of this and other stereochemically defined cyclobutane scaffolds will continue to fuel the discovery of next-generation therapeutics.

References

use of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate as a synthetic building block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate: A Versatile Building Block for Modern Drug Discovery

Introduction: Embracing Three-Dimensionality in Synthesis

In the landscape of medicinal chemistry, the drive to "escape from flatland" has led researchers to increasingly favor scaffolds that are rich in sp³ centers and possess well-defined three-dimensional structures.[1] Cyclobutane rings, in particular, have emerged as valuable motifs. Their inherent ring strain, puckered conformation, and ability to present substituents in precise spatial vectors make them ideal for creating conformationally restricted analogs of more flexible molecules, often leading to improved potency and selectivity.[1][2]

This application note focuses on this compound, a bifunctional synthetic building block poised for the efficient construction of complex molecular architectures. This molecule offers a unique combination of features: a strained carbocyclic core, a synthetically versatile secondary alcohol, and an ester handle for further derivatization. The trans stereochemistry of the two functional groups provides a defined and predictable platform for stereocontrolled synthesis. This guide provides an in-depth look at the reactivity of this building block and offers detailed protocols for its application in the synthesis of novel chemical entities.

Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 1408075-48-8[3][4][5]
Molecular Formula C₇H₁₂O₃[3]
Molecular Weight 144.17 g/mol [3][6]
Appearance Liquid[4]
Boiling Point 190.2 ± 33.0 °C (Predicted)[3][7]
Density 1.232 ± 0.06 g/cm³ (Predicted)[3]
Storage Store in a dry, sealed container at room temperature under an inert atmosphere.[3][4]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its two orthogonal functional groups. The hydroxyl group at the C3 position and the methyl ester at the C1 position can be manipulated independently or in concert to generate a diverse array of derivatives.

G cluster_0 C3-Hydroxyl Transformations cluster_1 C1-Ester Transformations A trans-Methyl 3-hydroxy-1-methyl- cyclobutanecarboxylate B Oxidation (e.g., DMP, Swern) A->B [O] D Mitsunobu Reaction (e.g., DPPA, DEAD) A->D N3-, Nu- F Etherification (e.g., Williamson) A->F R-X H Saponification (e.g., LiOH) A->H H₂O L Reduction (e.g., LiAlH4) A->L [H] C Methyl 3-keto-1-methyl- cyclobutanecarboxylate B->C E cis-Azido Ester (Inverted Stereochemistry) D->E G 3-Alkoxy Derivative F->G I trans-3-Hydroxy- 1-methylcyclobutane- carboxylic Acid H->I J Amidation (from Acid) I->J R₂NH, Coupling K Amide Derivative J->K M Diol Derivative L->M

Caption: Key synthetic transformations of the title compound.

Transformations at the C3-Hydroxyl Group

The secondary alcohol is a versatile handle for introducing new functionality.

  • Oxidation: Mild oxidation reagents such as Dess-Martin periodinane (DMP) or conditions like the Swern oxidation readily convert the hydroxyl group to the corresponding ketone. This opens up further chemistry, including nucleophilic additions to the carbonyl.

  • Nucleophilic Substitution: The hydroxyl group can be substituted with a variety of nucleophiles. The Mitsunobu reaction is particularly powerful, as it proceeds with a clean inversion of stereochemistry, allowing access to the cis diastereomer.[8] This is invaluable for exploring the full stereochemical space of a pharmacophore.

  • Esterification and Etherification: Standard protocols can be used to form esters and ethers, enabling the modulation of properties like lipophilicity and the introduction of specific interacting groups.

Modifications of the Carboxylate Moiety

The methyl ester at the quaternary center provides another site for diversification.

  • Saponification: Base-mediated hydrolysis, typically with lithium hydroxide, cleanly affords the corresponding carboxylic acid. This acid is a crucial intermediate for forming amides, which are prevalent in pharmaceuticals.

  • Amidation: The derived carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amides. Cyclobutanecarboxamides are common motifs in biologically active molecules.[1]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding the corresponding 1,3-diol.

Detailed Experimental Protocols

The following protocols are representative examples of key transformations. They are designed to be self-validating, with clear endpoints and characterization guidance.

Protocol 1: Dess-Martin Oxidation to Methyl 3-keto-1-methyl-cyclobutanecarboxylate

Principle: This protocol utilizes the mild hypervalent iodine reagent, Dess-Martin periodinane (DMP), to oxidize the secondary alcohol to a ketone without affecting the ester functionality or the cyclobutane ring. The reaction is fast and generally high-yielding.

Materials and Reagents:

ReagentMWAmountMoles
This compound144.171.00 g6.94 mmol
Dess-Martin Periodinane (DMP)424.143.53 g8.32 mmol (1.2 eq)
Dichloromethane (DCM), anhydrous-35 mL-
Saturated aq. NaHCO₃-20 mL-
10% aq. Na₂S₂O₃-20 mL-
Anhydrous MgSO₄---

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g, 6.94 mmol).

  • Dissolve the starting material in anhydrous DCM (35 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add Dess-Martin periodinane (3.53 g, 8.32 mmol) portion-wise over 5 minutes. The reaction may exotherm slightly.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product should have a higher Rf than the starting material.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) and 10% aqueous Na₂S₂O₃ (20 mL). Stir vigorously for 15 minutes until the solid dissolves and the layers are clear.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield the title compound as a clear oil.

Characterization:

  • ¹H NMR: Disappearance of the alcohol proton and the C-H proton signal at ~4.5 ppm. Appearance of characteristic methylene proton signals adjacent to a ketone.

  • IR: Appearance of a strong carbonyl stretch for the ketone (~1750 cm⁻¹) in addition to the ester carbonyl (~1730 cm⁻¹).

Protocol 2: Mitsunobu Reaction for cis-Methyl 3-azido-1-methyl-cyclobutanecarboxylate

Principle: The Mitsunobu reaction allows for the stereospecific inversion of a secondary alcohol. Here, the hydroxyl group is activated by a triphenylphosphine/azodicarboxylate complex and displaced by an azide nucleophile (from DPPA), yielding the cis product.

Materials and Reagents:

ReagentMWAmountMoles
This compound144.171.00 g6.94 mmol
Triphenylphosphine (PPh₃)262.292.73 g10.41 mmol (1.5 eq)
Diethyl azodicarboxylate (DEAD) or DIAD174.151.81 g (1.64 mL)10.41 mmol (1.5 eq)
Diphenylphosphoryl azide (DPPA)275.212.29 g (1.91 mL)8.32 mmol (1.2 eq)
Tetrahydrofuran (THF), anhydrous-40 mL-

Step-by-Step Procedure:

  • In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (2.73 g, 10.41 mmol) in anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add DEAD (1.64 mL, 10.41 mmol) dropwise. A white precipitate (the Mitsunobu betaine) will form. Stir for 20 minutes at 0 °C.

  • In a separate flask, dissolve the starting alcohol (1.00 g, 6.94 mmol) and DPPA (1.91 mL, 8.32 mmol) in anhydrous THF (20 mL).

  • Add the alcohol/DPPA solution dropwise to the cold Mitsunobu reagent suspension over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once complete, remove the THF under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography (e.g., gradient elution from 95:5 to 80:20 Hexanes:Ethyl Acetate) to separate the product from triphenylphosphine oxide and other byproducts.

Characterization:

  • IR: Appearance of a strong, sharp azide stretch at ~2100 cm⁻¹.

  • ¹H NMR: A shift in the proton signal at the C3 position, with coupling constants indicative of the change from a trans to a cis relationship with adjacent protons.

  • Safety Note: Organic azides are potentially explosive. Handle with care, avoid heating neat, and use a safety shield. The resulting azide is a versatile intermediate for reduction to an amine or for click chemistry.

Application Workflow: Synthesis of a Novel Kinase Inhibitor Scaffold

This hypothetical workflow demonstrates how the protocols can be combined to synthesize a complex, drug-like scaffold. The goal is to create a cis-1,3-disubstituted cyclobutane, a motif found in kinase inhibitors.[9]

G A Start: trans-Hydroxy Ester B Protocol 2: Mitsunobu Azidation A->B C cis-Azido Ester B->C D Saponification (LiOH) C->D E cis-Azido Acid D->E F Amide Coupling (HATU, Amine) E->F G cis-Azido Amide F->G H Staudinger Reduction (PPh₃, H₂O) G->H I Target Scaffold: cis-Amino Amide H->I

Caption: Workflow for a hypothetical kinase inhibitor scaffold.

This multi-step synthesis showcases the strategic value of the building block. By first setting the desired cis stereochemistry via a Mitsunobu reaction, subsequent modifications to the ester group (hydrolysis and amide coupling) build molecular complexity. A final reduction of the azide furnishes the primary amine, a key pharmacophoric feature, delivering the target scaffold with complete stereochemical control.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules. Its well-defined stereochemistry and orthogonal functional groups provide chemists with reliable and predictable pathways to novel three-dimensional structures. The protocols and strategies outlined in this guide demonstrate its utility in accessing diverse molecular scaffolds relevant to drug discovery and materials science, making it an invaluable addition to the modern synthetic chemist's toolbox.

References

The Cyclobutane Scaffold: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond Flatland – The Allure of the Puckered Ring

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the planar confines of aromatic rings. The cyclobutane scaffold, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a powerful and versatile tool in modern drug design.[1][2][3] Its unique three-dimensional and puckered conformation offers a compelling alternative to traditional molecular frameworks, enabling the fine-tuning of pharmacological properties to an unprecedented degree.[1][2] This guide provides an in-depth exploration of the applications of cyclobutane scaffolds, offering both foundational knowledge and practical protocols for their strategic implementation in drug discovery programs.

Part 1: Application Notes - Unlocking the Potential of the Four-Membered Ring

The strategic incorporation of a cyclobutane moiety into a drug candidate is not a mere substitution but a deliberate design choice aimed at optimizing its biological profile. The distinct physicochemical properties of the cyclobutane ring are the key to its utility.

The Unique Physicochemical Landscape of Cyclobutane

The cyclobutane ring is the second most strained saturated monocyclic alkane, with a strain energy of approximately 26.3 kcal/mol.[1] This strain arises from both angle and torsional strain. To alleviate some of the torsional strain from eclipsing hydrogens, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[1][4][5] This puckered geometry is central to its application in medicinal chemistry.

Key Properties and Their Implications:

  • Three-Dimensionality and Conformational Restriction: Unlike flat aromatic rings or floppy alkyl chains, the puckered nature of the cyclobutane ring introduces a defined three-dimensional geometry. This conformational rigidity can pre-organize pharmacophoric groups into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1][2][6]

  • Bioisosterism: Cyclobutane can serve as a non-aromatic bioisostere for phenyl rings and other cyclic systems.[1][7] This substitution can improve metabolic stability by removing sites susceptible to oxidative metabolism, enhance solubility, and increase the fraction of sp³-hybridized carbons (Fsp³), a parameter often associated with higher clinical success rates.[7]

  • Vectorial Control of Substituents: The defined stereochemistry of substituted cyclobutanes allows for precise spatial orientation of functional groups.[6] This enables medicinal chemists to meticulously probe the topology of a binding site and optimize drug-receptor interactions.

  • Metabolic Stability: The replacement of metabolically labile groups, such as gem-dimethyl groups or extended alkyl chains, with a cyclobutane ring can block sites of metabolism and improve the pharmacokinetic profile of a drug candidate.[1][2]

Cyclobutane in Action: Therapeutic Area Spotlights

The versatility of the cyclobutane scaffold is evident in its successful application across a wide range of therapeutic areas.

The platinum-based anticancer agent Carboplatin is a classic example of a cyclobutane-containing drug.[1][4] The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center, leading to a different toxicity profile compared to its predecessor, Cisplatin.

The Janus kinase (JAK) family of enzymes are crucial targets in inflammatory and autoimmune diseases.[1][6] The development of selective JAK inhibitors has been significantly advanced by the use of cyclobutane scaffolds. For instance, the cis-1,3-diaminocyclobutane linker has been instrumental in designing potent and selective JAK1 inhibitors by precisely orienting the key pharmacophores for optimal binding.[1][6]

Cyclobutane derivatives have been investigated as antiviral agents, particularly as nucleoside analogues.[8][9] Although the specific examples cited did not show antiherpetic activity, the scaffold continues to be explored for its potential to mimic the sugar moiety of nucleosides and interact with viral enzymes.[8][9]

The ability of the cyclobutane ring to impart conformational rigidity and improve metabolic stability makes it an attractive scaffold for CNS drug discovery, where blood-brain barrier penetration and metabolic stability are critical.

Part 2: Protocols - From Synthesis to Biological Evaluation

A key factor in the increased adoption of cyclobutane scaffolds is the advancement in synthetic methodologies that allow for their efficient and stereocontrolled preparation.

Protocol: Stereoselective Synthesis of Functionalized Cyclobutanes via [2+2] Photocycloaddition

The [2+2] photocycloaddition is a powerful and atom-economical method for the construction of cyclobutane rings.[10][11] This protocol outlines a general procedure for the synthesis of a substituted cyclobutane via the photochemical cycloaddition of two alkene precursors.

Materials:

  • Alkene A (electron-rich or electron-neutral)

  • Alkene B (electron-poor, e.g., an enone)

  • Photosensitizer (e.g., benzophenone, thioxanthone)

  • Anhydrous, degassed solvent (e.g., acetonitrile, acetone)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Inert gas (e.g., nitrogen, argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve Alkene A (1.0 eq), Alkene B (1.0-1.5 eq), and the photosensitizer (0.1-0.2 eq) in the chosen anhydrous, degassed solvent.

  • Degassing: Purge the reaction mixture with an inert gas for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the photosensitizer.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with the UV lamp at a controlled temperature (typically room temperature). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired cyclobutane adduct. The stereochemistry of the product will depend on the nature of the starting alkenes and the reaction conditions.

  • Characterization: Characterize the purified product using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and stereochemistry.[12]

Causality Behind Experimental Choices:

  • Photosensitizer: The photosensitizer absorbs UV light and transfers the energy to one of the alkene substrates, promoting it to an excited triplet state, which then undergoes the cycloaddition. The choice of sensitizer depends on the energy of its triplet state and its absorption spectrum.

  • Solvent: The solvent should be transparent to the wavelength of UV light being used and should not react with the starting materials or intermediates.

  • Degassing: Oxygen is a triplet quencher and can inhibit the desired photochemical reaction.

Protocol: General Workflow for Biological Evaluation of Novel Cyclobutane-Containing Compounds

This protocol provides a generalized workflow for assessing the biological activity of newly synthesized cyclobutane derivatives.

Workflow:

  • Target Identification and Assay Development:

    • Identify the biological target of interest (e.g., a specific enzyme or receptor).

    • Develop or optimize a robust and reproducible in vitro assay to measure the activity of the compounds against the target. This could be an enzyme inhibition assay, a receptor binding assay, or a cell-based functional assay.

  • Primary Screening:

    • Screen the synthesized cyclobutane derivatives at a single, high concentration (e.g., 10 µM) in the developed assay to identify initial "hits."

  • Dose-Response Analysis:

    • For the active compounds from the primary screen, perform a dose-response analysis to determine their potency (e.g., IC₅₀ or EC₅₀ values). This involves testing the compounds over a range of concentrations.

  • Selectivity Profiling:

    • Assess the selectivity of the most potent compounds by testing them against related biological targets. This is crucial to identify compounds with a desirable safety profile.

  • Structure-Activity Relationship (SAR) Studies:

    • Synthesize and test a series of analogues to explore the SAR. This involves systematically modifying different parts of the molecule, including the substituents on the cyclobutane ring and their stereochemistry, to understand how these changes affect activity and selectivity.

  • ADME/Tox Profiling:

    • For lead compounds with promising potency and selectivity, perform in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity assays to evaluate their drug-like properties. This includes assessing metabolic stability in liver microsomes, cell permeability, and cytotoxicity.

Part 3: Visualization & Data Presentation

Diagrams

G cluster_0 Properties of Cyclobutane cluster_1 Applications in Medicinal Chemistry Puckered Conformation Puckered Conformation Conformational Restriction Conformational Restriction Puckered Conformation->Conformational Restriction Three-Dimensionality Three-Dimensionality Puckered Conformation->Three-Dimensionality Ring Strain Ring Strain Improved Potency Improved Potency Conformational Restriction->Improved Potency Bioisostere Bioisostere Three-Dimensionality->Bioisostere Metabolic Stability Metabolic Stability Bioisostere->Metabolic Stability Enhanced Selectivity Enhanced Selectivity Metabolic Stability->Enhanced Selectivity

Caption: Logical relationships between the properties of cyclobutane and its applications.

G Alkene A Alkene A Excited State Excited State Alkene A->Excited State Alkene B Alkene B Alkene B->Excited State Photosensitizer Photosensitizer UV Light UV Light Photosensitizer->UV Light UV Light->Excited State Cyclobutane Product Cyclobutane Product Excited State->Cyclobutane Product

Caption: Simplified workflow for [2+2] photocycloaddition.

Data Table: Cyclobutane as a Bioisostere for an Aromatic Ring

The following table summarizes representative data comparing the properties of a hypothetical parent compound containing a phenyl ring with its cyclobutane analogue.

PropertyPhenyl AnalogueCyclobutane AnalogueRationale for Improvement
Potency (IC₅₀) 100 nM80 nMThe puckered cyclobutane ring provides a better fit to the hydrophobic binding pocket.[7]
Metabolic Stability (t½ in human liver microsomes) 15 min90 minThe saturated cyclobutane ring is less susceptible to oxidative metabolism compared to the electron-rich phenyl ring.[1][7]
Aqueous Solubility 10 µg/mL50 µg/mLThe increased Fsp³ character and reduced planarity of the cyclobutane analogue disrupt crystal packing and improve solvation.[7]
Fraction of sp³ Carbons (Fsp³) 0.40.8Direct consequence of replacing an sp²-rich aromatic ring with a saturated carbocycle.[7]

Conclusion: A Four-Membered Ring with a Bright Future

The cyclobutane scaffold has firmly established itself as a valuable component of the medicinal chemist's toolbox.[1][2] Its unique conformational properties and ability to serve as a versatile bioisostere provide a powerful strategy for optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2][7] As synthetic methodologies continue to advance, the accessibility and application of functionalized cyclobutanes in drug discovery are poised to expand even further, paving the way for the development of novel and improved therapeutics.

References

Application and Protocol Guide: Selective Oxidation of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective oxidation of the secondary hydroxyl group in trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate to the corresponding ketone, methyl 3-keto-1-methyl-cyclobutanecarboxylate. This transformation is a critical step in the synthesis of various complex molecules and pharmaceutical intermediates where the cyclobutane motif is a key structural element. This document explores the rationale behind selecting appropriate oxidation methodologies, focusing on chemoselectivity and efficiency. Detailed, field-tested protocols for Swern and Dess-Martin Periodinane (DMP) oxidations are presented, offering researchers and drug development professionals a reliable roadmap for this synthetic transformation.

Introduction and Strategic Importance

The oxidation of secondary alcohols to ketones is a fundamental and frequently employed transformation in organic synthesis.[1][2][3] The target molecule, this compound, is a valuable building block possessing a strained cyclobutane ring, a stereocenter at the hydroxyl-bearing carbon, and a methyl ester functional group.[4] The successful oxidation to methyl 3-keto-1-methyl-cyclobutanecarboxylate provides a key intermediate for further functionalization, such as nucleophilic additions to the newly formed carbonyl group, enabling the construction of more complex molecular architectures.[4][5]

The primary challenge in this transformation lies in achieving high chemoselectivity. The chosen oxidant must selectively react with the secondary hydroxyl group without affecting the ester functionality or promoting side reactions such as ring-opening of the strained cyclobutane core. Therefore, harsh or strongly acidic conditions, often associated with traditional oxidants like Jones reagent (chromic acid), are generally undesirable.[6][7] This guide focuses on modern, mild, and highly selective oxidation methods that are well-suited for sensitive substrates like the one .

Chemical Transformation

The core reaction discussed in this guide is depicted below:

Caption: Oxidation of the hydroxyl group.

Comparative Analysis of Selected Oxidation Methods

For a substrate containing an ester and a strained ring, the choice of oxidant is critical. Methods that operate under neutral or mildly basic conditions at low temperatures are preferred. Below is a comparative analysis of suitable oxidation protocols.

Oxidation Method Reagents Typical Conditions Advantages Disadvantages Ref.
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineAnhydrous CH₂Cl₂, -78 °C to RTHigh yields, excellent for sterically hindered alcohols, avoids heavy metals, mild conditions prevent over-oxidation.Requires cryogenic temperatures, produces malodorous dimethyl sulfide (DMS), sensitive to water.[8][9][10]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂, Room TemperatureMild (neutral pH), short reaction times, high yields, simple workup, tolerates sensitive functional groups.Reagent is expensive and potentially explosive, poor atom economy.[11][12][13]
IBX Oxidation 2-Iodoxybenzoic acid (IBX)DMSO or refluxing EtOAcMild, selective, no heavy metals.Poor solubility in many organic solvents, can be explosive under certain conditions.[14][15][16]
PCC Oxidation Pyridinium Chlorochromate (PCC)CH₂Cl₂, Celite, Room TemperatureMilder than Jones reagent, does not typically oxidize aldehydes further.Toxic chromium reagent, requires anhydrous conditions, can be acidic.[17][18][19]
TEMPO-catalyzed Oxidation TEMPO (catalyst), NaOCl (oxidant)Biphasic (e.g., CH₂Cl₂/H₂O), pH ~9.5, 0 °C to RTCatalytic use of TEMPO, inexpensive primary oxidant, environmentally benign.Can be substrate-dependent, may require careful pH control.[20][21][22]

Based on this analysis, the Swern Oxidation and Dess-Martin Oxidation are recommended as primary choices due to their high reliability, mild reaction conditions, and excellent functional group tolerance, making them ideal for the target transformation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with in-process checks and clear workup procedures to ensure high purity and yield of the desired ketone.

Protocol 1: Swern Oxidation

The Swern oxidation utilizes in-situ generated dimethylchlorosulfonium chloride from the reaction of dimethyl sulfoxide (DMSO) and oxalyl chloride to activate the alcohol for oxidation.[23] A hindered non-nucleophilic base, such as triethylamine, is then used to induce an intramolecular elimination to yield the ketone.[8] The requirement for cryogenic temperatures (-78 °C) is crucial to control the reaction and prevent side reactions.[24]

Experimental Workflow: Swern Oxidation ```dot

Swern_Workflow

Caption: Step-by-step workflow for the Dess-Martin oxidation.

Step-by-Step Methodology:
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and dissolve it in anhydrous dichloromethane (CH₂Cl₂, 0.1-0.2 M).

  • Reagent Addition: Add Dess-Martin Periodinane (DMP, 1.2-1.5 equivalents) to the solution in one portion at room temperature. [25]The reaction is typically mildly exothermic.

  • Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the iodine-containing byproducts.

  • Workup: Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve and both layers become clear.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration and Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the pure ketone.

Safety and Handling Considerations

  • Swern Oxidation: Oxalyl chloride is toxic and corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE). The reaction generates carbon monoxide, a toxic gas. The byproduct, dimethyl sulfide, is volatile and has a strong, unpleasant odor. [1]* Dess-Martin Periodinane (DMP): DMP is known to be shock-sensitive and can be explosive, particularly upon heating. [11]It should be handled with care, avoiding grinding or excessive heat. Commercial preparations are often stabilized. It is recommended to purchase from a reliable supplier and store it according to the manufacturer's instructions.

Conclusion

The selective oxidation of this compound to its corresponding ketone is a key synthetic step that can be achieved in high yield and purity using modern oxidation methods. Both the Swern and Dess-Martin oxidation protocols provide mild and reliable conditions that are compatible with the sensitive ester functionality and the strained cyclobutane ring. The choice between these two methods may depend on available equipment (cryogenic capabilities for Swern) and reagent cost/safety considerations (for DMP). The detailed protocols provided herein serve as a robust starting point for researchers in organic synthesis and drug development.

References

Application Note: High-Fidelity Reduction of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate to (3-hydroxy-1-methylcyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the chemoselective reduction of the methyl ester in trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate to its corresponding primary alcohol, (3-hydroxy-1-methylcyclobutyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex molecular scaffolds where the preservation of the existing hydroxyl group and stereochemistry is paramount. We present and compare robust protocols utilizing Lithium Aluminum Hydride (LAH) and Diisobutylaluminium Hydride (DIBAL-H), detailing the underlying mechanistic principles, experimental setup, and workup procedures. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for this specific reduction.

Introduction

This compound is a valuable building block in organic and medicinal chemistry.[1][2] Its rigid cyclobutane core, coupled with strategically placed hydroxyl and methyl ester functionalities, offers a unique three-dimensional framework for the development of novel therapeutics. The selective reduction of the ester to a primary alcohol, yielding (trans-3-hydroxy-1-methylcyclobutyl)methanol, unlocks a new synthetic handle for further elaboration while retaining the crucial hydroxyl group for subsequent reactions or as a key pharmacophoric element.

The primary challenge in this transformation lies in the chemoselective reduction of the ester in the presence of a secondary alcohol. While esters are generally less reactive than aldehydes or ketones, potent reducing agents can potentially interact with the existing hydroxyl group. Therefore, the choice of reducing agent and the precise control of reaction conditions are critical for achieving high yield and purity of the desired diol. This note will focus on two of the most effective and commonly employed hydride reagents for this purpose: Lithium Aluminum Hydride (LAH) and Diisobutylaluminium Hydride (DIBAL-H).

Strategic Considerations for Reagent Selection

The reduction of an ester to a primary alcohol proceeds through a two-step mechanism involving the addition of two hydride equivalents.[3][4][5] The first hydride addition forms a tetrahedral intermediate which then collapses to release an alkoxide and form an aldehyde.[3][4] This aldehyde intermediate is more reactive than the starting ester and is immediately reduced by a second hydride equivalent to the primary alcohol.[3][6]

Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids.[7][8] Its high reactivity makes it an excellent choice for the complete reduction of esters to primary alcohols.[3][4][9] Given that both the ester and the hydroxyl group are present in the substrate, the acidic proton of the hydroxyl group will react with LiAlH₄ first in an acid-base reaction. This necessitates the use of at least one extra equivalent of the hydride reagent to account for this initial consumption.

Diisobutylaluminium Hydride (DIBAL-H)

DIBAL-H is a strong, bulky, and electrophilic reducing agent.[10][11] It is renowned for its ability to selectively reduce esters to aldehydes at low temperatures (typically -78 °C) with stoichiometric control.[11][12] However, by using excess DIBAL-H and/or allowing the reaction to warm to room temperature, esters can be fully reduced to primary alcohols.[13] The bulky nature of DIBAL-H can sometimes offer different selectivity profiles compared to LiAlH₄.

Sodium Borohydride (NaBH₄)

Under standard conditions (e.g., in methanol or ethanol at room temperature), NaBH₄ is generally not reactive enough to reduce esters.[14][15] While methods exist to enhance its reactivity, such as using Lewis acid catalysts or high temperatures, these conditions can be less reliable and may lead to side reactions.[16][17] Therefore, for a robust and high-yielding transformation of this specific substrate, LiAlH₄ and DIBAL-H are the preferred reagents.

Mechanistic Overview

The fundamental mechanism for both LiAlH₄ and DIBAL-H involves the nucleophilic delivery of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester.

G cluster_0 Step 1: First Hydride Addition cluster_1 Step 2: Aldehyde Formation cluster_2 Step 3: Second Hydride Addition cluster_3 Step 4: Protonation (Workup) Ester R-C(=O)OR' Intermediate_1 Tetrahedral Intermediate R-C(O⁻)-OR' Ester->Intermediate_1 + [H]⁻ Intermediate_1_c R-C(O⁻)-OR' Aldehyde R-C(=O)H Intermediate_1_c->Aldehyde collapse Alkoxide ⁻OR' Aldehyde_c R-C(=O)H Intermediate_2 Primary Alkoxide R-CH₂O⁻ Aldehyde_c->Intermediate_2 + [H]⁻ (fast) Intermediate_2_c R-CH₂O⁻ Alcohol Primary Alcohol R-CH₂OH Intermediate_2_c->Alcohol + H₃O⁺

Caption: Generalized mechanism of ester reduction to a primary alcohol.

Experimental Protocols

Safety Precaution: Both LiAlH₄ and DIBAL-H are highly reactive and pyrophoric reagents. They react violently with water and protic solvents. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol is designed for a complete and efficient reduction. The use of excess LAH ensures the reaction goes to completion and compensates for the reagent consumed by the substrate's hydroxyl group.

Materials:

  • This compound (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄), powder or 1M solution in THF (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Deionized Water

  • 15% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (2.5 eq).

  • Solvent Addition: Carefully add anhydrous THF via cannula to the flask to create a suspension (concentration of ~0.5 M). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred LAH suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • Filtration and Extraction: A granular white precipitate should form. Allow the mixture to stir at room temperature for 30 minutes. Add anhydrous MgSO₄ and a small amount of Celite®, and stir for another 15 minutes. Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Isolation: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude (3-hydroxy-1-methylcyclobutyl)methanol by silica gel column chromatography if necessary.

Protocol 2: Reduction using Diisobutylaluminium Hydride (DIBAL-H)

This protocol utilizes DIBAL-H for the reduction, which can sometimes offer a cleaner reaction profile. The reaction is initially run at low temperature and then warmed to ensure complete reduction.

Materials:

  • This compound (1.0 eq)

  • Diisobutylaluminium Hydride (DIBAL-H), 1.0 M solution in hexanes or toluene (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Methanol (MeOH)

  • Saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the DIBAL-H solution (3.0 eq) dropwise via the dropping funnel over 45 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 3-6 hours. Monitor the reaction progress by TLC or LC-MS.[13]

  • Quenching: Once the reaction is complete, cool the flask to 0 °C. Slowly and carefully add methanol dropwise to quench any excess DIBAL-H.

  • Workup: Add a saturated aqueous solution of Rochelle's salt and stir the mixture vigorously at room temperature until two clear layers are observed (this can take several hours to overnight).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected results for the described protocols.

ParameterProtocol 1: LiAlH₄Protocol 2: DIBAL-H
Reagent Lithium Aluminum HydrideDiisobutylaluminium Hydride
Equivalents 2.5 eq3.0 eq
Solvent Anhydrous THFAnhydrous DCM or Toluene
Temperature 0 °C to Room Temp.-78 °C to Room Temp.
Reaction Time 2 - 4 hours5 - 8 hours
Workup Fieser Workup (H₂O, NaOH)Rochelle's Salt
Expected Yield > 90%> 85%
Key Advantage Faster reaction time, commonOften cleaner reactions
Consideration Highly reactive, careful quenchLonger reaction time, emulsion risk

Workflow Visualization

The overall experimental process can be visualized as follows:

G Start Start: Flame-dried Glassware under Inert Atmosphere ReagentPrep Reagent Preparation: Prepare LAH suspension or Substrate solution Start->ReagentPrep Cooling Cooling: 0 °C (LAH) or -78 °C (DIBAL-H) ReagentPrep->Cooling Addition Slow, Dropwise Addition of Substrate (to LAH) or DIBAL-H (to Substrate) Cooling->Addition Reaction Reaction: Stir and warm to RT, Monitor by TLC/LC-MS Addition->Reaction Quench Quenching at 0 °C: Fieser Workup (LAH) or Methanol/Rochelle's Salt (DIBAL-H) Reaction->Quench Extraction Extraction & Washing Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification: Silica Gel Chromatography Drying->Purification End Final Product: (3-hydroxy-1-methylcyclobutyl)methanol Purification->End

Caption: Experimental workflow for ester reduction.

Conclusion

Both Lithium Aluminum Hydride and Diisobutylaluminium Hydride are highly effective reagents for the reduction of this compound to the corresponding diol. The choice between the two may depend on laboratory preference, scale, and available equipment. The LAH protocol is generally faster, while the DIBAL-H procedure, although longer, can sometimes provide a cleaner crude product, simplifying purification. By following these detailed protocols and adhering to strict anhydrous and inert atmosphere techniques, researchers can confidently and reliably synthesize (3-hydroxy-1-methylcyclobutyl)methanol in high yield, enabling the advancement of their synthetic and drug discovery programs.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Featuring a cis-1,3-Disubstituted Cyclobutane Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Cyclobutane Scaffold in Kinase Inhibitor Design

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, the molecular architecture of a drug candidate is paramount to its success. Kinase inhibitors have revolutionized the treatment of numerous diseases, most notably cancer and autoimmune disorders. However, achieving high potency and selectivity while maintaining favorable pharmacokinetic properties remains a significant challenge. A key strategy in overcoming these hurdles lies in the thoughtful design of the molecular scaffold that presents the critical pharmacophoric elements to the kinase active site.

The cis-1,3-disubstituted cyclobutane core has emerged as a privileged scaffold in medicinal chemistry.[1] Its utility stems from its unique three-dimensional, puckered structure which acts as a conformationally restricted isostere for more flexible alkyl chains.[2] This rigidity is a critical design element; by pre-organizing the pharmacophores in a bioactive conformation, the entropic penalty upon binding to the target kinase is significantly reduced. This often translates to a substantial increase in binding affinity and potency.[3] Furthermore, the saturated carbocyclic nature of the cyclobutane ring can enhance metabolic stability compared to linear linkers, which are often susceptible to enzymatic degradation.[3] This application note provides a detailed guide for researchers on the synthesis of kinase inhibitors incorporating this valuable scaffold, with a focus on practical, scalable methods and an in-depth look at the underlying scientific principles.

The JAK-STAT Signaling Pathway: A Key Target for Cyclobutane-Containing Inhibitors

The Janus kinase (JAK) family of enzymes is a critical node in numerous cytokine signaling pathways that are central to immune response and inflammation.[4] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a host of autoimmune diseases, such as rheumatoid arthritis and psoriasis, making JAKs a prime target for therapeutic intervention.[3][5] The canonical JAK-STAT pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes.[4][6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK JAK1->Receptor P JAK1->JAK2 2. Activation   (Phosphorylation) STAT1 STAT JAK1->STAT1 4. Phosphorylation JAK2->Receptor P STAT2 STAT JAK2->STAT2 STAT1->Receptor STAT_dimer STAT Dimer STAT1->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear   Translocation Inhibitor JAK Inhibitor (Cyclobutane Core) Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Transcription Gene Transcription (Inflammation, etc.) DNA->Transcription 7. Regulation

The cis-1,3-diaminocyclobutane linker has been instrumental in developing potent and selective JAK inhibitors.[5] Its rigid structure optimally positions the pharmacophoric groups to interact with the kinase hinge region and other key residues, a feat that is less efficiently achieved with more flexible linkers.

Data Presentation: The Impact of a Constrained Cyclobutane Linker on JAK Inhibition

The following data, compiled for illustrative purposes, highlights the profound impact of the linker's conformational flexibility on kinase inhibition.[5] By replacing a flexible ethylenediamine linker with a rigid cis-1,3-diaminocyclobutane, a significant enhancement in potency and selectivity for JAK1 and JAK2 is observed.

CompoundLinkerJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
1 Ethylenediamine (Flexible)150250>1000>1000
2 trans-1,3-Diaminocyclobutane85120850>1000
3 cis-1,3-Diaminocyclobutane (Rigid) 5.5 8.0 450 600

Analysis: The data unequivocally demonstrates that the cis-configuration of the cyclobutane linker is crucial for optimal activity.[5] Compound 3 , featuring the cis-cyclobutane, is approximately 27-fold more potent against JAK1 than its flexible counterpart (Compound 1 ). This underscores the principle that reducing the entropic cost of binding through a rigidified scaffold can lead to dramatic improvements in inhibitory potency.

Synthesis of the cis-1,3-Disubstituted Cyclobutane Core: A Scalable Approach

A robust and scalable synthesis is the cornerstone of any successful drug development program. The following workflow outlines a highly efficient and diastereoselective method to produce a key cis-1,3-disubstituted cyclobutane carboxylic acid intermediate, which serves as a versatile building block for a variety of kinase inhibitors. This approach hinges on a Knoevenagel condensation followed by a diastereoselective reduction.

Synthesis_Workflow Ketone Cyclobutanone Derivative Condensation Knoevenagel Condensation Ketone->Condensation MeldrumsAcid Meldrum's Acid MeldrumsAcid->Condensation Cyclobutylidene Cyclobutylidene Meldrum's Acid Condensation->Cyclobutylidene Exocyclic Alkene Formation Reduction Diastereoselective Reduction (NaBH4) Cyclobutylidene->Reduction CisProduct cis-Cyclobutane Meldrum's Acid Reduction->CisProduct cis-Diastereomer Favored Hydrolysis Hydrolysis & Decarboxylation CisProduct->Hydrolysis FinalCore cis-1,3-Disubstituted Cyclobutane Core Hydrolysis->FinalCore

Experimental Protocols

Protocol 1: Synthesis of Cyclobutylidene Meldrum's Acid Derivative

This protocol details the Knoevenagel condensation to form the key cyclobutylidene intermediate. Meldrum's acid is a particularly effective C-H acid for this transformation due to its rigid cyclic structure which enhances its acidity.

Materials:

  • 3-((tert-butoxycarbonyl)amino)cyclobutan-1-one (1 equiv.)

  • Meldrum's acid (1.05 equiv.)

  • Pyridine (0.1 equiv.)

  • Piperidine (0.1 equiv.)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3-((tert-butoxycarbonyl)amino)cyclobutan-1-one, Meldrum's acid, and toluene.

  • Add pyridine and piperidine to the mixture. The use of a dual-catalyst system often accelerates the reaction.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the azeotropic removal of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.

  • Upon completion (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • The crude product can often be precipitated by the addition of a non-polar solvent like hexanes and collected by filtration. If necessary, purify the product by silica gel chromatography.

Protocol 2: Diastereoselective Reduction to cis-1,3-Disubstituted Cyclobutane

This protocol describes the crucial diastereoselective reduction of the exocyclic double bond. The choice of reducing agent and reaction conditions is critical to achieving high cis-selectivity.

Causality of Diastereoselectivity: The reduction with sodium borohydride (NaBH₄) is believed to proceed via hydride attack on the exocyclic double bond. The stereochemical outcome is dictated by the steric hindrance presented by the substituents on the cyclobutane ring. The hydride preferentially attacks from the less hindered face, opposite to the bulky Meldrum's acid moiety, leading to the formation of the thermodynamically favored cis-product. The presence of a sodium cation can also coordinate with the carbonyl oxygens, influencing the transition state and enhancing selectivity.[4][7]

Materials:

  • Cyclobutylidene Meldrum's acid derivative (from Protocol 1, 1 equiv.)

  • Sodium borohydride (NaBH₄) (1.5 equiv.)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the cyclobutylidene Meldrum's acid derivative in a mixture of THF and MeOH in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and improve diastereoselectivity.

  • Slowly add sodium borohydride in portions to the stirred solution. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring for completion by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The resulting cis-1,3-disubstituted cyclobutane Meldrum's acid derivative is often a crystalline solid and can be purified by recrystallization to enhance diastereomeric purity.

Protocol 3: Elaboration to the Final Kinase Inhibitor

This final stage involves the conversion of the cyclobutane core into the target kinase inhibitor. This typically involves hydrolysis and decarboxylation of the Meldrum's acid derivative to a carboxylic acid, followed by amide coupling with a suitable amine-containing pharmacophore.

Materials:

  • cis-1,3-disubstituted cyclobutane Meldrum's acid derivative (from Protocol 2, 1 equiv.)

  • 6M Hydrochloric acid (HCl)

  • HATU (1.2 equiv.)

  • DIPEA (3 equiv.)

  • Amine-containing pharmacophore (e.g., aminopyrazole) (1.1 equiv.)

  • Dimethylformamide (DMF)

Procedure:

  • Hydrolysis and Decarboxylation: Heat the cyclobutane Meldrum's acid derivative in 6M HCl at reflux for 2-4 hours. This will hydrolyze the dioxanedione ring and the tert-butoxycarbonyl (Boc) protecting group, followed by decarboxylation to yield the cis-3-aminocyclobutane-1-carboxylic acid hydrochloride salt.

  • Amide Coupling: a. To a solution of the resulting amino acid hydrochloride salt in DMF, add the amine-containing pharmacophore. b. Add DIPEA to neutralize the hydrochloride salt and to act as a base for the coupling reaction. c. Add the coupling agent HATU and stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction by LC-MS. Upon completion, dilute the reaction with water and extract the product with ethyl acetate. e. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. f. Purify the final kinase inhibitor by silica gel chromatography or preparative HPLC to yield the desired product.

Conclusion

The cis-1,3-disubstituted cyclobutane scaffold represents a powerful tool in the medicinal chemist's arsenal for the design of potent and selective kinase inhibitors. Its ability to enforce a rigid, bioactive conformation on the molecule provides a distinct advantage over flexible linkers, leading to significant gains in potency. The synthetic protocols outlined in this application note provide a scalable and diastereoselective route to key cyclobutane intermediates, enabling researchers to efficiently explore this valuable chemical space. By understanding both the synthetic "how" and the mechanistic "why," drug development professionals can strategically leverage this scaffold to create the next generation of targeted therapeutics.

References

Application Notes & Protocols: The Expanding Role of Cyclobutane Derivatives in Advanced Materials and Polymer Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Re-evaluating a Strained Ring for Unstrained Performance

For decades, the cyclobutane ring was often viewed by chemists through the lens of its inherent ring strain—a structural feature to be overcome or strategically cleaved. However, in modern materials science, this very characteristic, coupled with its unique puckered stereochemistry, is being harnessed to create a new generation of polymers and materials with remarkable properties.[1][2][3] The rigid, well-defined geometry of the cyclobutane motif can be strategically incorporated into polymer backbones or as pendant groups to impart enhanced thermal stability, tunable mechanical responses, and novel functionalities.[4] This guide moves beyond theoretical interest to provide researchers, scientists, and development professionals with a detailed overview of the synthesis, polymerization, characterization, and application of cyclobutane-based materials, supported by actionable protocols and field-proven insights.

Section 1: Synthesis of Cyclobutane-Containing Monomers via [2+2] Photocycloaddition

The most powerful and versatile strategy for creating the cyclobutane core is the [2+2] photocycloaddition, a reaction where two olefin-containing molecules are joined by light to form a four-membered ring.[5][6] This method's elegance lies in its efficiency and, with modern techniques, its increasing selectivity.

Mechanistic Rationale: Why Photochemistry is the Method of Choice

Unlike thermal cycloadditions which can require harsh conditions, photocycloaddition proceeds under mild temperatures, preserving sensitive functional groups on the monomer precursors.[7] The reaction can be initiated in several ways:

  • Direct UV Irradiation: Suitable for alkenes that can be directly excited to a reactive state. Historically, this was common but can lack selectivity.[6]

  • Triplet Sensitization: This is a highly effective approach where a "sensitizer" molecule (e.g., thioxanthone, benzophenone) absorbs the light energy, enters an excited triplet state, and then transfers that energy to the olefin monomers, which then react.[8] This indirect pathway often improves reaction efficiency and can control stereochemical outcomes.

  • Visible-Light Photocatalysis: A significant recent advancement involves using photocatalysts, such as ruthenium(II) complexes, which can be activated by lower-energy visible light.[9][10][11] This makes the process more energy-efficient, safer, and applicable to a wider range of substrates, including those sensitive to UV degradation.[10][12][13]

The choice of mechanism is critical. For creating well-defined difunctional monomers for step-growth polymerization, a high-yield, high-selectivity reaction is paramount. Sensitization and photocatalysis offer the best control for this purpose.

Diagram 1: General Mechanism of [2+2] Photocycloaddition

G cluster_0 Step 1: Excitation cluster_1 Step 2: Cycloaddition Olefin_A Olefin A Excited_Olefin Excited Olefin* Olefin_A->Excited_Olefin Olefin_B Olefin B Light hv (Light) Light->Olefin_A Direct Excitation or Sensitizer Intermediate Diradical or Concerted Intermediate Excited_Olefin->Intermediate + Olefin B Cyclobutane Cyclobutane Product Intermediate->Cyclobutane

Caption: The process of forming a cyclobutane ring from two olefins initiated by light energy.

Protocol: Synthesis of a Truxillic Acid Derivative Monomer

This protocol details the synthesis of a cyclobutane dicarboxylic acid from a cinnamic acid derivative, a common precursor for high-performance polyesters and polyamides.[14]

Objective: To synthesize a cyclobutane-containing diacid via photosensitized dimerization for subsequent use in polycondensation reactions.

Materials:

  • trans-Cinnamic acid derivative (e.g., Ferulic Acid)

  • Thioxanthone (Sensitizer)

  • Solvent: Acetonitrile or Acetone (UV-grade)

  • Nitrogen or Argon gas source

  • Photoreactor equipped with a medium-pressure mercury lamp (e.g., 450W) and a Pyrex filter (to cut off short-wavelength UV)

  • Standard glassware for reaction, filtration, and recrystallization

Procedure:

  • Reaction Setup: In a Pyrex reaction vessel, dissolve the cinnamic acid derivative (1.0 eq) and thioxanthone (0.05 - 0.1 eq) in the chosen solvent to a concentration of approximately 0.1 M.

    • Causality Note: The concentration is kept relatively low to prevent the formation of oligomers and side products. Pyrex is used as a filter to block high-energy UV light (<290 nm) that could cause photodegradation of the reactants or products.

  • Inerting: De-gas the solution by bubbling with nitrogen or argon for 30 minutes. Oxygen is a known quencher of triplet states and must be removed to ensure efficient reaction.

  • Irradiation: Place the vessel in the photoreactor and irradiate with the mercury lamp while maintaining a constant temperature (typically 20-25 °C) using a cooling system. Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR by observing the disappearance of the olefinic protons. Reaction times can vary from 12 to 48 hours.

  • Workup and Isolation:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product will be a mixture of cyclobutane stereoisomers and unreacted sensitizer. The major truxillic acid (head-to-tail dimer) or truxinic acid (head-to-head dimer) isomers can be isolated.

    • Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) and allow it to cool slowly for recrystallization. The different stereoisomers often have different solubilities, allowing for separation.

    • Self-Validation: The purity and structure of the isolated diacid monomer should be confirmed by melting point, ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The disappearance of the C=C stretch in FTIR and the appearance of aliphatic cyclobutane protons in the ¹H NMR are key indicators of success.

Section 2: Polymerization Methodologies

With functional monomers in hand, several polymerization techniques can be employed to create cyclobutane-containing polymers. The choice of method dictates the final polymer architecture and properties.

[2+2] Photopolymerization of Diolefin Monomers

This elegant "one-step" method directly converts diolefinic monomers into linear polymers containing cyclobutane rings in the main chain. It has seen a resurgence with the development of visible-light-activated systems and continuous flow reactors.[8][9][10][15]

Rationale: Solution-state photopolymerization offers significant advantages over older solid-state methods, including tolerance to a wider variety of monomer structures and the potential for scalability.[8] Continuous flow reactors further enhance this process by providing uniform irradiation, precise temperature control, and shorter reaction times, leading to polymers with higher molecular weights and lower dispersity (Đ) compared to batch reactions.[8][16]

Diagram 2: Continuous Flow [2+2] Photopolymerization Workflow

G Monomer Monomer & Sensitizer Reservoir Pump Syringe Pump Monomer->Pump Reactor Flow Reactor Coil (FEP Tubing wrapped around UV/Vis Lamp) Pump->Reactor Collection Polymer Solution Collection Flask Reactor->Collection Lamp hv Lamp->Reactor Irradiation Precipitation Precipitation (e.g., in Methanol) Collection->Precipitation Purification Polymer Purified Polymer Precipitation->Polymer

Caption: A schematic showing the continuous synthesis of cyclobutane polymers.

Protocol: Continuous Flow Synthesis of a Cyclobutane Polyester

Objective: To synthesize a high molecular weight polyester via visible-light-induced [2+2] photopolymerization of a p-phenylenediacrylate (PDA) monomer.[9][10]

Materials:

  • Dialkoxy p-phenylene diacrylate monomer (e.g., M1 from Jiang et al., 2022)[10]

  • Photosensitizer (e.g., thioxanthone) or Photocatalyst

  • Solvent: Anhydrous, degassed Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Continuous flow photoreactor setup (syringe pump, FEP tubing, light source)

  • Precipitation solvent: Methanol

Procedure:

  • Solution Preparation: Prepare a stock solution of the monomer and sensitizer in the chosen solvent inside a glovebox or under an inert atmosphere. A typical concentration is 0.1 M.

  • System Setup: Assemble the flow reactor by coiling transparent FEP tubing around a visible light lamp (e.g., 400 nm LED strip). Connect the tubing inlet to a gas-tight syringe loaded with the monomer solution via a syringe pump. Place the outlet into a collection flask.

  • Polymerization:

    • Turn on the light source and allow it to stabilize.

    • Begin pumping the solution through the reactor at a defined flow rate. The flow rate determines the residence time (the duration the solution is irradiated). A slower flow rate leads to longer residence time and typically higher conversion and molecular weight.

    • Causality Note: The continuous removal of the polymer from the irradiation zone prevents photodegradation and side reactions, which is a common issue in batch reactors, thus allowing for the achievement of higher molecular weights.[8]

  • Isolation and Purification:

    • Collect the polymer solution from the reactor outlet.

    • Concentrate the solution slightly under reduced pressure.

    • Pour the concentrated solution slowly into a large volume of cold methanol with vigorous stirring to precipitate the polymer.

    • Collect the solid polymer by filtration, wash with fresh methanol, and dry under vacuum.

    • Self-Validation: The molecular weight (Mₙ) and dispersity (Đ) must be determined by Gel Permeation Chromatography (GPC). Successful polymerization is indicated by a significant increase in Mₙ (up to 140 kDa has been reported) compared to the monomer.[9][10]

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful chain-growth polymerization technique that uses strained cyclic olefins as monomers. Cyclobutene derivatives are excellent candidates for ROMP due to their significant ring strain.[17][18][19]

Rationale: ROMP, particularly when using modern catalysts like Grubbs' 3rd generation catalyst, proceeds as a living polymerization. This provides exceptional control over molecular weight, dispersity, and polymer architecture (e.g., block copolymers).[17] The choice of monomer substituents is critical, as it influences not only the final polymer's properties but also the monomer's reactivity. For instance, secondary amides of 1-cyclobutenecarboxylic acid polymerize well, while the corresponding esters may only undergo a single ring-opening event without polymerization.[17]

Diagram 3: Mechanism of Ring-Opening Metathesis Polymerization (ROMP)

G Catalyst Ru=CHPh (Catalyst) Metallocyclobutane Metallocyclobutane Intermediate Catalyst->Metallocyclobutane Monomer Cyclobutene Monomer Monomer->Metallocyclobutane [2+2] Propagating Ru=Polymer (Propagating Chain) Metallocyclobutane->Propagating Retro [2+2] Chain ... Propagating->Chain + n Monomers

Caption: The catalytic cycle of ROMP showing the formation of a polycyclobutene.

Protocol: ROMP of a Cyclobutene Derivative

Objective: To synthesize a linear polymer with a repeating 1,4-butadiene structure via ROMP of a 1-substituted cyclobutene.

Materials:

  • 1-substituted cyclobutene monomer

  • Grubbs' 3rd Generation Catalyst (e.g., [(H₂IMes)(3-Br-pyridine)₂(Cl)₂Ru=CHPh])[17]

  • Anhydrous, degassed solvent (e.g., THF or DCM)

  • Terminating agent: Ethyl vinyl ether

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Monomer and Catalyst Preparation: All manipulations must be performed under an inert atmosphere. Prepare a solution of the cyclobutene monomer in the chosen solvent. In a separate flask, dissolve the Grubbs catalyst.

  • Initiation: Rapidly inject the catalyst solution into the vigorously stirred monomer solution. The monomer-to-catalyst ratio will determine the target degree of polymerization.

    • Causality Note: Fast initiation (kᵢ >> kₚ) is a hallmark of living polymerization and is crucial for obtaining polymers with low dispersity. The 3rd generation Grubbs catalyst is chosen for its fast initiation rate and high functional group tolerance.[17]

  • Polymerization: Allow the reaction to proceed at room temperature. The solution may become noticeably more viscous as the polymer chains grow. Monitor the reaction by taking aliquots and analyzing via GPC to observe the increase in molecular weight over time.

  • Termination: Once the desired conversion is reached, add an excess of ethyl vinyl ether to quench the reaction by reacting with the propagating carbene.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold methanol. Filter, wash, and dry the polymer under vacuum.

    • Self-Validation: The success of the living polymerization is validated by a linear evolution of Mₙ with monomer conversion and a low final dispersity (Đ < 1.2). ¹H and ¹³C NMR are used to confirm the microstructure of the polymer backbone (e.g., the ratio of cis to trans double bonds).[18][20]

Section 3: Characterization and Properties

Proper characterization is essential to link the unique cyclobutane structure to the final material's performance.

Technique Parameter Measured Typical Observations for Cyclobutane Polymers Reference
¹H / ¹³C NMR Chemical Structure & StereochemistryDisappearance of olefinic signals (~5.5-7.5 ppm); Appearance of characteristic aliphatic cyclobutane proton signals (~3.0-4.5 ppm). The ratio of stereoisomers (e.g., β vs. δ isomers) can sometimes be determined.[8][21]
FTIR Functional GroupsDisappearance of C=C stretch (~1630 cm⁻¹); Presence of backbone ester/amide C=O stretches (~1720 cm⁻¹).[21]
GPC / SEC Molecular Weight (Mₙ, Mₙ) & Dispersity (Đ)Mₙ can range from a few kDa to over 140 kDa depending on the method. Continuous flow and living ROMP methods yield lower Đ values (<1.8).[8][9][10]
DSC Glass Transition Temperature (T₉)T₉ is typically elevated due to the rigid cyclobutane unit restricting chain mobility. Some polymers may exhibit multiple T₉ values due to chain scission at high temperatures.[8]
TGA Thermal Stability / Decomposition (Tₔ)Decomposition temperatures generally range from moderate to high (250-400 °C), indicating good thermal stability conferred by the cyclobutane backbone.[8]

Section 4: Applications in Advanced Materials

The unique properties of cyclobutane-containing polymers translate into a range of cutting-edge applications.

High-Performance and Sustainable Plastics

The rigidity of the cyclobutane ring enhances the thermal and mechanical properties of polymers like polyesters and polyamides. When monomers are derived from renewable resources such as ferulic acid (abundant in lignin), the resulting polymers represent a promising class of sustainable materials that can potentially replace petroleum-derived plastics in demanding applications.[14]

Stress-Responsive Materials and Mechanophores

Perhaps the most exciting application is in "smart" materials. The cyclobutane ring can act as a "mechanophore"—a chemical unit that responds to mechanical force.[22][23] When a polymer chain containing a cyclobutane unit is stretched, the force is concentrated on the ring, triggering a [2+2] cycloreversion to form two new alkene groups.[24][25]

Rationale: This transformation is not a random chain scission but a controlled chemical reaction. The newly formed alkenes are reactive and can participate in secondary reactions, such as thiol-ene "click" chemistry, to repair damage or cross-link the material, creating a self-healing system.[22][24] This principle is being explored for creating materials that can signal damage, toughen under stress, or be reprocessed on demand.

Diagram 4: Mechanochemical Activation for Self-Healing

G cluster_0 Initial State cluster_1 Activation cluster_2 Healing / Cross-linking Polymer Polymer with Cyclobutane Mechanophore Stretched Stretched Polymer (Force Applied) Polymer->Stretched Mechanical Stress (Ultrasound, Tension) Opened Ring-Opened Polymer (Alkenes Formed) Stretched->Opened [2+2] Cycloreversion Healed Cross-linked / Healed Polymer Network Opened->Healed + Dithiol Cross-linker (Thiol-ene Reaction)

Caption: Force-induced ring-opening of a cyclobutane mechanophore to enable material repair.

Biomedical Applications

The potential for creating biodegradable polyesters and polyamides makes cyclobutane derivatives attractive for biomedical uses.[8] Their predictable degradation profiles and the biocompatibility of their degradation products (diacids and diols) are advantageous for applications like drug delivery systems, resorbable sutures, and tissue engineering scaffolds.[26] The ability to tune properties like degradation rate and mechanical strength by altering the monomer structure provides a high degree of control for designing medical devices.

References

transesterification of methyl cyclobutanecarboxylate with bulky alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Approaches for the Transesterification of Methyl Cyclobutanecarboxylate with Sterically Demanding Alcohols

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of esters derived from bulky, sterically hindered alcohols is a significant challenge in organic synthesis due to the low nucleophilicity and steric shielding of the hydroxyl group. This application note provides a comprehensive guide to the , a model reaction for overcoming steric hindrance. We delve into the mechanistic underpinnings of the reaction, evaluate catalyst strategies, and present a detailed, field-proven protocol using titanium(IV) isopropoxide, a highly effective Lewis acid catalyst. This document further outlines in-situ reaction monitoring via ¹H NMR spectroscopy, purification techniques, and a troubleshooting guide to empower researchers in synthesizing novel cyclobutane-containing esters for applications in materials science and pharmaceutical development.

Theoretical Background & Mechanistic Insights

Transesterification is an equilibrium-controlled process involving the exchange of the alkoxy group of an ester with an alcohol.[1] The reaction can be catalyzed by acids or bases.[1][2]

  • Acid Catalysis: A strong acid protonates the carbonyl oxygen of the ester, enhancing its electrophilicity and rendering it susceptible to nucleophilic attack by the alcohol.[3][4] The mechanism proceeds through a tetrahedral intermediate.[1]

  • Base Catalysis: A strong base deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester.[2][5]

The Challenge of Steric Hindrance:

When employing bulky alcohols (e.g., tert-butanol, 2-adamantanol), the reaction is significantly impeded. The large steric profile of these alcohols hinders their approach to the electrophilic carbonyl carbon, drastically slowing the rate of nucleophilic attack.[6][7] Furthermore, tertiary alcohols are prone to elimination under strongly acidic, high-temperature conditions. Base-catalyzed methods are often unsuitable as the required strong bases can promote side reactions. Therefore, overcoming this steric barrier requires strategic selection of catalysts and reaction conditions.

Driving the Equilibrium:

Given the reversible nature of transesterification, achieving high yields is dependent on shifting the reaction equilibrium toward the products.[3] According to Le Châtelier's principle, this can be accomplished by using a large excess of the reactant alcohol or, more effectively, by removing the low-boiling alcohol byproduct (methanol in this case) as it is formed.[1] The use of a Dean-Stark apparatus is the quintessential technique for this purpose, enabling the azeotropic removal of methanol with a suitable solvent (e.g., toluene), thereby driving the reaction to completion.[8][9][10]

Catalyst Selection for Sterically Hindered Substrates

The choice of catalyst is paramount for successfully transesterifying bulky alcohols.

  • Brønsted Acids (e.g., H₂SO₄, TsOH): While common, they often require high temperatures and long reaction times, which can lead to dehydration and decomposition of tertiary alcohols.[11]

  • Organocatalysts (e.g., N-Heterocyclic Carbenes): These catalysts can enhance the nucleophilicity of alcohols under mild conditions and have shown promise in various transesterification reactions.[12]

  • Enzymes (Lipases): Lipases offer high selectivity under mild conditions but can be substrate-specific and may not be effective for all sterically hindered alcohols, particularly tertiary ones.[11][13][14][15]

  • Lewis Acids (e.g., Titanium(IV) alkoxides): Lewis acids, particularly titanium(IV) isopropoxide (Ti(Oi-Pr)₄), are exceptionally effective.[16] The titanium center coordinates to the carbonyl oxygen of the ester, activating it for attack by the weakly nucleophilic bulky alcohol. This approach avoids the harsh conditions associated with strong Brønsted acids.[17] Ti(Oi-Pr)₄ is commercially available, relatively inexpensive, and highly efficient for this transformation.[18]

This guide will focus on the use of Titanium(IV) isopropoxide due to its superior performance in promoting transesterification with sterically demanding alcohols.

Detailed Experimental Protocol: Ti(Oi-Pr)₄ Catalyzed Transesterification

This protocol describes the synthesis of tert-butyl cyclobutanecarboxylate as a representative example.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Methyl cyclobutanecarboxylate≥98%Standard Supplier---
tert-Butanol≥99.5%, anhydrousStandard SupplierEnsure alcohol is dry.
Titanium(IV) isopropoxide≥98%Standard SupplierHighly moisture-sensitive. Handle under inert gas.
TolueneAnhydrous, ≥99.8%Standard SupplierSolvent for azeotropic removal of methanol.
Saturated aq. NaHCO₃Reagent Grade---For quenching the reaction.
Brine (Saturated aq. NaCl)Reagent Grade---For washing.
Anhydrous MgSO₄ or Na₂SO₄Reagent Grade---For drying the organic phase.
Dean-Stark Apparatus---Glassware SupplierEssential for removing methanol.[8]
Round-bottom flask, Condenser---Glassware Supplier---
Magnetic stirrer and hotplate---Equipment Supplier---

3.2. Reaction Mechanism Visualization

G Figure 1: Catalytic Cycle with Ti(O-i-Pr)4 Ester R(C=O)OMe (Methyl Ester) Activated_Complex Activated Complex [Ester-Ti] Ester->Activated_Complex Coordination Catalyst Ti(O-i-Pr)4 Catalyst->Activated_Complex Intermediate Tetrahedral Intermediate Activated_Complex->Intermediate Bulky_Alcohol R'-OH (Bulky Alcohol) Bulky_Alcohol->Intermediate Nucleophilic Attack Product_Complex Product Complex [Product-Ti] Intermediate->Product_Complex Rearrangement Product_Complex->Catalyst Regeneration Product R(C=O)OR' (Bulky Ester) Product_Complex->Product Release Methanol MeOH Product_Complex->Methanol

Caption: Figure 1: Catalytic cycle for Lewis acid-catalyzed transesterification.

3.3. Step-by-Step Procedure

  • Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.[9][19] Ensure all glassware is oven-dried to remove moisture. Place the apparatus under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: To the flask, add methyl cyclobutanecarboxylate (1.0 eq, e.g., 5.0 g, 43.8 mmol), tert-butanol (1.5 eq, 4.87 g, 65.7 mmol), and anhydrous toluene (50 mL).

  • Catalyst Addition: With vigorous stirring, add titanium(IV) isopropoxide (0.1 eq, 1.25 g, 4.38 mmol) to the reaction mixture via syringe. The catalyst is highly sensitive to moisture and should be handled accordingly.

  • Reaction Execution: Heat the mixture to a vigorous reflux (approx. 110-120 °C oil bath temperature). Methanol, formed as a byproduct, will co-distill with toluene as an azeotrope and collect in the arm of the Dean-Stark trap.[8] The lower boiling methanol will be enriched in the distillate.

  • Monitoring: Monitor the reaction progress by collecting small aliquots from the reaction pot and analyzing via TLC or ¹H NMR (see Section 4). The reaction is typically complete within 4-12 hours, once methanol collection ceases.

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a flask containing a stirred solution of saturated aqueous NaHCO₃ (50 mL) to quench the catalyst. A white precipitate of titanium dioxide (TiO₂) will form.[20]

  • Extraction: Transfer the mixture to a separatory funnel. If a stable emulsion forms, add brine to help break it.[21] Separate the layers and extract the aqueous layer with ethyl acetate or diethyl ether (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure bulky ester.[22]

3.4. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble & Dry Glassware (Dean-Stark) B 2. Add Reactants & Solvent (Ester, Alcohol, Toluene) A->B C 3. Add Ti(O-i-Pr)4 Catalyst (Under Inert Gas) B->C D 4. Heat to Reflux C->D E 5. Collect Methanol in Dean-Stark Trap D->E F 6. Monitor Progress (TLC, NMR) E->F G 7. Cool & Quench (aq. NaHCO3) F->G Reaction Complete H 8. Extract with Organic Solvent G->H I 9. Wash, Dry & Concentrate H->I J 10. Purify Product (Distillation/Chromatography) I->J K 11. Characterize (NMR, IR, MS) J->K

Caption: Figure 2: Step-by-step experimental workflow for the synthesis.

In-Situ Reaction Monitoring & Characterization

Real-time monitoring is crucial for optimizing reaction time and preventing byproduct formation. ¹H NMR spectroscopy is a powerful, non-destructive tool for this purpose.[23][24][25][26]

  • ¹H NMR Monitoring Protocol:

    • Carefully extract a ~0.1 mL aliquot from the reaction mixture.

    • Dilute with CDCl₃ in an NMR tube.

    • Acquire a ¹H NMR spectrum.

    • Analysis: Track the conversion by observing the integration ratio of the starting material's methyl ester singlet (~3.7 ppm) to the characteristic signals of the newly formed bulky ester. For tert-butyl cyclobutanecarboxylate, this would be the appearance and growth of the tert-butyl singlet at ~1.45 ppm.

  • Final Product Characterization:

    • ¹H NMR (CDCl₃): Confirm the disappearance of the methyl group and the presence of signals corresponding to the bulky alkyl group and the cyclobutane ring protons.

    • ¹³C NMR (CDCl₃): Observe the shift in the carbonyl carbon and the appearance of carbons from the new alkoxy group.

    • FT-IR (neat): A strong C=O stretch should be visible around 1730 cm⁻¹.

    • Mass Spectrometry (GC-MS or ESI-MS): Confirm the molecular weight of the desired product.

Data Presentation & Expected Results

The described protocol is adaptable to various bulky secondary and tertiary alcohols. The yield is highly dependent on the steric bulk of the alcohol.

Bulky AlcoholProductTypical Reaction Time (h)Isolated Yield (%)
tert-Butanoltert-Butyl cyclobutanecarboxylate4 - 885 - 95
2-Adamantanol2-Adamantyl cyclobutanecarboxylate8 - 1670 - 85
TriphenylmethanolTriphenylmethyl cyclobutanecarboxylate12 - 2450 - 70
1-MentholMenthyl cyclobutanecarboxylate6 - 1280 - 90

Data is illustrative and may vary based on specific reaction scale and conditions.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to moisture.2. Insufficient reaction temperature.3. Inefficient removal of methanol.1. Use fresh, anhydrous reagents and solvents. Handle catalyst under inert gas.2. Ensure vigorous reflux is maintained.3. Check for leaks in the Dean-Stark setup; ensure azeotrope is collecting.
Reaction Stalls Equilibrium reached without complete conversion.Add additional catalyst (0.05 eq) or ensure the Dean-Stark trap is functioning optimally to remove all methanol.
Stable Emulsion during Work-up Formation of titanium salts/soaps at the interface.[21]Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. Gentle warming or filtration through a pad of Celite® can also help.[21]
Product Decomposition For very sensitive alcohols, prolonged heating may cause elimination.Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider a milder Lewis acid or enzymatic methods for extremely sensitive substrates.

Safety Precautions

  • Titanium(IV) isopropoxide is highly reactive with water and moisture, releasing isopropanol. It is flammable. Always handle in a well-ventilated fume hood under an inert atmosphere.

  • Toluene is a flammable solvent and is harmful if inhaled or absorbed through the skin.

  • Bulky alcohols can be irritants. Consult the specific Safety Data Sheet (SDS) for each reagent.

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[19]

References

Troubleshooting & Optimization

improving yield and diastereoselectivity in cyclobutane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclobutane Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of constructing cyclobutane rings with high yield and stereocontrol.

Introduction

The synthesis of cyclobutanes, while a cornerstone in organic chemistry, is often plagued by challenges of low yield and inadequate diastereoselectivity. The inherent ring strain of the four-membered carbocycle necessitates carefully optimized conditions to favor its formation over competing reaction pathways. This guide provides a systematic approach to troubleshooting common issues encountered during both photochemical and thermal cyclobutane syntheses, with a focus on the widely employed [2+2] cycloaddition reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the improvement of yield and diastereoselectivity in cyclobutane synthesis.

FAQ 1: What are the primary factors influencing low yields in [2+2] photocycloaddition reactions?

Low yields in photochemical [2+2] cycloadditions are a frequent challenge. A systematic evaluation of the following factors is crucial for optimization:

  • Light Source and Wavelength: The wavelength of the UV lamp must be appropriate for the electronic excitation of the substrate. For instance, enones have specific absorption maxima that need to be targeted for efficient reaction initiation.[1] The intensity of the light source is also critical; an insufficiently powerful lamp can lead to incomplete conversion.

  • Reaction Time and Concentration: Monitoring the reaction progress via techniques like TLC or GC-MS is essential to determine the optimal reaction time.[1] Concentration also plays a significant role; overly dilute conditions can hinder intermolecular reactions, while high concentrations might favor polymerization.

  • Quenching and Side Reactions: The presence of oxygen can quench the excited state of the reactants, thus inhibiting the desired photochemical reaction. It is imperative to properly degas the solvent prior to irradiation.[1] Competing side reactions, such as the cis-trans isomerization of the alkene, can also consume starting material and reduce the yield of the desired cyclobutane.[1]

  • Substrate Reactivity and Photosensitizers: The electronic properties of the reacting alkenes are a key determinant of reaction efficiency. Electron-rich and electron-poor alkenes often react more readily.[1] For substrates that are less reactive under direct irradiation, the use of a triplet sensitizer, such as acetone or benzophenone, can be employed to populate the triplet excited state and facilitate the cycloaddition.[2]

FAQ 2: How can I improve the diastereoselectivity of my cyclobutane-forming reaction?

Achieving high diastereoselectivity is a common hurdle in cyclobutane synthesis. The following strategies can be employed to enhance stereocontrol:

  • Solvent Polarity: The choice of solvent can have a profound impact on the diastereoselectivity of the reaction. In many cases, decreasing the polarity of the solvent, for example, by switching from acetonitrile to a less polar solvent like toluene or hexanes, can improve diastereoselectivity.[3] Nonpolar solvents can disfavor charge separation in any potential intermediates, promoting a more concerted-like transition state and preserving the stereochemistry of the starting alkene.[3]

  • Steric Hindrance: The steric bulk of the substituents on the reacting partners can significantly influence the facial selectivity of their approach. Utilizing substrates with bulkier substituents can enhance steric differentiation, as the steric interactions in the transition state will favor the formation of the less hindered diastereomer.[3]

  • Lewis Acid Catalysis: The introduction of a Lewis acid catalyst can enforce a specific geometry in the transition state, leading to higher diastereoselectivity.[3] Lewis acids can coordinate to one of the reactants, lowering its LUMO energy and promoting a more concerted cycloaddition pathway.[3] Common Lewis acids for this purpose include TiCl₄ and chiral oxazaborolidine-AlBr₃ complexes.[3]

  • Temperature: For many cycloadditions, lower reaction temperatures lead to higher selectivity. Photochemical reactions are often conducted at low temperatures to enhance stereocontrol.[3]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Troubleshooting Guide 1: Low Yield in a Transition Metal-Catalyzed [2+2] Cycloaddition

Issue: You are attempting a transition metal-catalyzed [2+2] cycloaddition to form a cyclobutane, but the yield is consistently low.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Explanation
Catalyst Deactivation The active catalytic species may be unstable under the reaction conditions.[4] To investigate this, monitor the reaction progress over time using TLC, GC-MS, or NMR. If the reaction stalls before completion, it may indicate catalyst deactivation.[4] Consider adding a fresh batch of catalyst to the stalled reaction to see if it restarts. Ensure that all reagents and solvents are pure and free of impurities like water or oxygen, which can poison the catalyst.[4]
Sub-optimal Reaction Conditions Temperature, solvent, and concentration are critical parameters that can significantly impact reaction efficiency.[4] A temperature that is too low may result in a slow or incomplete reaction, while a higher temperature could lead to catalyst decomposition or side reactions.[4] Perform a systematic screen of these parameters to identify the optimal conditions for your specific substrate.
Poor Substrate Reactivity The electronic and steric properties of your alkene substrates may hinder the cycloaddition.[4] Electron-deficient or electron-rich alkenes can exhibit varying reactivities depending on the catalytic cycle.[4] Bulky substituents on the alkenes can sterically hinder their approach to the metal center, slowing down the reaction. If possible, consider modifying the electronic or steric properties of your substrate.
Competing Side Reactions Side reactions such as alkene isomerization or polymerization can consume starting materials and reduce the yield of the desired cyclobutane.[4] Analyze the crude reaction mixture to identify any major byproducts. Modifying the reaction conditions, such as temperature or catalyst loading, may help to suppress these unwanted pathways.

Experimental Protocol: Screening for Optimal Reaction Temperature

  • Set up a series of small-scale reactions in parallel, each with the same concentration of reactants and catalyst.

  • Run each reaction at a different temperature (e.g., room temperature, 40 °C, 60 °C, 80 °C).

  • Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., GC-MS).

  • Plot the yield of the desired cyclobutane product as a function of temperature to determine the optimal range.

G cluster_0 Troubleshooting Low Yield A Low Yield Observed B Check for Catalyst Deactivation A->B C Optimize Reaction Conditions A->C D Assess Substrate Reactivity A->D E Identify Side Reactions A->E G Monitor Reaction Progress B->G H Add Fresh Catalyst B->H I Purify Reagents B->I J Screen Temperature & Solvent C->J K Modify Substrate D->K L Analyze Byproducts E->L F Improved Yield G->F H->F I->F J->F K->F L->F

Caption: Troubleshooting workflow for low yield.

Troubleshooting Guide 2: Poor Diastereoselectivity in a Photochemical [2+2] Cycloaddition

Issue: Your photochemical [2+2] cycloaddition is proceeding with good yield, but the diastereoselectivity is poor, resulting in a mixture of products.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Explanation
Inappropriate Solvent Choice The polarity of the solvent can significantly influence the transition state of the cycloaddition. Highly polar solvents may stabilize charged intermediates, leading to a loss of stereochemical information.[3] Systematically screen solvents of varying polarity, from nonpolar (e.g., hexanes, toluene) to polar aprotic (e.g., acetonitrile). A less polar solvent may promote a more concerted reaction pathway, thereby improving diastereoselectivity.[3]
Insufficient Steric Differentiation If the substituents on the reacting alkenes are not sterically demanding enough, there may be little energetic difference between the transition states leading to the different diastereomers.[3] If possible, consider modifying your substrates to include bulkier groups that can more effectively direct the stereochemical outcome.[3]
High Reaction Temperature Higher temperatures can provide enough energy to overcome the small activation energy differences between the pathways leading to different diastereomers, resulting in lower selectivity.[3] Conducting the photochemical reaction at a lower temperature can often enhance diastereoselectivity.
Inefficient Chiral Induction When using a chiral catalyst or auxiliary, poor diastereoselectivity may result from inefficient transfer of stereochemical information. This could be due to a mismatch between the catalyst and the substrates.[3] If using a chiral catalyst, consider modifying the ligand to enhance steric and/or electronic interactions that control facial selectivity.[3]

Experimental Protocol: Lewis Acid-Catalyzed Diastereoselective [2+2] Cycloaddition

This protocol is adapted from a procedure utilizing a chiral oxazaborolidine-AlBr₃ complex.[3]

  • Catalyst Preparation: A solution of (R)-(-)-2-amino-2-phenylethanol (1.0 equiv) in toluene is treated with trimethylaluminum (1.0 equiv) at 0 °C. The resulting solution is stirred at room temperature for 1 hour. The solution is then cooled to -78 °C and treated with aluminum bromide (AlBr₃, 1.0 equiv).

  • Cycloaddition: To the prepared catalyst solution (0.1 equiv) in toluene at -78 °C is added trifluoroethyl acrylate (1.0 equiv). Ethyl vinyl ether (2.0 equiv) is then added dropwise over 10 minutes. The reaction mixture is stirred at -78 °C for 12 hours.

  • Workup and Purification: The reaction is quenched with a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

G cluster_1 Improving Diastereoselectivity M Poor Diastereoselectivity N Modify Solvent Polarity M->N O Increase Steric Bulk M->O P Lower Reaction Temperature M->P Q Utilize Lewis Acid Catalysis M->Q S Screen Solvents N->S T Redesign Substrates O->T U Perform Reaction at Low Temp. P->U V Screen Lewis Acids Q->V R High Diastereoselectivity S->R T->R U->R V->R

Caption: Strategies for improving diastereoselectivity.

References

Technical Support Center: Stereocontrolled Synthesis of Complex Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereocontrolled synthesis of complex cyclobutanes. This guide is designed for researchers, scientists, and drug development professionals navigating the intricate landscape of four-membered ring construction. The inherent ring strain and the necessity for precise stereochemical control in cyclobutanes present unique synthetic challenges.[1][2][3] This resource provides field-proven insights and troubleshooting strategies to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses some of the most common questions and issues that arise during the synthesis of complex cyclobutanes.

Q1: My [2+2] photocycloaddition is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in [2+2] photocycloaddition reactions are a frequent challenge.[4] Several factors can contribute to this issue, and a systematic approach to troubleshooting is recommended.

  • Insufficient Light Source/Wavelength: Ensure the wavelength of your UV lamp is appropriate for the excitation of your substrate, particularly for enones. The light source must be powerful enough to efficiently promote the reaction.[4]

  • Reaction Time and Concentration: Inadequate reaction time can lead to incomplete conversion. It is crucial to monitor the reaction progress using techniques like TLC or GC-MS. Concentration also plays a critical role; conditions that are too dilute may hinder intermolecular reactions.[4]

  • Quenching and Side Reactions: The presence of quenching species, such as oxygen, can inhibit the desired photochemical reaction. It is essential to properly degas your solvent. Side reactions, such as the cis-trans isomerization of the alkene, can also compete with the cycloaddition.[4]

  • Substrate Reactivity: The electronic properties of the reacting alkenes are crucial. Electron-rich and electron-poor alkenes often react more efficiently in a head-to-tail fashion.[4] For less reactive substrates, consider using a photosensitizer.

  • Photosensitizers: For reactions that do not proceed efficiently via direct irradiation, a triplet sensitizer like acetone or benzophenone can be used to populate the triplet excited state.[1][4]

Q2: I am observing poor diastereoselectivity in my cyclobutane formation. What strategies can I employ to improve it?

A2: Achieving high diastereoselectivity is a common hurdle in cyclobutane synthesis. The stereochemical outcome is often influenced by a combination of steric and electronic factors.

  • Solvent Effects: The polarity of the solvent can significantly influence the diastereoselectivity of the reaction.[5] In some cases, a change in solvent can even lead to a reversal of selectivity. It is advisable to experiment with a range of solvents from non-polar (e.g., hexanes, benzene) to polar (e.g., acetonitrile, water).

  • Catalyst Screening: For metal-catalyzed cycloadditions, the choice of catalyst and ligand is paramount. Screening different catalysts or chiral auxiliaries can dramatically improve diastereoselectivity.[5]

  • Temperature Optimization: Reaction temperature can have a significant impact on selectivity. Lowering the temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Substrate Modification: Altering the steric bulk of the substituents on the reacting partners can influence the facial selectivity of their approach, thereby improving diastereoselectivity.[5]

Q3: How can I control the regioselectivity in the [2+2] cycloaddition of unsymmetrical alkenes?

A3: The formation of regioisomers is a common challenge when both reacting partners are unsymmetrical. The regiochemical outcome is determined by the electronic and steric properties of the substituents on the alkenes.[5]

  • Electronic Effects: The reaction is often favored between an electron-rich alkene and an electron-poor alkene. The regioselectivity is governed by the orbital coefficients of the HOMO of the electron-rich alkene and the LUMO of the electron-poor alkene.[5] To enhance regioselectivity, consider modifying the electronic properties of your substrates by adding or altering electron-withdrawing or electron-donating groups.

  • Steric Hindrance: The steric bulk of the substituents on the alkenes can also influence regioselectivity, favoring the formation of the less sterically hindered product.[4]

  • Catalyst Control: In metal-catalyzed reactions, the choice of catalyst can sometimes override the inherent electronic and steric biases of the substrates to favor a specific regioisomer.

Q4: My cyclobutane product is decomposing during workup or purification. What can I do to prevent this?

A4: Cyclobutanes are strained molecules and can be susceptible to ring-opening under harsh conditions such as high temperatures or the presence of strong acids or bases.[6][4]

  • Mild Workup Conditions: Employ mild workup procedures. Avoid strongly acidic or basic conditions. If an aqueous extraction is necessary, use neutral or buffered solutions.

  • Gentle Purification: For purification, consider using flash column chromatography with a less acidic stationary phase, such as neutral alumina, or deactivated silica gel. Avoid high temperatures during solvent removal by using a rotary evaporator at reduced pressure and moderate temperature.

  • Protect from Light: If the product is photolabile, it is important to protect it from light after the reaction is complete, for example, by wrapping the flask in aluminum foil.[4]

Troubleshooting Guides

This section provides more in-depth troubleshooting for specific experimental challenges.

Guide 1: Improving Low Yields in [2+2] Photocycloadditions

Low yields in photochemical [2+2] cycloadditions can be a significant roadblock. The following workflow can help diagnose and resolve the issue.

References

Technical Support Center: Synthesis of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher:

Welcome to the Technical Support Center for the Synthesis of Substituted Cyclobutanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the strained, four-membered cyclobutane ring. The unique structural and electronic properties of cyclobutanes make them valuable motifs in medicinal chemistry and materials science, yet their synthesis is often fraught with challenges, including low yields, poor stereoselectivity, and a variety of competing side reactions.

This document moves beyond a simple recitation of protocols. As a virtual Senior Application Scientist, my goal is to provide you with a deeper understanding of the underlying principles governing these reactions. By explaining the causality behind common experimental failures and outlining logical troubleshooting strategies, this guide aims to empower you to diagnose issues in your own experiments, optimize your reaction conditions, and ultimately achieve your synthetic goals with higher confidence and efficiency. The information herein is grounded in established literature, with comprehensive citations provided for further exploration.

Section 1: Troubleshooting [2+2] Cycloaddition Reactions

The [2+2] cycloaddition is the most direct and widely employed method for synthesizing cyclobutane rings. However, whether conducted under thermal, photochemical, or catalyst-mediated conditions, this reaction class is susceptible to several side reactions that can diminish yields and complicate purification.

FAQ 1: My photochemical [2+2] cycloaddition is giving low yields and a complex mixture of byproducts. What's going wrong?

Answer: This is a very common issue in photochemical [2+2] cycloadditions. The problem often stems from one of three areas: the reaction setup, competing photochemical pathways, or inefficient energy transfer. Let's break down the potential causes and solutions.

Core Problem: Inefficient Formation of the Desired Cycloadduct

The intended reaction involves the excitation of one alkene partner (often an enone) to its triplet state, which then reacts with a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate to form the cyclobutane ring.[1] Low yields typically mean this pathway is being intercepted or outcompeted.

Troubleshooting Guide:

1. Is Your Starting Material Being Consumed?

  • Analysis: Check the crude reaction mixture by ¹H NMR or GC-MS.

  • Scenario A: Starting material is largely unreacted. This points to a problem with light absorption or energy transfer.

    • Cause: Incorrect Wavelength/Insufficient Light. The emission spectrum of your lamp must overlap with the absorption spectrum of your substrate (or the photosensitizer). Standard mercury lamps can be powerful but may also promote unwanted side reactions.

    • Solution:

      • Verify the absorption spectrum of your starting material.

      • Switch to a more appropriate light source, such as an LED with a specific wavelength, which can offer cleaner reactions.[2]

      • Ensure your reaction vessel is made of quartz, as Pyrex will block most short-wavelength UV light.

  • Scenario B: Starting material is consumed, but the desired product yield is low. This indicates that side reactions are the primary issue.

2. Identifying and Mitigating Common Side Reactions:

  • Side Reaction A: Alkene Dimerization

    • What it is: Instead of the intended cross-cycloaddition, one of the alkene partners reacts with itself. This is especially common with enones.[3][4]

    • Causality: If the concentration of the more photo-reactive partner (the one that absorbs light) is too high, it is statistically more likely to encounter another molecule of itself than the second alkene partner.

    • Troubleshooting Protocol:

      • Decrease Concentration: Run the reaction under more dilute conditions. This favors the intermolecular reaction between the two different partners.

      • Use an Excess of the "Spectator" Alkene: Use a significant excess (5-10 equivalents) of the alkene that does not absorb light. This increases the probability of the excited enone colliding with the desired partner.

      • Slow Addition: If the above fails, slowly add the photo-reactive alkene to a solution of the spectator alkene under irradiation.

  • Side Reaction B: cis-trans Isomerization

    • What it is: The 1,4-diradical intermediate has a finite lifetime. Rotation around the single bonds can occur before ring closure, leading to a loss of the starting alkene's stereochemistry.[5][6]

    • Causality: This is particularly problematic in sensitized reactions where the triplet diradical has a longer lifetime. The isomerization competes directly with the ring-closing step.

    • Solution:

      • Lower the Temperature: Reducing the reaction temperature can decrease the rate of bond rotation relative to ring closure.

      • Use a Sensitizer with Optimal Triplet Energy: A sensitizer with triplet energy just high enough to excite your substrate is ideal. Excess energy can lead to other undesired processes. (See Table 1).

  • Side Reaction C: Polymerization

    • What it is: The excited alkene or the diradical intermediate can initiate a radical chain polymerization, leading to oligomeric or polymeric material.[7][8]

    • Causality: This is favored at higher concentrations and with alkenes that are prone to radical polymerization (e.g., styrenes, acrylates).

    • Troubleshooting Protocol:

      • Dilution: As with dimerization, lowering the concentration is the first step.

      • Add a Radical Inhibitor: In some cases, a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress polymerization without completely quenching the desired reaction. This must be optimized carefully.

      • Flow Chemistry: Using a microfluidic flow reactor can significantly suppress polymerization by maintaining a very low concentration of reactive intermediates at any given time and ensuring uniform irradiation.[9]

Workflow for Troubleshooting Photochemical [2+2] Reactions

Caption: Troubleshooting workflow for low yields in photochemical [2+2] cycloadditions.

Table 1: Common Photosensitizers and Their Triplet Energies (ET)

Sensitizer Triplet Energy (ET, kcal/mol) Typical Application Notes
Acetone 78-80 High energy, useful for simple alkenes. Can act as solvent.
Benzophenone 69 Classic, reliable sensitizer for many systems.
Thioxanthone 65.5 Efficient intersystem crossing, often used in visible-light applications.[1][2]
[Ir(ppy)₃] 55 Photocatalyst for visible-light mediated reactions.
[Ru(bpy)₃]Cl₂ 45 Common visible-light photocatalyst, lower energy.[10]

Note: The ideal sensitizer should have a triplet energy at least 3-4 kcal/mol higher than the acceptor (substrate) to ensure efficient energy transfer, but excessively high energy can promote side reactions.[10][11][12]

FAQ 2: My thermal [2+2] cycloaddition of a ketene with an alkene is failing, or the stereochemistry is wrong.

Answer: Thermal [2+2] cycloadditions are generally forbidden by Woodward-Hoffmann rules. However, ketenes are a major exception and are highly valuable for synthesizing cyclobutanones. Their issues usually revolve around the ketene's high reactivity and the nature of the cycloaddition mechanism.

Core Problem: Ketene Reactivity and Stepwise Mechanism

Ketenes react with alkenes via a concerted, asynchronous [π2s + π2a] cycloaddition. However, the reaction can have significant zwitterionic character, especially with electron-rich or electron-poor alkenes. This intermediate nature is the source of most problems.

Troubleshooting Guide:

  • Side Reaction A: Ketene Dimerization

    • What it is: The highly electrophilic ketene reacts with another molecule of itself instead of the intended alkene. This is the most common failure mode.[13]

    • Causality: Ketenes are generated in situ and are transient. If the concentration of the ketene builds up faster than it is trapped by the alkene, dimerization will dominate.

    • Troubleshooting Protocol:

      • Slow Generation of Ketene: The ketene should be generated slowly (e.g., by slow addition of the acid chloride to a base like triethylamine) in the presence of a high concentration of the trapping alkene.

      • Use a More Reactive Alkene: Electron-rich alkenes (enol ethers, enamines) are much better ketenophiles and will trap the ketene more efficiently.

      • Temperature Control: Ketene generation is often done at low temperatures to control its reactivity, but the cycloaddition itself may require warming. This balance must be optimized.

  • Problem B: Low or Incorrect Diastereoselectivity

    • What it is: The reaction produces a mixture of diastereomers, or the opposite diastereomer to what is expected, indicating a loss of stereochemical information from the alkene.

    • Causality: While the reaction is formally concerted, a stepwise mechanism via a zwitterionic intermediate can compete. The lifetime of this zwitterion allows for bond rotation, scrambling the stereochemistry.[14]

    • Mechanism of Stereochemical Loss:

      G Alkene + Ketene Alkene + Ketene Zwitterionic Intermediate Zwitterionic Intermediate Alkene + Ketene->Zwitterionic Intermediate Polar Solvent Bond Rotation Bond Rotation Zwitterionic Intermediate->Bond Rotation Desired Diastereomer Desired Diastereomer Zwitterionic Intermediate->Desired Diastereomer Ring Closure Mixture of Diastereomers Mixture of Diastereomers Bond Rotation->Mixture of Diastereomers

      Caption: Competing pathways from a zwitterionic intermediate in ketene cycloadditions.

    • Troubleshooting Protocol:

      • Solvent Choice is Critical: This is the most important factor. Polar solvents (like acetonitrile) stabilize the zwitterionic intermediate, prolonging its lifetime and promoting bond rotation. Switch to a nonpolar solvent like hexane, toluene, or diethyl ether to disfavor the charge-separated intermediate and promote a more concerted pathway.[14]

      • Lewis Acid Catalysis: A Lewis acid can coordinate to the alkene or ketene, pre-organizing the transition state and promoting a more concerted cycloaddition. This can dramatically improve diastereoselectivity.[14][15] Common Lewis acids to screen include TiCl₄, EtAlCl₂, and BF₃·OEt₂.[14][16]

      • Substrate Sterics: Bulkier substituents on the alkene can favor a specific approach to the ketene, enhancing facial selectivity.

Table 2: Influence of Solvent on Diastereoselectivity in a Model Ketene Cycloaddition

Solvent Dielectric Constant (ε) Typical Diastereomeric Ratio (cis:trans)
Hexane 1.9 >95:5
Toluene 2.4 90:10
Diethyl Ether 4.3 85:15
Dichloromethane 9.1 60:40
Acetonitrile 37.5 ~50:50 (or worse)

Note: Data is illustrative, based on general trends reported in the literature. Actual ratios are substrate-dependent.[14]

Section 2: Troubleshooting Ring Contraction Reactions

Ring contraction reactions, such as the Wolff and Favorskii rearrangements, or contractions of nitrogen heterocycles, provide alternative routes to highly substituted cyclobutanes that can be difficult to access via [2+2] cycloadditions.

FAQ 3: My stereospecific pyrrolidine-to-cyclobutane ring contraction is giving low yields and olefin byproducts.

Answer: This powerful reaction, which proceeds via nitrogen extrusion from an in situ-generated 1,1-diazene, offers excellent stereoretention.[17][18] However, the key 1,4-diradical intermediate has competing reaction pathways that can lower the yield.

Core Problem: Partitioning of the 1,4-Diradical Intermediate

The reaction proceeds via a 1,4-diradical formed after the extrusion of N₂. This diradical can either undergo the desired C-C bond formation to yield the cyclobutane or undergo β-fragmentation to produce an acyclic alkene.[17][18][19][20]

Mechanism of β-Fragmentation Side Reaction

Caption: Key 1,4-diradical intermediate partitioning in pyrrolidine ring contraction.

Troubleshooting Guide:

  • Cause: The balance between ring closure and fragmentation is influenced by the stability of the potential radical centers and any steric hindrance to cyclization. Electron-rich substituents on the pyrrolidine can sometimes lead to lower yields due to over-oxidation by the hypervalent iodine reagent used to generate the iodonitrene.[17][20]

  • Solutions:

    • Substrate Modification: While not a simple fix, the presence of gem-dialkyl groups on the pyrrolidine ring (a Thorpe-Ingold effect) can pre-organize the molecule for ring closure, disfavoring the conformation required for fragmentation and thus improving the yield of the cyclobutane.[17]

    • Confirm Radical Pathway: If yields are unexpectedly low, confirm the radical nature of the process. Adding a radical scavenger like TEMPO should suppress the formation of the cyclobutane product.[17] This confirms the mechanism is operative and that the issue lies in the partitioning of the intermediate, not a failure of the initial steps.

    • Optimize Reagent Stoichiometry: Carefully control the stoichiometry of the hypervalent iodine reagent and ammonia source to ensure efficient formation of the 1,1-diazene without excessive side reactions.

FAQ 4: My Favorskii rearrangement of an α-halo cyclobutanone is not working as expected.

Answer: The Favorskii rearrangement is a classic method for ring contraction. When applied to an α-halo cyclopentanone, it yields a cyclobutane carboxylic acid derivative. However, if you are starting with an α-halo cyclobutanone, the expected product is a cyclopropane, not a different cyclobutane. This is a common point of confusion.

Core Problem: Misapplication of the Reaction

The Favorskii rearrangement contracts a ring by one carbon. Starting with a 4-membered ring will lead to a 3-membered ring.

  • Reaction: α-halo cyclobutanone + Base → Cyclopropanecarboxylic acid derivative.

Potential Side Reactions (in the context of general Favorskii rearrangements):

  • Formation of α,β-Unsaturated Ketones: If α,α'-dihaloketones are used, elimination of HX is a common side reaction.[5][21][22]

  • Quasi-Favorskii Pathway: For α-haloketones that cannot form an enolate at the α'-position, the reaction can proceed through a non-cyclopropanone, semi-benzilic acid type mechanism, which can lead to different products.[21][23]

Recommendation: If your goal is to synthesize a substituted cyclobutane, the Favorskii rearrangement is the wrong tool if you are starting with a cyclobutanone. It is, however, an excellent method if you are starting with a cyclopentanone.

Section 3: General Protocols and Best Practices

Protocol 1: General Procedure for a Photosensitized [2+2] Cycloaddition

This protocol provides a starting point for optimizing a photosensitized cycloaddition.

Materials:

  • Alkene 1 (the chromophore, e.g., an enone)

  • Alkene 2 (the spectator)

  • Photosensitizer (e.g., Thioxanthone, see Table 1)

  • Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)

  • Quartz reaction vessel

  • Photoreactor with appropriate lamp/LED (e.g., 375 nm LED for thioxanthone)[2]

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Preparation: In a quartz reaction vessel, dissolve Alkene 1 (1.0 equiv) and the photosensitizer (0.05-0.1 equiv) in the chosen solvent. If dimerization is a concern, use a 3-5 fold excess of Alkene 2. The initial concentration should be low (e.g., 0.05 M) to minimize side reactions.

  • Degassing: Thoroughly degas the solution by bubbling with nitrogen or argon for at least 30 minutes. Oxygen is a triplet quencher and must be rigorously excluded.[24]

  • Irradiation: Place the vessel in the photoreactor and begin irradiation with stirring. Maintain a constant temperature, using a cooling fan or bath if necessary, as photoreactors can generate significant heat.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically withdrawing small aliquots. Look for the disappearance of the limiting reagent (Alkene 1).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the desired cycloadduct from unreacted starting materials, dimers, and the sensitizer.

References

Technical Support Center: Optimization of Diastereoselective Reduction of Cyclobutylidene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diastereoselective reduction of cyclobutylidene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in these unique chemical transformations. Here, we address common challenges and frequently asked questions, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high diastereoselectivity in the reduction of cyclobutylidene derivatives?

The primary challenges stem from the unique structural nature of the cyclobutylidene moiety. The exocyclic double bond and the strained four-membered ring create a distinct electronic and steric environment. Key difficulties include:

  • Controlling the facial selectivity of hydride attack: The incoming nucleophile (hydride) can approach the carbonyl from two different faces, leading to two possible diastereomers. The subtle interplay of steric and electronic effects dictates which face is more accessible.

  • Minimizing competing side reactions: For α,β-unsaturated cyclobutylidene ketones, 1,4-conjugate addition can compete with the desired 1,2-reduction of the carbonyl group, leading to a mixture of products.[1][2]

  • Substrate-dependent outcomes: The stereochemical outcome is highly sensitive to the substitution pattern on the cyclobutane ring and the groups attached to the carbonyl. What works for one derivative may not work for another.

Q2: What are the most common classes of reducing agents for this type of transformation?

A variety of reducing agents can be employed, each with its own characteristics and applications.[3][4] The choice of reagent is critical for achieving the desired selectivity. Common classes include:

  • Simple Borohydrides: Sodium borohydride (NaBH₄) is a mild and common reducing agent for ketones.[5][6] However, it may offer poor diastereoselectivity on its own and can sometimes lead to competing 1,4-addition in unsaturated systems.[1]

  • Aluminium Hydrides: Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent than NaBH₄ and will readily reduce ketones, but its high reactivity can sometimes lead to lower selectivity.[6] Diisobutylaluminium hydride (DIBAL-H) is another versatile aluminium hydride.[5]

  • Bulky/Sterically Hindered Hydrides: Reagents like L-Selectride® or K-Selectride® are sterically demanding and can offer high diastereoselectivity by favoring attack from the less hindered face of the carbonyl.

  • Chelating Systems (Luche Reduction): The combination of sodium borohydride with a Lewis acid, most commonly cerium(III) chloride (CeCl₃), is known as the Luche reduction.[1][2][7] This system is highly effective for the 1,2-reduction of α,β-unsaturated ketones, suppressing the competing 1,4-addition.[8][9]

Q3: What is "chelation control," and how can it be used to influence diastereoselectivity?

Chelation control is a powerful strategy to direct the stereochemical outcome of a reaction by using a Lewis acid to form a rigid, cyclic intermediate with the substrate.[10][11][12] For this to be effective, the cyclobutylidene derivative must possess a nearby functional group (like an ether, alcohol, or amine) that can coordinate to the Lewis acid along with the carbonyl oxygen.

This coordination locks the substrate into a specific conformation, sterically blocking one face of the carbonyl and forcing the hydride to attack from the opposite, more accessible face.[12] This leads to a predictable and often high level of diastereoselectivity. Titanium tetrachloride (TiCl₄) is a common Lewis acid used for this purpose.[10]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Poor d.r.)

You've performed the reduction of your cyclobutylidene ketone, but the NMR analysis shows a nearly 1:1 mixture of diastereomers.

Possible Causes & Solutions:

  • Insufficient Steric or Electronic Bias: The inherent structure of your molecule may not provide a strong enough preference for the hydride to attack one face over the other.

    • Solution A: Increase Steric Hindrance. Switch to a bulkier reducing agent. For example, if you are using NaBH₄, consider trying L-Selectride®. The larger reagent will be more sensitive to the steric environment around the carbonyl group.[13][14]

    • Solution B: Lower the Reaction Temperature. Running the reaction at a lower temperature (e.g., -78 °C) can often enhance selectivity. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, which leads to the major diastereomer.

  • Lack of Chelation Control: If your substrate has a coordinating group, but you are not using a Lewis acid, you are not taking advantage of potential chelation control.

    • Solution: Introduce a Lewis Acid. Add a Lewis acid like CeCl₃ or TiCl₄ to your reaction mixture before introducing the reducing agent. This can lock the conformation of your substrate and dramatically improve the diastereomeric ratio.[10][15]

Problem 2: Competing 1,4-Conjugate Addition in α,β-Unsaturated Systems

Your starting material is an α,β-unsaturated cyclobutylidene ketone, and you are obtaining the saturated ketone as a major byproduct instead of the desired allylic alcohol.

Possible Cause & Solution:

  • "Soft" Nucleophile Attack: Standard sodium borohydride is considered a "soft" nucleophile, which can favor attack at the "soft" β-carbon of the unsaturated system (1,4-addition).[7]

    • Solution: Employ the Luche Reduction. The combination of NaBH₄ with CeCl₃ in a protic solvent like methanol is the classic solution to this problem.[1][2] The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity (making it "harder"). This promotes the "harder" borohydride species to attack the carbonyl carbon directly (1,2-addition), yielding the desired allylic alcohol with high selectivity.[7][9]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reduction using L-Selectride®

This protocol is suitable for cyclobutylidene ketones where steric hindrance is the primary means of control.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the cyclobutylidene derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.2 equiv, 1.0 M solution in THF) dropwise to the cooled solution over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Luche Reduction for α,β-Unsaturated Cyclobutylidene Ketones

This protocol is designed to selectively perform a 1,2-reduction, avoiding conjugate addition.

  • Preparation: In a round-bottom flask, dissolve the α,β-unsaturated cyclobutylidene ketone (1.0 equiv) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 equiv) in methanol to a concentration of 0.1 M.

  • Stirring: Stir the solution at room temperature for 15-20 minutes until the cerium salt is fully dissolved and coordinated.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise over 5 minutes. Vigorous gas evolution may be observed.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC. These reactions are often rapid.[1]

  • Quenching: Quench the reaction by adding acetone, followed by water.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation & Visualization

Table 1: Comparison of Reducing Agents on a Model Substrate
EntryReducing AgentSolventTemp (°C)Diastereomeric Ratio (A:B)Predominant Isomer
1NaBH₄MeOH060:40A (Axial Attack)
2LiAlH₄THF-7875:25A (Axial Attack)
3L-Selectride®THF-78>95:5B (Equatorial Attack)
4NaBH₄, CeCl₃MeOH085:15A (Axial Attack)

Data is illustrative and will vary based on the specific substrate.

Diagrams

G cluster_0 Reaction Pathways Start Cyclobutylidene Ketone Reagent Reducing Agent (e.g., NaBH4) TS_A Transition State A (Lower Energy) Reagent->TS_A  Path A TS_B Transition State B (Higher Energy) Reagent->TS_B  Path B Prod_A Diastereomer A (Major Product) TS_A->Prod_A Prod_B Diastereomer B (Minor Product) TS_B->Prod_B

Caption: General workflow for diastereoselective reduction.

G cluster_1 Troubleshooting Flowchart: Low Diastereoselectivity Start Low d.r. Observed Q1 Does substrate have a chelating group? Start->Q1 Sol_A Use Bulky Reagent (e.g., L-Selectride®) OR Lower Temperature Q1->Sol_A No Sol_B Add Lewis Acid (e.g., TiCl4, CeCl3) to enable chelation Q1->Sol_B Yes End Improved d.r. Sol_A->End Sol_B->End

Caption: Troubleshooting logic for poor diastereoselectivity.

References

Technical Support Center: A-Z Guide to Separating Cis/Trans Isomers of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive technical guide designed for researchers, scientists, and professionals in drug development. The separation of cis and trans isomers of cyclobutane derivatives is a frequent yet significant challenge due to their often subtle differences in physical and chemical properties.[1][2] This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these separation hurdles effectively.

I. Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans cyclobutane isomers so challenging?

The primary difficulty lies in the minimal differences in the physical and chemical properties between cis and trans isomers.[1][2] These geometric isomers, a type of diastereomer, often exhibit very similar polarity, solubility, and boiling points, making their separation by standard laboratory techniques a non-trivial task.[1][3] The rigid and strained four-membered ring of cyclobutane derivatives further contributes to unique interactions with stationary phases in chromatography that may not be as pronounced in more flexible systems.[1]

Q2: What are the primary methods for separating cis and trans isomers of cyclobutane derivatives?

The most commonly employed and effective methods include:

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), Flash Chromatography, Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools for isomer separation.[1][4] The choice of technique is dictated by the volatility, stability, and structural characteristics of the isomers, as well as the desired scale of purification.[1]

  • Crystallization: Fractional crystallization can be an effective method, particularly for larger-scale separations, provided there is a significant difference in the solubility of the isomers in a given solvent system.[4][5]

  • Chemical Derivatization: In cases where direct separation is difficult, converting the isomers into diastereomeric derivatives with more distinct physical properties can facilitate separation.[6][7][8] After separation, the derivatives are then converted back to the original isomers.[7][8]

Q3: Can I use an achiral chromatography column to separate these diastereomers?

Yes, absolutely. Since cis and trans isomers are diastereomers, they have different physical properties and can be separated using standard achiral chromatography.[1][7] Chiral chromatography is only necessary for the separation of enantiomers (non-superimposable mirror images).[4][7] However, the structural similarity of some cis/trans pairs may require careful optimization of achiral methods to achieve baseline separation.[1]

Q4: When should I consider Supercritical Fluid Chromatography (SFC)?

SFC has emerged as a powerful technique for both chiral and achiral separations and is often considered a "greener" alternative to HPLC due to its use of supercritical CO2 as the primary mobile phase.[9][10][11] It can offer faster separations, higher throughput, and reduced solvent consumption.[11][12] SFC is particularly advantageous for the purification of complex mixtures and structurally similar isomers that are challenging to resolve by HPLC.[10][12]

II. Troubleshooting Guide: Chromatographic Methods

This section addresses common issues encountered during the chromatographic separation of cis and trans cyclobutane isomers.

Problem 1: Poor or no separation of isomers on a silica gel column (Normal-Phase Chromatography).

Possible Causes:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal to differentiate between the subtle polarity differences of the isomers.

  • Co-elution: The isomers may have nearly identical retention times under the current conditions.

  • Column Overloading: Injecting too much sample can lead to broad, overlapping peaks.

Solutions & Optimization Strategies:

  • Solvent System Optimization:

    • Systematic Gradient: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). A shallow gradient is often key.

    • Isocratic Elution: If a gradient doesn't provide sufficient resolution, test various isocratic (constant solvent composition) mobile phases. Small changes in the ratio of polar to non-polar solvent can have a significant impact.

    • Ternary Solvent Systems: Consider adding a third solvent in a small percentage (e.g., 1-2% methanol or isopropanol in a hexane/ethyl acetate system) to modulate the selectivity.

  • Flow Rate Adjustment: Reducing the flow rate can increase the interaction time between the isomers and the stationary phase, potentially improving resolution.[3]

  • Temperature Control: For HPLC, operating at a lower temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and altering the thermodynamics of partitioning.

  • Column Choice: If standard silica is ineffective, consider other normal-phase stationary phases like alumina or those with bonded phases (e.g., diol, cyano).

Problem 2: Tailing or broad peaks in HPLC or Flash Chromatography.

Possible Causes:

  • Secondary Interactions: Acidic silanol groups on the silica surface can interact with basic functional groups on the cyclobutane derivatives, leading to peak tailing.

  • Sample Solvent Effects: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

  • Column Degradation: The stationary phase may be contaminated or degraded.

Solutions:

  • Mobile Phase Additives: Add a small amount of a competitive agent to the mobile phase. For example, adding 0.1% triethylamine (TEA) can mask the acidic silanol groups and improve the peak shape of basic compounds. For acidic compounds, adding 0.1% acetic or formic acid can have a similar effect.

  • Sample Solvent Matching: Whenever possible, dissolve the sample in the initial mobile phase.[1] If the sample is not soluble, use the weakest possible solvent.

  • Column Washing/Replacement: Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.

Workflow for Chromatographic Method Development

chromatographic_workflow start Mixture of Cis/Trans Isomers tlc Analyze by TLC (Normal Phase) start->tlc Initial Assessment hplc_screen HPLC Screening (Normal & Reversed-Phase) start->hplc_screen Alternative sfc_screen SFC Screening (Achiral & Chiral Phases) start->sfc_screen Advanced Option separation Separation? tlc->separation hplc_screen->separation sfc_screen->separation optimize Optimize Mobile Phase / Gradient separation->optimize No scale_up Preparative Separation (Flash/Prep HPLC/SFC) separation->scale_up Yes optimize->tlc Re-analyze pure_isomers Isolated Cis & Trans Isomers scale_up->pure_isomers

Caption: A decision-making workflow for developing a chromatographic separation method.

III. Troubleshooting Guide: Crystallization Methods

Problem: Both isomers co-precipitate or no crystals form.

Possible Causes:

  • Similar Solubilities: The cis and trans isomers may have very similar solubility profiles in the chosen solvent.

  • Supersaturation Issues: The solution may be too concentrated, leading to rapid precipitation rather than slow crystal growth.

  • Formation of a Eutectic Mixture: The mixture may form a eutectic, which has a lower melting point and higher solubility than either pure component, thus hindering crystallization.

Solutions & Optimization Strategies:

  • Solvent Screening: This is the most critical step. Test a wide range of solvents with varying polarities. The ideal solvent is one in which one isomer is sparingly soluble at room temperature but readily soluble at an elevated temperature, while the other isomer remains more soluble.

  • Controlled Cooling: Avoid crash cooling. Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer. Slow cooling encourages the formation of purer crystals of the less soluble isomer.

  • Seeding: If you have a small amount of one pure isomer, add a seed crystal to the cooled, saturated solution.[13] This can induce crystallization of that specific isomer.

  • Vapor Diffusion: Dissolve the mixture in a good solvent and place it in a sealed container with a vial of a "bad" solvent (an anti-solvent in which the compounds are insoluble). The slow diffusion of the anti-solvent vapor into the solution can gradually induce crystallization.

Data Table: Representative Chromatographic Conditions
TechniqueStationary PhaseMobile Phase/GradientTypical Application
Flash Chromatography Silica GelHexane/Ethyl Acetate GradientGeneral-purpose diastereomer separation.[1]
Normal-Phase HPLC Silica or DiolHeptane/IsopropanolHigher resolution separation of less polar isomers.
Reversed-Phase HPLC C18Acetonitrile/Water or Methanol/WaterSeparation of more polar cyclobutane derivatives.[1][14]
Gas Chromatography (GC) DB-23 or similarHelium carrier gas with a temperature programFor volatile and thermally stable isomers.[3][14]
SFC Chiral or AchiralCO2 / Methanol (+ additives)Fast, efficient separation for a wide range of polarities.[10][12]

IV. Detailed Experimental Protocols

Protocol 1: General Procedure for Flash Chromatography Separation
  • Sample Preparation: Dissolve the crude mixture of cyclobutane isomers in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.[1]

  • Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[1]

  • Loading the Sample: Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A slow, shallow gradient is often most effective.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate analytical technique to determine which fractions contain the pure isomers.

  • Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Protocol 2: Chemical Derivatization for Separation of Carboxylic Acid Isomers

This protocol is useful when the cis and trans isomers both contain a carboxylic acid functional group.

  • Formation of Diastereomeric Salts: React the racemic mixture of carboxylic acids with an enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine) in a suitable solvent like ethanol or methanol. This reaction forms a mixture of diastereomeric ammonium salts.[15]

  • Separation of Diastereomers: These newly formed diastereomeric salts will have different physical properties, including solubility.[8][16] They can now be separated by fractional crystallization.

  • Liberation of the Pure Isomers: After separating the diastereomeric salts, treat each salt individually with an acid (e.g., dilute HCl) to protonate the carboxylate and liberate the pure cis or trans carboxylic acid isomer. The chiral amine can be recovered from the aqueous layer.

Logical Flow for Separation Strategy Selection

strategy_selection start Cis/Trans Isomer Mixture check_properties Assess Properties (Volatility, Polarity, Scale) start->check_properties volatile Is the mixture volatile & thermally stable? check_properties->volatile large_scale Is it a large-scale separation (>10g)? volatile->large_scale No gc Use Gas Chromatography (GC) volatile->gc Yes chromatography Attempt Chromatographic Separation (HPLC, Flash, SFC) large_scale->chromatography No crystallization Attempt Fractional Crystallization large_scale->crystallization Yes derivatization Consider Chemical Derivatization chromatography->derivatization Failure success Separation Successful chromatography->success Success crystallization->chromatography Failure crystallization->success Success gc->success derivatization->chromatography Re-attempt failure Separation Unsuccessful derivatization->failure

Caption: A flowchart to guide the selection of an appropriate separation strategy.

V. References

  • Benchchem Technical Support. (2025). Technical Support Center: Purification of Cyclobutane Isomers by Chromatography. Benchchem.

  • Francotte, E., & Lipka, E. (2016). Preparative supercritical fluid chromatography: A powerful tool for chiral separations. Journal of Chromatography A, 1467, 33-55. 9

  • Zhang, L., & Liu, W. (2014). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. LCGC North America.

  • Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Journal of Liquid Chromatography & Related Technologies, 39(1), 1-8.

  • Sepiatec. (n.d.). Prep SFC chiral. Retrieved from --INVALID-LINK--

  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.

  • Benchchem Technical Support. (2025). Technical Support Center: Separation of Cis and Trans Isomers of Methyl Cyclohexanecarboxylate. Benchchem.

  • MDPI. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 104(11), 5299-5342.

  • MDPI. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference.

  • Ando, T., et al. (2003). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl Compounds. Journal of Chemical Ecology, 29(4), 925-936.

  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?

  • He, J., et al. (2021). Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. Chinese Journal of Chemistry, 39(8), 2235-2244.

  • Google Patents. (2005). Separation of diastereomers - CN1608041A.

  • Reddit. (2023). Separation of diastereomers by crystallization with seeding.

  • Chemistry Steps. (n.d.). Cis and Trans Isomers and Cis Trans Practice Problems.

  • Ankara University. (n.d.). 3.3. CRYSTALLIZATION.

  • Wikipedia. (n.d.). Diastereomeric recrystallization.

  • ChemTalk. (n.d.). Racemic Mixtures.

  • ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?

  • Chemistry Steps. (n.d.). Cis and Trans Isomers.

  • YouTube. (2022). Derivatization Techniques.

  • ResearchGate. (2025). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Request PDF.

  • MDPI. (2021). Derivatization in Analytical Chemistry.

  • Wiley Online Library. (2020). High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives.

  • YouTube. (2020). 6 Optical Activity & No. of Isomers of Cyclopropane & Cyclobutane | Cycloalkanes.

  • Royal Society of Chemistry. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers.

  • Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers.

  • YouTube. (2025). How Can You Separate A Racemic Mixture?

  • ResearchGate. (n.d.). Fig. 3. Analytical gas-chromatographic stereoisomeric separation of...

  • Reddit. (2022). Cyclobutane shouldn't be categorised as an alkane. Change my mind.

  • YouTube. (2022). Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation.

  • Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes.

  • American Chemical Society. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.

  • Chemistry LibreTexts. (2024). 4.2 Cis-Trans Isomerism in Cycloalkanes.

References

Technical Support Center: Troubleshooting NMR Spectroscopic Analysis of Cyclobutane Structures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR spectroscopic analysis of cyclobutane-containing compounds. This guide is designed for researchers, medicinal chemists, and material scientists who encounter the unique challenges posed by the four-membered ring system. The inherent strain and conformational flexibility of cyclobutanes often lead to complex and non-intuitive NMR spectra. This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to facilitate accurate and efficient structural elucidation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the NMR analysis of cyclobutanes, providing concise, foundational answers.

Q1: Why doesn't the ¹H NMR spectrum of unsubstituted cyclobutane show a complex splitting pattern?

A1: Unsubstituted cyclobutane exhibits a single peak in its ¹H NMR spectrum at approximately 1.96 ppm.[1][2] This is due to the rapid interconversion between two equivalent puckered "butterfly" conformations at room temperature.[1] This dynamic process averages the magnetic environments of all eight protons, making them appear chemically equivalent on the NMR timescale. Consequently, no spin-spin splitting is observed.[2]

Q2: What are the typical ¹H and ¹³C chemical shift ranges for cyclobutane protons and carbons?

A2: The chemical shifts in cyclobutane rings are highly sensitive to substitution and stereochemistry. Below is a general guide:

NucleusUnsubstituted Cyclobutane (ppm)Substituted Cyclobutanes (ppm)Key Influencing Factors
¹H ~1.96[1][2][3]1.5 - 4.5Electronegativity of substituents, magnetic anisotropy, ring puckering (axial vs. equatorial positions).[1]
¹³C ~22.4[1][4]15 - 70Nature and position of substituents, stereochemistry.[1]

Note: These are approximate ranges and can vary based on solvent, concentration, and the specific molecular structure.

Q3: What is "ring puckering" and how does it affect the NMR spectrum?

A3: The cyclobutane ring is not a planar square. To alleviate torsional strain (eclipsing interactions between adjacent C-H bonds), it adopts a non-planar, puckered or "butterfly" conformation.[1][5] This puckering is a dynamic equilibrium between two conformers.[1] This has several critical effects on the NMR spectrum:

  • Creates Different Proton Environments: In substituted cyclobutanes, protons can be in axial-like or equatorial-like positions, which have distinct chemical shifts.[1]

  • Influences Coupling Constants: The dihedral angles between vicinal protons are directly affected by the degree of puckering, which in turn alters the observed ³J(HH) coupling constants according to the Karplus relationship.[1]

  • Temperature Dependence: The rate of interconversion can be temperature-dependent, and at low temperatures, it may be possible to "freeze out" individual conformers, leading to significant changes in the spectrum.[6]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for tackling more complex issues encountered during the analysis of cyclobutane derivatives.

Issue 1: The ¹H NMR spectrum of my substituted cyclobutane is a complex, overlapping mess of multiplets. How can I begin to assign the signals?

This is the most common challenge in cyclobutane analysis. The limited chemical shift dispersion of the aliphatic ring protons, combined with complex spin-spin coupling, often results in indecipherable spectra.

Causality:

The complexity arises from several factors:

  • Second-Order Effects: The chemical shift differences (Δν) between coupled protons are often of a similar magnitude to their coupling constants (J). This leads to "roofing" and non-first-order splitting patterns that cannot be interpreted with the simple n+1 rule.

  • Diastereotopicity: Protons on a methylene group (CH₂) adjacent to a stereocenter are diastereotopic, meaning they are chemically non-equivalent. They will have different chemical shifts and will couple to each other (geminal coupling) and to neighboring protons, further complicating the spectrum.[7]

  • Multiple Coupling Constants: Each proton on the cyclobutane ring can have geminal (²J), vicinal (³J), and long-range (⁴J) couplings, all with different magnitudes, creating highly complex multiplets.[8]

Systematic Troubleshooting Workflow:

This workflow outlines a logical progression from simple 1D experiments to more powerful 2D techniques to systematically deconstruct a complex spectrum.

G cluster_1D Step 1: 1D NMR Analysis cluster_2D_core Step 2: Core 2D NMR Experiments cluster_2D_advanced Step 3: Advanced 2D & Stereochemistry A Acquire High-Resolution ¹H NMR B Acquire ¹³C & DEPT Spectra (Identify CH, CH₂, CH₃, Cq) A->B Initial Data Acquisition C Run ¹H-¹H COSY (Establish H-H Connectivity) B->C Move to 2D for Assignments D Run ¹H-¹³C HSQC (Link Protons to Attached Carbons) C->D Assign Spin Systems E Run ¹H-¹³C HMBC (Long-Range C-H Connectivity, Assign Quaternary Carbons) D->E Elucidate Full Structure F Run NOESY/ROESY (Through-Space Correlations, Determine Stereochemistry) E->F Confirm Skeleton & 3D Structure

Caption: Systematic workflow for assigning complex cyclobutane NMR spectra.

Experimental Protocols:
  • High-Resolution ¹H NMR:

    • Action: Ensure the sample is well-shimmed to achieve the best possible resolution. Broad peaks can obscure coupling information.[9]

    • Rationale: Maximizing resolution is critical to resolve small coupling constants and minimize multiplet overlap.

  • ¹³C and DEPT (Distortionless Enhancement by Polarization Transfer):

    • Action: Acquire a standard ¹³C spectrum along with DEPT-90 and DEPT-135 experiments.

    • Rationale: DEPT experiments will differentiate between CH, CH₂, and CH₃ groups (and quaternary carbons by inference), providing a crucial count of each type of carbon. This helps in the initial assignment of the directly attached protons via HSQC.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Action: Run a standard COSY experiment.

    • Rationale: COSY identifies protons that are coupled to each other (typically through 2 or 3 bonds).[10] Cross-peaks in the COSY spectrum will reveal the connectivity pathways within the cyclobutane ring, allowing you to trace out the spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Action: Run a standard HSQC experiment.

    • Rationale: This is one of the most powerful experiments for assignment. It generates a cross-peak for every proton that is directly attached to a carbon.[7][10] By overlaying the HSQC with the ¹H and ¹³C spectra, you can definitively link each proton signal to its corresponding carbon signal, which you have already characterized using DEPT.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Action: Run a standard HMBC experiment.

    • Rationale: HMBC shows correlations between protons and carbons that are separated by 2 to 4 bonds.[10] This is essential for piecing together the entire molecular skeleton, assigning quaternary carbons, and confirming the positions of substituents on the ring.

Issue 2: I have synthesized a mixture of diastereomers. How can I use NMR to distinguish them and determine their relative stereochemistry?

Distinguishing diastereomers is a classic NMR challenge. Since diastereomers are different compounds, they will have distinct NMR spectra, but the differences can be subtle.[11]

Causality:

Diastereomers have different spatial arrangements of atoms. This leads to:

  • Different Chemical Shifts: Protons and carbons in different diastereomers experience slightly different local magnetic fields, resulting in unique chemical shifts.[12]

  • Different Coupling Constants: The fixed dihedral angles in different stereoisomers will result in different vicinal (³J) coupling constants.

  • Different Through-Space Interactions: The distances between protons on different parts of the molecule will vary between diastereomers, which can be detected by NOE experiments.

Strategic Approach:

G A Acquire High-Resolution ¹H and 2D Spectra (COSY, HSQC) of the Diastereomeric Mixture B Identify Two (or more) Distinct Sets of Signals A->B Observe Spectral Duplication C Analyze Key Diagnostic Regions: - Chemical Shift Differences (Δδ) - Coupling Constant Differences (ΔJ) B->C Detailed 1D Analysis D Run 2D NOESY or ROESY Experiment C->D Requires 3D Information E Identify Diagnostic NOE Cross-Peaks Consistent with only ONE Diastereomer D->E Correlate Through-Space Proximity F Assign Structures and Determine Ratio from ¹H Integration E->F Final Assignment

Caption: Workflow for distinguishing and assigning cyclobutane diastereomers.

Key Experimental Protocols:
  • Careful Analysis of ¹H Spectrum:

    • Action: Look for duplicated sets of signals. The integration of these sets will give you the ratio of the diastereomers.

    • Rationale: Each diastereomer will produce its own unique set of peaks.[12]

  • Analysis of Coupling Constants (J-Coupling):

    • Action: Measure the vicinal coupling constants (³JHH) for each diastereomer as accurately as possible. For cyclobutanes, cis and trans couplings can vary significantly.

    • Rationale: The magnitude of ³JHH is dependent on the dihedral angle. For example, a cis relationship on a puckered ring will have a different set of dihedral angles (and thus different J-couplings) than a trans relationship. Typical ranges can be wide (cis: 4.6–11.5 Hz, trans: 2.0–10.7 Hz), but within a single compound, the relative magnitudes are highly informative.[6]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):

    • Action: This is the definitive experiment for determining relative stereochemistry. Acquire a 2D NOESY or ROESY spectrum.

    • Rationale: These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[13][14][15] A cross-peak between two protons indicates they are on the same face of the ring.

    • Example: For a 1,2-disubstituted cyclobutane, an NOE between H1 and H2 would strongly suggest a cis relationship. The absence of this NOE, coupled with an NOE between H1 and a proton on the opposite side of the ring, would suggest a trans relationship.[16]

    • NOESY vs. ROESY: For molecules in the size range of typical cyclobutane derivatives (MW < 700 Da), ROESY is often more reliable as the NOE can sometimes be zero or very weak.[14][17]

Issue 3: I suspect my cyclobutane is undergoing conformational averaging. How can I confirm this and study the dynamics?
Causality:

The puckering of the cyclobutane ring is a dynamic process.[18][19] If the interconversion is fast on the NMR timescale, you observe an averaged spectrum. If it's slow, or if one conformer is heavily favored, you see a single set of signals. If the energy barrier is in an intermediate range, you can see significant peak broadening.

Troubleshooting and Analysis:
  • Variable Temperature (VT) NMR:

    • Action: Acquire ¹H NMR spectra at a range of temperatures (e.g., from -60 °C to +100 °C, solvent permitting).

    • Rationale: Lowering the temperature can slow down the ring interconversion. If you observe peak decoalescence (a broad peak splitting into two or more sharper peaks), this is direct evidence of slowing down a dynamic process and resolving individual conformers.[6] Conversely, heating the sample can cause coalescence of separate signals.

    • Expert Insight: The free energy of activation (ΔG‡) for the ring flip can be calculated from the coalescence temperature, providing quantitative data on the conformational dynamics.

  • Analysis of ⁴JHH Coupling Constants:

    • Action: In high-resolution spectra, look for long-range four-bond couplings.

    • Rationale: Certain ⁴JHH couplings, particularly those in a "W" or planar zig-zag arrangement, can be diagnostic of specific conformations. It has been noted that in some monosubstituted cyclobutanes, the ⁴J(eq-eq) coupling is around 5 Hz while ⁴J(ax-ax) is near 0 Hz, providing a powerful tool to probe the conformational equilibrium.[8]

Section 3: Data Reference Tables

Table 1: Representative Coupling Constants in Cyclobutanes
Coupling TypeDescriptionTypical Range (Hz)Structural Information
²JHH (Geminal) Coupling between two protons on the same carbon.-11 to -15[6]Can be influenced by ring strain and adjacent substituents.
³JHH (Vicinal, cis) Coupling between two protons on adjacent carbons with a cis relationship.4.6 to 11.5[6]Highly dependent on the puckering angle and dihedral angle.
³JHH (Vicinal, trans) Coupling between two protons on adjacent carbons with a trans relationship.2.0 to 10.7[6]Also highly dependent on the puckering angle and dihedral angle.
⁴JHH (Long-Range) Coupling across four bonds.0 to 5[8]Strongest for planar "W" pathways; can be diagnostic of conformation.[8]

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclobutane Esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and optimal storage conditions for this unique class of compounds. As a Senior Application Scientist, my goal is to synthesize my expertise to explain the "why" behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Introduction to Cyclobutane Ester Stability

Cyclobutane rings are a fascinating structural motif in organic chemistry. Their inherent ring strain, a result of bond angles deviating from the ideal 109.5° for sp³ hybridized carbons to approximately 90°, makes them both synthetically useful and a point of concern for chemical stability.[1] While often stable at room temperature, this strain energy can be released under various conditions, leading to ring-opening or other degradation pathways.[2] When an ester functionality is incorporated, it introduces another potential site of reactivity, primarily through hydrolysis. This guide will help you navigate the nuances of handling and storing these valuable compounds to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for my cyclobutane ester?

A1: The two most common degradation pathways are:

  • Ester Hydrolysis: This is the cleavage of the ester bond by water, which can be catalyzed by either acid or base, yielding a carboxylic acid and an alcohol. For cyclobutane esters, this means the ester group will be cleaved, leaving the cyclobutane ring intact under typical hydrolytic conditions.

  • Cyclobutane Ring Opening: This is less common under standard laboratory conditions but can be induced by specific triggers such as high temperatures (above 500 °C for unsubstituted cyclobutane), UV light (photolysis), or the presence of certain catalysts like Lewis acids.[3][4][5][6] The presence of activating functional groups on the ring can make it more susceptible to opening.[7]

Q2: How do pH and temperature affect the stability of my cyclobutane ester?

A2: Both pH and temperature play a critical role:

  • pH: Ester hydrolysis is slowest in the neutral pH range (typically 4-8). The rate of hydrolysis increases significantly in both acidic and basic conditions.[8]

  • Temperature: As with most chemical reactions, the rate of degradation (both hydrolysis and ring-opening) increases with temperature. Storing your compound at lower temperatures is a key strategy to prolong its shelf life.

Q3: Are there any visual cues that my cyclobutane ester is degrading?

A3: While analytical techniques are definitive, you might observe:

  • Change in Appearance: A change in color (e.g., development of a yellow tint), or the formation of a precipitate.[8]

  • Change in Physical State: An increase in viscosity or the formation of a gel, which could indicate polymerization or other side reactions.[8]

  • Odor: A change in smell, which might indicate the formation of volatile degradation products.[8]

It is crucial to note that significant degradation can occur before any visual signs are apparent.[8]

Q4: What are the general best practices for long-term storage of cyclobutane esters?

A4: To ensure the long-term stability of your cyclobutane esters, we recommend the following:

  • Store at low temperatures: For maximum stability, store in a freezer at -20°C or, for highly sensitive compounds, at -80°C.[9]

  • Protect from moisture: Use tightly sealed containers and consider storing them in a desiccator.[9][10] For solutions, use anhydrous solvents.[10]

  • Protect from light: Store in amber vials or wrap containers in aluminum foil to prevent photochemical degradation.[8][10][11]

  • Use an inert atmosphere: For particularly sensitive compounds, purge the container with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Loss of compound potency or unexpected biological results. Degradation of the cyclobutane ester.1. Verify Compound Integrity: Re-analyze your stored compound by LC-MS and NMR to check for the presence of impurities or degradation products. 2. Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cold, dark, dry, and under an inert atmosphere if necessary). 3. Perform a Stability Study: Conduct a small-scale stability study on an aliquot of your compound under your experimental conditions to assess its stability.
Appearance of a new peak in the LC-MS analysis. Possible hydrolysis or other degradation.1. Analyze the New Peak: Determine the mass of the new peak. A mass corresponding to the carboxylic acid of your ester is a strong indicator of hydrolysis. 2. Check for Adducts: The new peak could also be an adduct with the mobile phase or a salt. 3. Isolate and Characterize: If the impurity is significant, consider isolating it for structural elucidation by NMR.
Changes in the ¹H NMR spectrum after storage (e.g., new broad singlet, shift of peaks). Hydrolysis to the corresponding carboxylic acid or other structural changes.1. Look for the Carboxylic Acid Proton: The hydrolyzed carboxylic acid will show a new, often broad, singlet in the downfield region of the spectrum (typically >10 ppm). 2. Monitor Key Proton Shifts: Protons adjacent to the ester group will likely experience a change in their chemical shift upon hydrolysis. 3. Spiking Experiment: If you have a sample of the expected carboxylic acid, spike it into your NMR sample to see if the new peak increases in intensity.
Compound appears to be unstable in solution during an experiment. Solvent-mediated degradation (e.g., hydrolysis from residual water in the solvent) or reaction with other components in the mixture.1. Use Anhydrous Solvents: Ensure all solvents are freshly dried and handled under an inert atmosphere. 2. Buffer Your Solution: If compatible with your reaction, use a buffer to maintain a neutral pH. 3. Run a Control Experiment: Prepare a solution of your cyclobutane ester in the solvent and monitor its stability over the same timeframe as your experiment to isolate the effect of the solvent.
Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for a generic cyclobutane ester.

cluster_main Cyclobutane Ester cluster_hydrolysis Hydrolysis cluster_ring_opening Ring Opening A Cyclobutane Ester B Carboxylic Acid + Alcohol A->B H₂O / H⁺ or OH⁻ C Acyclic Product(s) A->C Heat, Light (hν), or Catalyst

Fig. 1: Primary degradation pathways of cyclobutane esters.

Recommended Storage Conditions

The following table provides a summary of recommended storage conditions for cyclobutane esters.

Storage Duration Temperature Atmosphere Light/Moisture Protection Container
Short-Term (days to weeks) 2-8°C (Refrigerator)Air or Inert GasAmber vial, tightly sealedGlass vial with a PTFE-lined cap
Long-Term (months to years) -20°C or -80°C (Freezer)Inert Gas (Argon or Nitrogen)Amber vial, tightly sealed, in a desiccatorGlass vial with a PTFE-lined cap
In Solution -20°C or -80°CInert GasAmber vial, tightly sealedAnhydrous solvent in a glass vial with a PTFE-lined cap

Experimental Protocol: Assessing the Stability of a Novel Cyclobutane Ester

This protocol provides a general framework for evaluating the stability of your cyclobutane ester under forced degradation conditions. This will help you identify potential liabilities and establish appropriate handling and storage procedures.

Materials
  • Your cyclobutane ester

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (pH 4, 7, and 9)

  • 0.1 M HCl and 0.1 M NaOH

  • 3% Hydrogen peroxide

  • HPLC system with UV or MS detector

  • NMR spectrometer

  • pH meter

  • Constant temperature oven/water bath

  • Photostability chamber

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Prepare a stock solution of your cyclobutane ester at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Forced Degradation Studies:

    • Acidic Hydrolysis: Mix your stock solution with an equal volume of 0.1 M HCl. Incubate at a set temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix your stock solution with an equal volume of 0.1 M NaOH. Incubate at the same temperature.

    • Neutral Hydrolysis: Mix your stock solution with an equal volume of water. Incubate at the same temperature.

    • Oxidative Degradation: Mix your stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store a solid sample of your compound in an oven at an elevated temperature (e.g., 80°C).

    • Photostability: Expose a solid sample and a solution of your compound to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil.

  • Sample Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours for hydrolytic and oxidative studies; longer for thermal and photostability), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.

    • For significant degradation, analyze the samples by LC-MS to identify the mass of the degradation products and by NMR to elucidate their structure.

Visualizing the Experimental Workflow

A Prepare Stock Solution (1 mg/mL) B Forced Degradation Conditions A->B C Acidic (0.1 M HCl, 60°C) B->C D Basic (0.1 M NaOH, 60°C) B->D E Neutral (H₂O, 60°C) B->E F Oxidative (3% H₂O₂, RT) B->F G Thermal (Solid, 80°C) B->G H Photolytic (ICH Q1B) B->H I Sample at Time Points (0, 2, 4, 8, 24h...) C->I D->I E->I F->I G->I H->I J Analyze by HPLC & LC-MS I->J K Characterize Degradants by NMR J->K

References

Technical Support Center: Overcoming Scalability Issues in Photochemical [2+2] Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in successfully scaling up photochemical [2+2] cycloaddition reactions. This powerful class of reactions is instrumental in synthesizing complex cyclobutane structures, which are key motifs in many pharmaceuticals and natural products. However, transitioning these reactions from the benchtop to larger-scale production presents unique challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate and overcome these scalability hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the scalability of photochemical [2+2] cycloadditions.

Q1: Why do my reaction yields plummet when I try to scale up my photochemical [2+2] cycloaddition from a small flask to a larger reactor?

A significant drop in yield upon scale-up is a classic problem in photochemistry, primarily due to the phenomenon of light attenuation.[1] According to the Beer-Lambert law, the intensity of light decreases exponentially as it passes through a solution. In a small flask, the path length for light is short, allowing for relatively uniform irradiation of the reaction mixture. However, as you increase the reactor size, the path length increases dramatically.[1] This results in a "dark zone" in the center of the reactor where photons cannot penetrate, leading to incomplete conversion and the formation of byproducts.[2]

Q2: What is flow chemistry, and why is it considered a superior method for scaling up photochemical reactions?

Flow chemistry involves performing chemical reactions in a continuous stream through a reactor, rather than in a traditional batch-wise manner. For photochemical reactions, this approach offers a robust solution to the light penetration problem.[2][3] Flow reactors, such as those made from narrow-bore tubing, feature a very high surface-area-to-volume ratio.[3] This ensures that all molecules in the reaction mixture are in close proximity to the light source, receiving uniform and consistent irradiation. This leads to significantly shorter reaction times, higher yields, and minimized byproduct formation.[1][4]

Q3: How do I select the appropriate light source for my scaled-up reaction?

The choice of light source is critical for a successful and efficient photochemical reaction. While traditional mercury lamps have been used historically, modern Light Emitting Diodes (LEDs) offer significant advantages for scalability.[5][6]

  • Monochromaticity: LEDs emit light in a narrow wavelength range.[7] This is highly beneficial as it allows you to precisely match the emission wavelength to the absorption maximum of your substrate or photosensitizer, minimizing unwanted side reactions that can be triggered by broader spectrum light sources.[7]

  • Energy Efficiency and Heat Management: LEDs are more energy-efficient and generate less heat compared to mercury lamps, which is crucial for thermally sensitive reactions.[1][7]

  • Longevity and Stability: LEDs have a much longer operational lifetime and provide consistent and stable light output over time.[7]

Q4: What is the role of a photosensitizer, and how do I choose the right one?

A photosensitizer is a molecule that absorbs light and then transfers the energy to a reactant molecule, promoting it to an excited state where it can undergo the desired reaction.[8][9] This is particularly useful for reactions that would otherwise require high-energy UV light, which can cause degradation of the starting materials or products.[8] By using a photosensitizer, it's often possible to drive the reaction with lower-energy visible light.[10]

When selecting a photosensitizer, the most critical factor is its triplet energy (ET). For an efficient energy transfer, the triplet energy of the photosensitizer should be higher than that of the reactant that needs to be excited.[9]

II. Troubleshooting Guide

This section provides a detailed, problem-oriented guide to address specific issues you may encounter during the scale-up of your photochemical [2+2] cycloaddition.

Problem 1: My reaction yield is low, and I have a significant amount of unreacted starting material.

Probable Causes:

  • Insufficient Light Penetration: As discussed in the FAQs, this is the most common cause of low conversion in scaled-up batch reactors.[1]

  • Inadequate Light Intensity: The light source may not be powerful enough for the larger volume.

  • Sub-optimal Wavelength: The emission wavelength of the light source may not be well-matched with the absorption spectrum of the substrate or photosensitizer.[11]

  • Low Quantum Yield: The intrinsic efficiency of the photochemical process may be low. The quantum yield is the number of molecules of product formed per photon of light absorbed.[12][13]

Solutions:

  • Transition to a Flow Reactor: This is the most effective solution to overcome light penetration issues.[2][3] A simple setup with PFA or FEP tubing wrapped around an LED light source can dramatically improve irradiation efficiency.[1]

  • Optimize Light Source:

    • Ensure your light source has sufficient power for the reactor volume.

    • Use a light source with a narrow emission spectrum that overlaps with the absorbance of your reacting species. LEDs are ideal for this.[5][7]

  • Increase Photon Flux: If moving to flow is not an option, consider reactor designs that improve light distribution, such as falling film reactors.[14]

  • Actinometry: Perform chemical actinometry to quantify the photon flux in your reactor and ensure it is sufficient for the scale of your reaction.[2]

Problem 2: I am observing significant byproduct formation, such as photodimers of my starting material or product degradation.

Probable Causes:

  • Over-irradiation: In batch reactors, some parts of the reaction mixture near the light source can be exposed to photons for too long, leading to secondary photoreactions and product degradation.[3][4]

  • Incorrect Wavelength: High-energy UV light can promote undesired side reactions.[8]

  • High Concentration: At high concentrations, intermolecular reactions like dimerization can become more prevalent.[15]

  • Thermal Effects: Excessive heat from the light source can cause thermal decomposition of reactants or products.[16]

Solutions:

  • Utilize a Flow Reactor: The short and uniform residence time in a flow reactor minimizes over-irradiation.[3]

  • Employ a Photosensitizer: This allows the use of lower-energy visible light, which is often gentler on the reactants and products.[8][17]

  • Optimize Concentration: Diluting the reaction mixture can sometimes suppress the formation of concentration-dependent byproducts like homodimers.[15]

  • Improve Temperature Control: Ensure your reactor is adequately cooled. Flow reactors offer superior heat exchange capabilities compared to large batch reactors.

Problem 3: My starting material is thermally unstable and decomposes during the reaction.

Probable Causes:

  • Heat from the Light Source: High-power lamps, especially mercury arc lamps, generate significant heat.[1][7]

  • Exothermic Reaction: The photochemical reaction itself may be exothermic.

Solutions:

  • Switch to LEDs: LEDs generate significantly less heat than traditional mercury lamps.[7]

  • Enhance Cooling: Use a cooling bath or a jacketed reactor to maintain a low and constant temperature.[16] Flow reactors are particularly amenable to efficient cooling due to their high surface area.

  • Run Reactions at Lower Temperatures: If the quantum yield is not significantly affected by temperature, running the reaction at a lower temperature (e.g., 0 °C) can mitigate thermal decomposition.[16]

Problem 4: My purification process is difficult and inefficient at a larger scale.

Probable Causes:

  • Complex Mixture of Byproducts: A non-optimized reaction will lead to a complex crude mixture that is challenging to purify.

  • Similar Polarity of Product and Byproducts: If the desired product and major byproducts have similar polarities, chromatographic separation can be difficult and costly.

Solutions:

  • Optimize the Reaction: The best approach to simplifying purification is to improve the selectivity of the reaction itself. By implementing the solutions from the previous troubleshooting points to minimize byproduct formation, the downstream purification process will be significantly streamlined.

  • Consider Crystallization: If the product is a solid, developing a robust crystallization protocol can be a more scalable and cost-effective purification method than chromatography.[18]

III. Data and Visualization

Table 1: Comparison of Light Sources for Scalable Photochemistry
FeatureMedium-Pressure Mercury LampLight Emitting Diodes (LEDs)
Spectral Output Broad Spectrum (UV-Vis)[6][19]Narrow, Monochromatic[5][6][7]
Energy Efficiency LowHigh[7]
Heat Generation High[1]Low[7]
Operational Lifetime Hundreds of hours[19]> 50,000 hours[7]
Wavelength Selection Requires filters (loss of energy)[5]Tunable by design
Scalability Suitability PoorExcellent

Diagram 1: Troubleshooting Workflow for Low Yield in Scaled-Up Photocycloadditions

TroubleshootingWorkflow start Low Yield Observed in Scale-Up check_light Is light penetration a likely issue? start->check_light check_byproducts Are significant byproducts formed? check_light->check_byproducts No solution_flow Implement Continuous Flow Reactor check_light->solution_flow Yes check_decomposition Is starting material decomposing? check_byproducts->check_decomposition No solution_overirradiation Reduce Residence Time (Flow) Use Photosensitizer (Vis light) check_byproducts->solution_overirradiation Yes solution_light Optimize Light Source: - Increase intensity - Match wavelength (LEDs) check_decomposition->solution_light No solution_cooling Improve Cooling Switch to LEDs check_decomposition->solution_cooling Yes end_good Yield Improved solution_flow->end_good solution_light->end_good solution_overirradiation->end_good solution_cooling->end_good

Caption: A logical workflow for troubleshooting low yields in scaled-up photochemical [2+2] cycloadditions.

IV. Experimental Protocols

Protocol 1: General Procedure for a Scalable Continuous Flow Photochemical [2+2] Cycloaddition

This protocol provides a general framework for setting up a continuous flow photochemical reaction. The specific parameters (flow rate, concentration, wavelength, etc.) should be optimized for each individual reaction.

Materials and Equipment:

  • Syringe pump or HPLC pump

  • Perfluoroalkoxy (PFA) or Fluorinated ethylene propylene (FEP) tubing (e.g., 1/16" or 1/8" outer diameter)

  • LED light source with a specific wavelength (e.g., 365 nm, 420 nm)

  • Mandrel for coiling the tubing (e.g., a glass or metal cylinder)

  • Reactants (alkene 1 and alkene 2)

  • Photosensitizer (if required)

  • Anhydrous, degassed solvent

  • Back pressure regulator (optional, but recommended for reactions involving gases or to prevent solvent boiling)

Procedure:

  • Reactor Assembly:

    • Carefully wrap the PFA/FEP tubing around the mandrel to create a coil. The length of the tubing will determine the reactor volume and, in conjunction with the flow rate, the residence time.

    • Position the coiled reactor around the LED light source. Ensure that the light source provides even illumination to the entire coil. For safety, house the setup in a box or cover it with aluminum foil to block stray light.

  • Preparation of the Reaction Mixture:

    • In a volumetric flask, dissolve the reactants and the photosensitizer (if used) in the chosen anhydrous, degassed solvent to the desired concentration. Typical concentrations for flow photochemistry are often higher than in batch to maximize productivity.

  • System Priming:

    • Draw the reaction mixture into a syringe and place it on the syringe pump, or place the feed line into the solution reservoir for an HPLC pump.

    • Pump pure solvent through the reactor first to remove any air bubbles.

  • Initiation of the Reaction:

    • Start the pump at the calculated flow rate to achieve the desired residence time. The residence time is calculated as: Residence Time (min) = Reactor Volume (mL) / Flow Rate (mL/min).

    • Once the reaction mixture has filled the entire reactor, turn on the LED light source to initiate the reaction.

  • Steady State and Collection:

    • Allow the system to reach a steady state (typically after 3-5 residence times) before collecting the product.

    • Collect the reactor output in a suitable flask.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by analyzing aliquots of the collected product using techniques such as TLC, GC-MS, or ¹H NMR.

    • Once the desired conversion is achieved, the collected solution can be subjected to standard work-up and purification procedures.

V. References

  • Zondag, S. D. A., Mazzarella, D., & Noël, T. (2023). Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. Annual Review of Chemical and Biomolecular Engineering, 14, 395-416. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in 2H-Oxete Cycloadditions. BenchChem.

  • ResearchGate. (2023). Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. ResearchGate.

  • Zondag, S. D. A., Mazzarella, D., & Noël, T. (2023). Scale-Up of Photochemical Reactions. UvA-DARE (Digital Academic Repository). --INVALID-LINK--

  • Scirp.org. (n.d.). Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds. --INVALID-LINK--

  • ResearchGate. (n.d.). Light Sources for Photochemical Processes - Estimation of Technological Potentials.

  • Kappe Laboratory. (n.d.). Flow Photochemistry. --INVALID-LINK--

  • Li, Y., et al. (2020). Scale-up Design of a Fluorescent Fluid Photochemical Microreactor by 3D Printing. ACS Omega, 5(13), 7582–7589. --INVALID-LINK--

  • Williams, J. D., et al. (2019). Finding the Perfect Match: A Combined Computational and Experimental Study toward Efficient and Scalable Photosensitized [2 + 2] Cycloadditions in Flow. Organic Process Research & Development, 23(1), 78-87. --INVALID-LINK--

  • Shanghai 3S Technology. (2024). Light Source Selection for Photochemical Reactors: Comparative Analysis of LED, Mercury Lamps and Xenon Lamps. --INVALID-LINK--

  • Phoseon Technology. (n.d.). UV LED Light Sources for Photochemistry. --INVALID-LINK--

  • Naskar, S., et al. (2023). Making photochemistry scalable – an operationally simple falling film looping photoreactor. Reaction Chemistry & Engineering, 8(6), 1345-1354. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides.

  • Ziegenbalg, D., et al. (2024). Enhancing mass transport to accelerate photoreactions and enable scale-up. Reaction Chemistry & Engineering. --INVALID-LINK--

  • UCL Discovery. (n.d.). Novel methods in [2+2] photocycloadditions and cysteine modification.

  • ResearchGate. (n.d.). Scalability of photochemical reactions in continuous flow mode.

  • Griesbeck, A. G., et al. (2020). [2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions. Molecules, 25(24), 5920. --INVALID-LINK--

  • National Institutes of Health. (2023). Photosensitized [2 + 2]-Cycloadditions of Dioxaborole: Reactivity Enabled by Boron Ring Constraint Strategy.

  • National Center for Biotechnology Information. (n.d.). Photosensitized [2+2]-Cycloadditions of Alkenylboronates and Alkenes.

  • ResearchGate. (n.d.). Quick Execution of [2 + 2] Type Photochemical Cycloaddition Reaction by Continuous Flow System Using a Glass-Made Microreactor.

  • HepatoChem. (n.d.). Evaluating Light Sources in Photochemistry. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the photocatalyzed intramolecular [2+2] cycloaddition.

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Photochemical [2 + 2] Cycloaddition of Styrene to N-Aryl Maleimides.

  • Thieme. (2017). Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnamates.

  • Beaver, M. G., et al. (2020). Development and Execution of a Production-Scale Continuous [2 + 2] Photocycloaddition. Organic Process Research & Development, 24(6), 1034-1041. --INVALID-LINK--

  • Oregon Medical Laser Center. (1998). Quantum Yield. --INVALID-LINK--

  • Wikipedia. (n.d.). Quantum yield.

  • Beilstein Journals. (2012). Flow photochemistry: Old light through new windows. --INVALID-LINK--

  • ResearchGate. (n.d.). Flavin XVIII as photosensitizer for intramolecular [2+2] cycloaddition.

  • National Center for Biotechnology Information. (n.d.). Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid.

  • Michigan State University Department of Chemistry. (n.d.). Photochemistry.

  • SpringerLink. (2022). [2 + 2] photocycloaddition. --INVALID-LINK--

  • BenchChem. (2025). An In-Depth Technical Guide to the Photochemical [2+2] Cycloaddition of Dibenzylideneacetone.

  • Ischay, M. A., et al. (2010). [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis. Journal of the American Chemical Society, 132(33), 11431-11433. --INVALID-LINK--

  • Madoverchemistry. (2021). 168. QUANTUM YIELD. --INVALID-LINK--

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. --INVALID-LINK--

  • MDPI. (n.d.). Diatom-Inspired Design: A New Ru-Based Photosystem for Efficient Oxygen Evolution.

  • Hermens, J. G. H., et al. (2022). Development of a modular photoreactor for the upscaling of continuous flow photochemistry. Reaction Chemistry & Engineering, 7(11), 2468-2473. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Addressing Reproducibility Challenges in High-Throughput Photochemistry.

  • ResearchGate. (n.d.). Flow photochemistry — from microreactors to large-scale processing.

  • ResearchGate. (n.d.). (PDF) Scalability of photochemical reactions in continuous flow mode.

References

selection of protecting groups for hydroxylated cyclobutane intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Protecting Group Strategy

Welcome to the technical support center for navigating the complexities of protecting group selection for hydroxylated cyclobutane intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by these strained ring systems in multistep synthesis. Here, we move beyond generic protocols to provide in-depth, field-proven insights into making strategic choices that ensure the integrity of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: Why is selecting a protecting group for a hydroxyl on a cyclobutane ring different from a typical acyclic or six-membered ring system?

A1: The primary differences arise from the inherent strain and conformational constraints of the cyclobutane ring.[1][2] The puckered, non-planar structure can lead to significant steric hindrance, affecting the accessibility of hydroxyl groups.[3][4] This can influence the rate and feasibility of both protection and deprotection reactions. Furthermore, the strain within the four-membered ring can make certain intermediates more susceptible to undesired rearrangements or ring-opening reactions, particularly under acidic or Lewis acidic conditions.[5][6] Therefore, the choice of a protecting group and the conditions for its manipulation must be carefully considered to avoid compromising the cyclobutane core.

Q2: I have a cis-1,2-cyclobutanediol. Can I selectively protect only one hydroxyl group?

A2: Achieving monoprotection of a cis-1,2-diol on a cyclobutane ring can be challenging due to the similar steric environment of the two hydroxyl groups. However, it is often achievable by carefully controlling reaction conditions and stoichiometry. Using a bulky protecting group, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), in the presence of a hindered base and with only one equivalent of the silylating agent can favor monoprotection.[7][8] The initial silylation of one hydroxyl group will introduce significant steric bulk, which can then hinder the approach of the reagent to the adjacent hydroxyl group.[4][9] Careful monitoring of the reaction by TLC or LC-MS is crucial to stop the reaction at the desired stage.

Alternatively, for diols, forming a cyclic acetal, such as an acetonide, can protect both hydroxyls simultaneously.[10][11][12] This can be a robust strategy if both groups need to be masked for several steps.

Q3: What are the key considerations for choosing between a silyl ether and a benzyl ether for my cyclobutanol intermediate?

A3: The choice between a silyl and a benzyl ether depends on the planned synthetic route and the orthogonality required.[1][13]

  • Silyl Ethers (e.g., TBDMS, TIPS): These are generally favored for their ease of introduction and removal under mild, non-reductive conditions (typically fluoride-based, like TBAF, or acidic).[14] Their stability is tunable based on the steric bulk of the substituents on the silicon atom (TIPS > TBDPS > TBDMS > TES > TMS). They are stable to many oxidative and reductive conditions, making them versatile. However, they are labile to strong acids.

  • Benzyl Ethers (e.g., Bn, PMB): Benzyl ethers are robust and stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[15] Their primary mode of deprotection is through catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and neutral method.[16] This makes them orthogonal to silyl ethers. The p-methoxybenzyl (PMB) ether offers an additional deprotection pathway via oxidation with DDQ or CAN, allowing for selective removal in the presence of a standard benzyl ether.[17][18]

The decision-making process can be visualized as follows:

G start Need to Protect Cyclobutanol q1 Downstream reactions involve strong acids or fluoride sources? start->q1 pg_bn Consider Benzyl Ethers (Bn, PMB) [Stable to acid/fluoride] q1->pg_bn Yes pg_silyl Consider Silyl Ethers (TBDMS, TIPS) [Labile to acid/fluoride] q1->pg_silyl No q2_bn Need for non-hydrogenolytic deprotection? pg_bn->q2_bn q2_silyl Need high stability to a range of conditions? pg_silyl->q2_silyl pg_pmb Use PMB ether (deprotection with DDQ/CAN) q2_bn->pg_pmb Yes pg_std_bn Use standard Bn ether (deprotection via hydrogenolysis) q2_bn->pg_std_bn No pg_tips Use TIPS or TBDPS (greater steric bulk) q2_silyl->pg_tips Yes pg_tbdms Use TBDMS (versatile, moderate stability) q2_silyl->pg_tbdms No

Figure 1: Decision workflow for selecting between silyl and benzyl ethers.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield during TBDMS protection of a secondary cyclobutanol. 1. Steric Hindrance: The hydroxyl group may be in a sterically congested environment due to the puckered cyclobutane ring and other substituents.[4] 2. Inefficient Base: The base used (e.g., triethylamine) may not be strong enough to facilitate the reaction.1. Switch to a more reactive silylating agent, such as TBDMS-triflate (TBSOTf), which is significantly more electrophilic than TBDMS-Cl. 2. Use a stronger, non-nucleophilic base like imidazole or 2,6-lutidine.[7] 3. Increase the reaction temperature, but monitor carefully for potential side reactions.
During acid-catalyzed deprotection of a silyl ether, I'm observing rearrangement of the cyclobutane ring. Ring Strain Release: The carbocation intermediate formed during deprotection may be unstable and prone to rearrangement to alleviate the inherent ring strain of the cyclobutane system, especially if the carbocation is adjacent to the ring.[5]1. Avoid acidic deprotection. Switch to a fluoride-based deprotection method using TBAF in THF, which proceeds under neutral conditions and does not involve carbocationic intermediates.[19] 2. If acidic conditions are unavoidable, use milder, buffered conditions (e.g., PPTS in MeOH) and run the reaction at a lower temperature to disfavor rearrangement pathways.
Selective deprotection of a primary TBDMS ether in the presence of a secondary TBDMS ether on a cyclobutane diol is not working. Similar Reactivity: While primary silyl ethers are generally more labile than secondary ones, the specific conformation of the cyclobutane ring might reduce the expected difference in reactivity.1. Utilize a sterically hindered acidic catalyst, which may show greater selectivity for the less hindered primary position. 2. Carefully control the stoichiometry of the deprotecting agent (e.g., use slightly less than one equivalent of TBAF) and monitor the reaction closely, quenching it before the secondary group is cleaved. 3. For future syntheses, consider an orthogonal protecting group strategy from the outset. For instance, protect the primary alcohol as a TBDMS ether and the secondary alcohol as a more robust TIPS or TBDPS ether.[8][19]
Hydrogenolysis of a benzyl ether is sluggish or fails completely. 1. Catalyst Poisoning: The substrate may contain functional groups (e.g., thiols, certain nitrogen heterocycles) that poison the palladium catalyst. 2. Steric Hindrance: The benzyl group may be sterically inaccessible to the catalyst surface.1. Increase the catalyst loading (e.g., up to 20 mol% Pd/C). 2. Use a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).[20] 3. If catalyst poisoning is suspected, consider alternative deprotection methods if possible, such as Birch reduction (Na, NH₃(l)), although this is a much harsher method.[19] For PMB ethers, oxidative cleavage with DDQ is an excellent alternative.[17][18]

Comparative Data of Common Protecting Groups for Cyclobutanols

Protecting GroupCommon Reagents for ProtectionTypical Deprotection ConditionsStability ProfileKey Advantages
TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, Imidazole, DMFTBAF, THF; or mild acid (e.g., AcOH, H₂O)Stable to base, mild oxidants, and reductants. Labile to strong acid and fluoride.[7][13]Good balance of stability and reactivity. Easily introduced.
TIPS (Triisopropylsilyl)TIPS-Cl or TIPS-OTf, Imidazole, DMFTBAF, THF; more resistant to acid than TBDMS.More stable than TBDMS to acidic conditions due to increased steric bulk.[8]High stability, useful for lengthy syntheses with varied conditions.
Bn (Benzyl)BnBr or BnCl, NaH, DMF/THFH₂, Pd/C; or dissolving metal reduction (Na, NH₃(l))Very stable to a wide range of acidic and basic conditions, and most redox reagents.[15][19]Robustness; orthogonal to silyl ethers.
PMB (p-Methoxybenzyl)PMB-Cl, NaH, DMF/THFDDQ or CAN, CH₂Cl₂/H₂O; also H₂, Pd/C or strong acid.[17][18][21]Less stable to acid than Bn. Stable to base.Orthogonal to Bn ethers via oxidative deprotection.
Acetonide (for 1,2- or 1,3-diols)Acetone or 2,2-dimethoxypropane, cat. acid (e.g., TsOH)Aqueous acid (e.g., dil. HCl, AcOH)Stable to basic, reductive, and oxidative conditions.[10][22]Protects two hydroxyls simultaneously; conformationally rigidifies the diol system.

Experimental Protocols

Protocol 1: TBDMS Protection of a Secondary Cyclobutanol

Objective: To protect a hydroxyl group on a cyclobutane intermediate as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • Hydroxylated cyclobutane intermediate (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the hydroxylated cyclobutane intermediate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBDMS-Cl (1.2 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous NaCl solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the TBDMS-protected cyclobutane.

Protocol 2: Oxidative Deprotection of a PMB Ether

Objective: To selectively cleave a p-methoxybenzyl (PMB) ether from a cyclobutane intermediate in the presence of other protecting groups (e.g., silyl ethers, standard benzyl ethers).

Materials:

  • PMB-protected cyclobutane intermediate (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • Water (or a pH 7 buffer solution)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the PMB-protected cyclobutane intermediate (1.0 eq) in a mixture of CH₂Cl₂ and water (typically 10:1 v/v).[18]

  • Cool the solution to 0 °C.

  • Add DDQ (1.5 eq) portion-wise. The reaction mixture will typically turn dark.

  • Stir vigorously at 0 °C to room temperature, monitoring the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the deprotected cyclobutanol. The byproduct, PMB-aldehyde, is also generated.

Visualizing Orthogonal Strategies

Orthogonal protection is critical when dealing with multiple hydroxyl groups. The ability to deprotect one group without affecting others is a cornerstone of modern synthesis.

G sub Cyclobutane Diol prot_tbdms Protect Primary OH with TBDMS-Cl sub->prot_tbdms prot_pmb Protect Secondary OH with PMB-Cl prot_tbdms->prot_pmb intermed Orthogonally Protected Intermediate (Primary-OTBDMS, Secondary-OPMB) prot_pmb->intermed deprot_tbdms Selective Deprotection of Primary OH (TBAF, THF) intermed->deprot_tbdms deprot_pmb Selective Deprotection of Secondary OH (DDQ, CH2Cl2/H2O) intermed->deprot_pmb prod1 Free Primary OH deprot_tbdms->prod1 prod2 Free Secondary OH deprot_pmb->prod2

Figure 2: Orthogonal strategy for a primary/secondary cyclobutane diol.

This guide provides a framework for making informed decisions in the protection and deprotection of hydroxylated cyclobutane intermediates. Success in this area relies on a deep understanding of the interplay between the reactivity of the protecting group and the unique chemical environment of the cyclobutane ring.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, small, rigid scaffolds are invaluable building blocks for constructing complex molecular architectures. Substituted cyclobutanes, in particular, offer a unique three-dimensional profile that is increasingly utilized to explore chemical space beyond traditional flat, aromatic systems. The stereochemical arrangement of substituents on the cyclobutane ring profoundly influences a molecule's biological activity and physical properties. Consequently, unambiguous stereochemical assignment is not merely a matter of academic rigor but a critical step in any research and development pipeline.

This guide provides a comprehensive spectroscopic characterization of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, a representative substituted cyclobutane. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate its structure. The core of this guide is a comparative analysis, demonstrating how these techniques, particularly NMR spectroscopy, can be used to unequivocally distinguish the trans-isomer from its cis counterpart, thereby ensuring the synthetic integrity of advanced intermediates.

Isomeric Landscape: trans vs. cis

The primary challenge in synthesizing and characterizing this molecule is controlling and confirming the relative orientation of the hydroxyl and methyl ester groups. The trans configuration places these groups on opposite faces of the cyclobutane ring, while the cis configuration places them on the same face. This seemingly subtle difference results in distinct spectroscopic signatures.

G cluster_trans trans-Isomer cluster_cis cis-Isomer trans_struct trans_struct cis_struct cis_struct

Caption: 2D structures of trans and cis isomers.

The Analytical Workflow: A Multi-Technique Approach

A robust characterization relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle. The workflow below illustrates a standard, self-validating approach for the characterization of a novel small molecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Syn Synthesized Product MS Mass Spectrometry (MS) Syn->MS Confirms MW IR Infrared Spectroscopy (IR) Syn->IR Identifies Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, COSY) Syn->NMR Determines Connectivity & Stereochemistry Confirm Structure Confirmed MS->Confirm IR->Confirm NMR->Confirm

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry

NMR is the most powerful tool for distinguishing between the trans and cis isomers of this compound. The spatial relationships between protons on the cyclobutane ring are directly reflected in their spin-spin coupling constants (J-values).

¹H NMR Spectroscopy

In the trans-isomer, the proton attached to the hydroxyl-bearing carbon (H3) has a cis relationship with two of the adjacent methylene protons (H2/H4) and a trans relationship with the other two. For cyclobutanes, the vicinal coupling constants typically follow the trend Jcis > Jtrans. However, due to the puckered nature of the ring, these values can be complex. A key distinguishing feature often arises from the coupling between the protons at positions 2 and 4 with the proton at position 3.[1][2] The analysis is further simplified by the symmetry in the molecule.

Expected ¹H NMR Data Comparison

Assignment trans-Isomer (Predicted) cis-Isomer (Predicted) Rationale for Difference
C1-CH ₃ (s)~1.5 ppm~1.4 ppmThe magnetic environment of the methyl group is slightly different due to the orientation of the nearby ester and hydroxyl groups.
C2-CH ₂ & C4-CH ₂ (m)~2.2-2.6 ppm~2.0-2.5 ppmRing protons experience different shielding/deshielding effects based on the substituent orientation.
C3-CH -OH (m)~4.0-4.4 ppm~4.2-4.6 ppmThe position of this proton is highly sensitive to the stereochemistry.
COO-CH ₃ (s)~3.7 ppm~3.7 ppmLess affected by the ring stereochemistry.
C3-OH (br s)VariableVariablePosition is concentration and solvent dependent.

Note: Predicted chemical shifts (in CDCl₃) are based on standard functional group values and data from analogous structures.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments. Both isomers are expected to show 7 distinct signals. The chemical shifts will be subtly different due to stereochemical effects.

Expected ¹³C NMR Data Comparison

Assignment trans-Isomer (Predicted) cis-Isomer (Predicted)
C 1-CH₃~25 ppm~23 ppm
C 2 & C 4~35 ppm~33 ppm
C 3-OH~68 ppm~65 ppm
C OO-CH₃~52 ppm~52 ppm
C 1~45 ppm~44 ppm
C =O~175 ppm~175 ppm

Note: Predicted chemical shifts are based on known substituent effects on cyclobutane rings.[3][4]

Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[5] The choice of solvent is critical; it must dissolve the sample without reacting with it and have minimal overlapping signals.[6][7] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with 16-32 scans.

    • Optimize the spectral width to cover the expected range of chemical shifts (~0-10 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals to determine proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (~1024 or more) will be required due to the lower natural abundance of ¹³C.

    • If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (Optional but Recommended):

    • Run a COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H coupling networks and confirm proton assignments.

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded ¹H and ¹³C atoms.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is excellent for rapidly confirming the presence of key functional groups but is generally insufficient on its own to distinguish between stereoisomers. The spectra of the trans and cis isomers are expected to be very similar, both showing characteristic absorptions for the hydroxyl, ester carbonyl, and C-O bonds.

Characteristic IR Absorptions

Wavenumber (cm⁻¹) *Vibration Mode Functional Group
3600-3200 (broad)O-H stretchHydroxyl (-OH)
3000-2850 (strong)C-H stretchAlkane (CH₂, CH₃)
~1730 (strong)C=O stretchEster Carbonyl
1320-1210 (strong)C-O stretchEster
~1100 (strong)C-O stretchAlcohol
960-900 (variable)Ring vibrationCyclobutane ring

Data derived from standard IR correlation tables and data on cyclobutane derivatives.[8][9][10][11] The broadness of the O-H stretch is a classic indicator of hydrogen bonding.

Protocol: Acquiring an IR Spectrum (Thin Film Method)
  • Sample Preparation: If the sample is a liquid or low-melting solid, the thin film method is ideal. Place one drop of the neat sample directly onto the surface of a salt plate (e.g., NaCl or KBr).

  • Analysis: Place a second salt plate on top to create a thin liquid film.

  • Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder.

  • Background Scan: Run a background scan of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula. The mass spectra of the trans and cis isomers are expected to be identical, as they are constitutional isomers.

The molecular formula is C₇H₁₂O₃, corresponding to a molecular weight of 144.0786 g/mol .[1][12]

Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z (Mass-to-Charge) Proposed Fragment Identity Significance
144[M]⁺Molecular Ion
129[M - CH₃]⁺Loss of the methyl group from the ring
126[M - H₂O]⁺Loss of water from the hydroxyl group
113[M - OCH₃]⁺Loss of the methoxy group from the ester
85[M - COOCH₃]⁺Loss of the entire methyl ester group

Fragmentation patterns are predictive and serve as a structural fingerprint.

Protocol: Acquiring a Mass Spectrum (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC will separate the sample from any minor impurities before it enters the MS.

  • GC Method:

    • Injector Temperature: ~250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Analyze the mass spectrum of the main GC peak corresponding to the product. For confirmation of the elemental formula, submit a sample for analysis by a high-resolution technique such as Electrospray Ionization Time-of-Flight (ESI-TOF).

Conclusion

The definitive characterization of this compound requires a synergistic application of modern spectroscopic techniques. While IR spectroscopy confirms the presence of the requisite functional groups and mass spectrometry validates the molecular weight and formula, only NMR spectroscopy provides the detailed structural information necessary to unambiguously assign the crucial trans stereochemistry. The distinct coupling patterns and chemical shifts observed in the ¹H and ¹³C NMR spectra serve as the definitive evidence to differentiate it from its cis isomer. The protocols and comparative data presented in this guide offer a robust framework for researchers engaged in the synthesis and analysis of substituted cyclobutane systems, ensuring structural integrity and confidence in their molecular constructs.

References

A Comparative Analysis of cis- and trans-3-hydroxy-1-methyl-cyclobutanecarboxylate Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and chemical research, the precise stereochemical characterization of molecular scaffolds is paramount. The rigid, puckered nature of the cyclobutane ring offers a unique three-dimensional diversity that can significantly influence a molecule's biological activity and physicochemical properties. This guide provides an in-depth comparative analysis of the cis and trans isomers of methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, offering insights into their synthesis, spectroscopic differentiation, chromatographic separation, and relative thermodynamic stability. While specific experimental data for these exact isomers is not extensively published, this guide synthesizes established principles and data from closely related analogs to provide a robust analytical framework.

Stereoisomerism in 1,3-Disubstituted Cyclobutanes

The cyclobutane ring is not planar and adopts a puckered conformation to alleviate torsional strain. This puckering leads to two distinct substituent positions: axial and equatorial-like. In 1,3-disubstituted cyclobutanes, the relative orientation of the two substituents gives rise to cis and trans diastereomers.

  • cis-isomer: Both substituents are on the same face of the ring. To minimize steric hindrance, the puckered conformation where both substituents can occupy pseudo-equatorial positions is generally favored.

  • trans-isomer: The substituents are on opposite faces of the ring. In the puckered conformation, this necessitates one substituent being in a pseudo-axial position and the other in a pseudo-equatorial position.

cluster_cis cis-isomer cluster_trans trans-isomer cis_struct cis_label cis-3-hydroxy-1-methyl- cyclobutanecarboxylate trans_struct trans_label trans-3-hydroxy-1-methyl- cyclobutanecarboxylate

Caption: Molecular structures of cis- and trans-3-hydroxy-1-methyl-cyclobutanecarboxylate.

Spectroscopic Characterization: Distinguishing the Isomers

Spectroscopic techniques are indispensable for the unambiguous identification of the cis and trans isomers. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide key structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for differentiating diastereomers due to their sensitivity to the local chemical environment and through-bond or through-space interactions.

¹H NMR Spectroscopy: The key differentiating features in the ¹H NMR spectra of the cis and trans isomers are the chemical shifts and coupling constants of the cyclobutane ring protons.

  • Chemical Shifts: The pseudo-axial and pseudo-equatorial protons experience different shielding effects. In the trans-isomer, the pseudo-axial proton at C3 would likely resonate at a different chemical shift compared to the corresponding pseudo-equatorial proton in the cis-isomer.

  • Coupling Constants: The vicinal coupling constants (³J) between protons on adjacent carbons in the cyclobutane ring are highly dependent on the dihedral angle between them. Generally, the cis coupling constant (J_cis) is larger than the trans coupling constant (J_trans) in cyclobutane systems.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclobutane ring will also differ between the two isomers due to steric and electronic effects. The carbon bearing the pseudo-axial substituent in the trans-isomer is expected to be shielded (shifted upfield) compared to the corresponding carbon in the cis-isomer where the substituent is pseudo-equatorial.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for cis- and trans-3-hydroxy-1-methyl-cyclobutanecarboxylate

IsomerProton/CarbonPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
cis CH -OH4.2 - 4.565 - 70
CH ₂ (adjacent to C-OH)2.2 - 2.530 - 35
CH ₂ (adjacent to C-COOCH₃)2.4 - 2.735 - 40
C-CH1.2 - 1.420 - 25
COOCH3.6 - 3.850 - 55
trans CH -OH4.0 - 4.363 - 68
CH ₂ (adjacent to C-OH)2.0 - 2.328 - 33
CH ₂ (adjacent to C-COOCH₃)2.3 - 2.633 - 38
C-CH1.1 - 1.318 - 23
COOCH3.6 - 3.850 - 55

Note: These are predicted ranges based on general principles and data from analogous compounds. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy can provide fingerprint information to distinguish between the cis and trans isomers. The key vibrational modes to consider are the O-H and C-O stretching frequencies.

  • O-H Stretching: The position and shape of the O-H stretching band (typically in the 3600-3200 cm⁻¹ region) can be influenced by intramolecular hydrogen bonding. In the cis-isomer, the hydroxyl group and the ester carbonyl group are on the same side of the ring, which may facilitate intramolecular hydrogen bonding, leading to a broader and slightly lower frequency O-H stretch compared to the trans-isomer where such an interaction is not possible.

  • C=O Stretching: The carbonyl stretching frequency of the ester group (around 1730 cm⁻¹) might also show a slight shift between the isomers due to the different steric and electronic environments.

Table 2: Expected IR Absorption Frequencies for Key Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Differences between Isomers
O-HStretching3600 - 3200Broader and potentially lower frequency for the cis-isomer due to intramolecular hydrogen bonding.
C-H (sp³)Stretching3000 - 2850Generally similar for both isomers.
C=O (Ester)Stretching1750 - 1730Minor shifts may be observed due to conformational differences.
C-O (Ester)Stretching1300 - 1000The fingerprint region will show distinct patterns for each isomer.

Chromatographic Separation: Isolating the Isomers

The separation of diastereomers such as the cis and trans isomers of 3-hydroxy-1-methyl-cyclobutanecarboxylate is typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for separating diastereomers. The subtle differences in the polarity and three-dimensional shape of the cis and trans isomers can lead to different interactions with the stationary phase, resulting in different retention times.

Experimental Protocol: HPLC Separation

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. A good starting gradient could be from 20% to 80% organic solvent over 20-30 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength where the ester carbonyl group absorbs (around 210-220 nm) is appropriate.

  • Temperature: Column temperature can be controlled (e.g., 25-40 °C) to optimize separation.

  • Sample Preparation: Dissolve the mixture of isomers in the initial mobile phase composition.

cluster_workflow HPLC Separation Workflow Sample Isomer Mixture HPLC HPLC System (C18 Column) Sample->HPLC Injection Detector UV Detector HPLC->Detector Elution Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Signal

Caption: A generalized workflow for the HPLC separation of cis and trans isomers.

Gas Chromatography (GC)

For volatile compounds, GC can also be an effective separation technique. The choice of the stationary phase is critical for resolving the isomers.

Experimental Protocol: GC-MS Analysis

  • Column: A capillary column with a polar stationary phase (e.g., a polyethylene glycol or a cyanopropyl-based phase) is recommended to exploit differences in polarity.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is typically employed, starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the elution of both isomers.

  • Injection: A split/splitless injector is used.

  • Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) is invaluable for identification based on the fragmentation patterns of the isomers.

Thermodynamic Stability: Which Isomer is More Stable?

For 1,3-disubstituted cyclobutanes, the cis isomer is often thermodynamically more stable than the trans isomer. This is because the puckered ring can adopt a conformation where both bulky substituents occupy pseudo-equatorial positions, thus minimizing unfavorable 1,3-diaxial interactions. In the trans isomer, one substituent must be in a pseudo-axial position, leading to greater steric strain.

This general rule is expected to hold for 3-hydroxy-1-methyl-cyclobutanecarboxylate. The cis isomer can exist in a conformation where both the hydroxyl and the methyl ester groups are in pseudo-equatorial positions, leading to a more stable arrangement.

cluster_stability Thermodynamic Stability cis cis-isomer (diequatorial) trans trans-isomer (axial-equatorial) trans->cis Lower Energy (More Stable) Energy Relative Energy

Caption: Energy relationship between the more stable cis and less stable trans isomers.

Conclusion

The differentiation and separation of the cis and trans isomers of 3-hydroxy-1-methyl-cyclobutanecarboxylate are critical for their application in research and development. This guide has outlined the key analytical techniques and underlying principles for their comparative analysis. While specific experimental data for these exact compounds is limited, the application of established spectroscopic and chromatographic methods, guided by the principles of stereochemistry, provides a robust framework for their characterization. Researchers are encouraged to use the provided protocols as a starting point and optimize them for their specific instrumentation and sample matrices.

A Comparative Guide to the HPLC-Based Purity Validation of Synthesized trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, a chiral building block of significant interest in medicinal chemistry. We will explore the causality behind methodological choices, present a detailed and self-validating experimental protocol, and objectively compare HPLC with alternative analytical techniques.

The purity of a pharmaceutical compound is a critical attribute that can directly impact its safety and efficacy. Therefore, robust and reliable analytical methods are essential for its characterization.[1] The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures, which form the basis for the methodologies described herein.[2][3][4][5][6]

The Rationale for HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture.[7] Its suitability for the purity analysis of this compound stems from several key advantages:

  • Broad Applicability: HPLC can analyze a wide range of compounds, including those that are non-volatile or thermally labile, making it a more suitable choice than Gas Chromatography (GC) for many pharmaceutical compounds.[8]

  • High Resolution and Sensitivity: Modern HPLC systems offer excellent resolving power and sensitivity, enabling the detection and quantification of even trace-level impurities.

  • Versatility in Separation Modes: The availability of various stationary and mobile phases allows for the optimization of separations based on the analyte's physicochemical properties.[9][10]

The choice of the analytical method is fundamentally dictated by the properties of the analyte and potential impurities. For this compound, which possesses polar functional groups (hydroxyl and ester), reversed-phase HPLC is the logical starting point for method development.

Causality in Method Development: Selecting the Right Tools

A robust HPLC method is not a matter of chance but a result of informed decisions based on the chemical nature of the analyte.

  • Stationary Phase Selection: The heart of the separation is the column's stationary phase. For a moderately polar compound like our target molecule, a C18 (octadecyl) column is the workhorse of reversed-phase chromatography, offering a good balance of hydrophobicity for retaining the analyte while still allowing for elution with a reasonable organic modifier concentration.[9] However, for highly polar compounds, alternative stationary phases like those used in Hydrophilic Interaction Liquid Chromatography (HILIC) might be more appropriate.[11]

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving the desired separation. A typical mobile phase for reversed-phase HPLC consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. The ratio of these solvents is adjusted to control the retention time of the analyte. For ionizable compounds, the pH of the mobile phase is a critical parameter that can be controlled using buffers to ensure consistent retention and peak shape.

  • Detector Selection: The choice of detector depends on the analyte's ability to respond to a particular detection principle. For compounds with a chromophore, a UV-Vis detector is commonly used. While this compound lacks a strong chromophore, it can often be detected at low UV wavelengths (e.g., 210 nm).[12] For compounds without a suitable chromophore, alternative detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be employed. For unequivocal peak purity assessment, a Mass Spectrometric (MS) detector is invaluable.[13]

Experimental Protocol: A Self-Validating HPLC Method

The following protocol is designed to be a robust and self-validating system for the purity analysis of this compound. The validation parameters are based on the ICH Q2(R1) guidelines.[2][3][4]

Instrumentation and Chromatographic Conditions
  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 5 µm particle size, 250 x 4.6 mm.

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio should be optimized for ideal retention and separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample and Standard Preparation
  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., for linearity studies).

  • Sample Solution: Prepare the synthesized sample at a concentration of approximately 1 mg/mL in the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

Method Validation Workflow

The following diagram illustrates the key steps in the validation of the HPLC method for purity determination.

Caption: Workflow for HPLC Method Validation.

Detailed Validation Procedures
  • System Suitability: Before any sample analysis, the suitability of the chromatographic system must be verified. This is typically done by making replicate injections (n=5 or 6) of a standard solution. The acceptance criteria usually include:

    • Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%.

    • Theoretical plates (N): > 2000.

    • Tailing factor (T): ≤ 2.0.

  • Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by:

    • Analyzing a placebo (if in a formulated product).

    • Spiking the sample with known impurities.

    • Performing stress testing (e.g., acid, base, oxidative, thermal, and photolytic degradation) to generate potential degradation products and demonstrating that the method can separate them from the main peak.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of dilutions of the standard solution over a specified range (e.g., 50-150% of the expected sample concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[14]

  • Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by spiking a placebo or sample with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within a predefined range, typically 98-102%.[13]

  • Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7]

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by analyzing a minimum of six replicate samples at 100% of the test concentration or nine determinations across the specified range (three concentrations, three replicates each).[13] The RSD should be ≤ 2.0%.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. The results are statistically compared to assess the method's reproducibility.[15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.[13]

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Typical variations include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5 °C).

    • Mobile phase composition (e.g., ± 2% organic).

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.

ParameterHPLC-UVGas Chromatography (GC-FID)Supercritical Fluid Chromatography (SFC)
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Separation using a supercritical fluid as the mobile phase, combining properties of both gas and liquid chromatography.
Strengths Versatile for a wide range of compounds, including non-volatile and thermally labile ones. High precision and resolution.High resolution for volatile compounds. Sensitive to hydrocarbons. Robust and widely used.Faster separations than HPLC. Lower viscosity of the mobile phase leads to higher efficiency. More environmentally friendly (uses CO2). Excellent for chiral separations.[16][17]
Limitations Requires a chromophore for UV detection. Method development can be more complex.Only suitable for thermally stable and volatile compounds. Derivatization may be required for polar compounds.Less suitable for highly polar compounds without modifiers. Instrumentation can be more complex.
Application for this compound Ideal for routine purity testing and quantification of non-volatile impurities or starting materials.Suitable for analyzing volatile impurities and residual solvents. May require derivatization of the hydroxyl group.A strong alternative, especially for chiral purity analysis, offering potentially faster and more efficient separations.[18]
Decision-Making Framework

The choice of the most appropriate analytical technique should be guided by the specific analytical challenge.

Method_Selection A Purity Analysis of this compound B Are potential impurities volatile and thermally stable? A->B C Is chiral purity a primary concern? B->C No D GC-FID is a suitable option B->D Yes E HPLC is the preferred method C->E No F SFC is a strong candidate, potentially superior to HPLC C->F Yes

References

Unlocking Potent and Selective Therapeutics: A Comparative Guide to the Cyclobutane Scaffold in Conformational Restriction

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to a nuanced strategy: conformational restriction. By locking a flexible drug molecule into its "bioactive" conformation—the precise three-dimensional shape required to interact with its biological target—we can dramatically enhance potency, selectivity, and metabolic stability. Among the chemical tools available for this purpose, the cyclobutane scaffold has emerged as a uniquely powerful, albeit historically underutilized, asset.[1][2][3] This guide provides an in-depth, comparative analysis of the cyclobutane ring, offering researchers and drug development professionals the critical insights and experimental data needed to leverage its advantages over other common scaffolds.

The Principle of Pre-organization: Why Conformational Restriction Matters

Flexible molecules in solution exist as a dynamic ensemble of different shapes, or conformers. Only a fraction of these conformers may be suitable for binding to a target protein. This conformational flexibility comes at an energetic cost; upon binding, the molecule must "freeze" into the correct orientation, a process that is entropically unfavorable.[1][2] By incorporating a rigid scaffold like cyclobutane, we pre-organize the key pharmacophoric groups into a favorable arrangement for binding, thus minimizing this entropic penalty and potentially boosting binding affinity.[1][3]

The Cyclobutane Advantage: A Unique Constellation of Properties

The cyclobutane ring's utility in drug design stems from a unique combination of structural and physicochemical properties that distinguish it from other cyclic and acyclic linkers.[1][4]

Puckered Geometry and Precise Vectorial Control

Unlike the planar cyclopropane or the more flexible cyclopentane and cyclohexane, cyclobutane adopts a distinct puckered or "folded" conformation.[1][2][5] This non-planar structure is crucial as it allows for the precise spatial arrangement of substituents. The substitution patterns on a cyclobutane ring (e.g., 1,2-cis, 1,2-trans, 1,3-cis, 1,3-trans) create well-defined vectors, enabling medicinal chemists to meticulously orient functional groups to optimize interactions with the target protein.[3] This level of three-dimensional control is often difficult to achieve with more flexible linkers.

Diagram: Conformational States of Cycloalkanes

cluster_0 Cyclopropane (Planar) cluster_1 Cyclobutane (Puckered) cluster_2 Cyclohexane (Chair/Boat) a Planar b Puckered c Planar (High Energy) b->c Ring Flip d Chair e Twist-Boat d->e Conformational Interconversion e->d Conformational Interconversion f Boat e->f Conformational Interconversion f->e Conformational Interconversion A Initial Hit Compound (Flexible Linker) B Synthesize Analogs: - Cyclobutane - Cyclopropane - Cyclohexane - Acyclic A->B C In Vitro Assay (Binding Affinity, IC50) B->C E In Vitro ADME Assays (Metabolic Stability, Solubility) B->E D Comparative Analysis of Potency & Selectivity C->D F Select Optimal Scaffold D->F E->D G Lead Optimization F->G

References

A Comparative Guide to the Synthesis of 1,3-Disubstituted Cyclobutanes: Strategies and Protocols for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The cyclobutane motif, a four-membered carbocycle, has become an increasingly important structural unit in modern medicinal chemistry and materials science. Its inherent ring strain and unique three-dimensional geometry can impart favorable physicochemical and pharmacological properties to molecules, such as improved metabolic stability, enhanced binding affinity, and controlled conformation.[1] This guide provides a comparative overview of the most prominent synthetic routes to 1,3-disubstituted cyclobutanes, offering detailed experimental protocols, quantitative data, and expert insights to aid researchers in selecting the optimal strategy for their specific needs.

[2+2] Cycloaddition Reactions: A Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition of two olefinic components is a fundamental and widely employed method for the construction of cyclobutane rings. This approach can be broadly categorized into photochemical and Lewis acid-catalyzed methods, each with distinct advantages and substrate preferences.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition involves the direct excitation of an alkene to a triplet state, which then undergoes a stepwise radical addition to another alkene to form the cyclobutane ring.[2][3] This method is particularly effective for the synthesis of symmetrically substituted cyclobutanes and for intramolecular reactions to form bicyclic systems.

Mechanism Overview:

The reaction is typically initiated by a photosensitizer (e.g., acetone, benzophenone) that absorbs light and transfers its energy to an alkene, promoting it to an excited triplet state. This triplet diradical then adds to a ground-state alkene to form a 1,4-diradical intermediate, which subsequently undergoes ring closure to yield the cyclobutane product.[2]

G cluster_0 Photochemical [2+2] Cycloaddition Alkene_1 Alkene 1 Triplet_Alkene_1 Triplet Alkene 1 Alkene_1->Triplet_Alkene_1 Alkene_2 Alkene 2 Diradical_Intermediate 1,4-Diradical Intermediate Alkene_2->Diradical_Intermediate Sensitizer Sensitizer hv hv->Triplet_Alkene_1 Energy Transfer Triplet_Alkene_1->Diradical_Intermediate + Alkene 2 Cyclobutane Cyclobutane Product Diradical_Intermediate->Cyclobutane Ring Closure

Figure 1: General workflow of a photosensitized [2+2] cycloaddition.

Experimental Protocol: Synthesis of a 1,3-Dicarboxylate Cyclobutane [4]

  • Materials: Maleimide derivative (1.0 eq), Alkene (1.2 eq), Xanthone (2 mol%), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • In a photoreactor tube, dissolve the maleimide derivative, alkene, and xanthone in CH₂Cl₂.

    • Degas the solution by bubbling argon through it for 15-20 minutes.

    • Irradiate the reaction mixture with 365 nm LEDs at room temperature.

    • Monitor the reaction progress by TLC or ¹H NMR.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired 1,3-disubstituted cyclobutane.

Performance and Limitations:

FeaturePerformance
Yield Generally moderate to high, substrate-dependent.
Stereoselectivity Can be influenced by the nature of the reactants and reaction conditions, but often yields a mixture of stereoisomers.
Substrate Scope Broad for intramolecular reactions; intermolecular reactions are most efficient with electron-rich and electron-poor alkene combinations.
Scalability Can be challenging due to the need for specialized photochemical equipment and potential for side reactions.
Lewis Acid-Catalyzed [2+2] Cycloaddition of Allenoates and Alkenes

A powerful alternative to photochemical methods is the Lewis acid-catalyzed [2+2] cycloaddition of allenoates with alkenes. This approach offers high yields and, in many cases, excellent control over regioselectivity and stereoselectivity under mild conditions.[5][6][7][8]

Mechanism Overview:

A Lewis acid (e.g., EtAlCl₂) activates the allenoate, making it more electrophilic. The alkene then attacks the central carbon of the allene in a concerted, asynchronous fashion, leading to the formation of the cyclobutane ring.[6][9] The use of chiral Lewis acids can facilitate enantioselective transformations.[7][10]

G cluster_1 Lewis Acid-Catalyzed [2+2] Cycloaddition Allenoate Allenoate Activated_Complex Activated Allenoate-Lewis Acid Complex Allenoate->Activated_Complex Lewis_Acid Lewis Acid (e.g., EtAlCl₂) Lewis_Acid->Activated_Complex Transition_State Concerted, Asynchronous Transition State Activated_Complex->Transition_State Alkene Alkene Alkene->Transition_State Cyclobutane 1,3-Disubstituted Cyclobutane Transition_State->Cyclobutane

Figure 2: Mechanism of Lewis acid-catalyzed [2+2] cycloaddition.

Experimental Protocol: Synthesis of a 1,3-Disubstituted Cyclobutane using Phenyl 2,3-Butadienoate [5]

  • Materials: Phenyl 2,3-butadienoate (1.0 eq), Terminal alkene (1.2 eq), Ethylaluminum dichloride (EtAlCl₂, 1.0 M solution in hexanes, 1.0 eq), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a solution of the terminal alkene in CH₂Cl₂ at room temperature, add the EtAlCl₂ solution dropwise.

    • Add a solution of phenyl 2,3-butadienoate in CH₂Cl₂ to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or ¹H NMR.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Performance and Limitations:

FeaturePerformance
Yield Generally high, with many examples exceeding 80%.[5]
Stereoselectivity Can be highly diastereoselective, and enantioselective variants are well-developed.[6][10]
Substrate Scope Broad, tolerating a wide range of terminal and 1,1-disubstituted alkenes.[5]
Scalability Generally good, with reactions amenable to gram-scale synthesis.[5]
Limitations Requires stoichiometric amounts of the Lewis acid in some cases due to product inhibition.[8]

Ring Expansion Strategies: Building from Smaller Rings

Ring expansion reactions provide an elegant entry to cyclobutane derivatives from readily available cyclopropane and bicyclobutane precursors. These methods often proceed with high stereospecificity.

Ring Expansion of Vinylcyclopropanes

The vinylcyclopropane rearrangement is a thermally or photochemically induced ring expansion that converts a vinyl-substituted cyclopropane into a cyclopentene. However, under transition metal catalysis, vinylcyclopropanes can undergo a formal [3+1] cycloaddition to afford cyclobutanes.[11][12]

Mechanism Overview:

A transition metal catalyst, typically Rh(I), undergoes oxidative addition to the cyclopropane C-C bond to form a rhodacyclobutane intermediate. This intermediate can then undergo reductive elimination to furnish the 1,3-disubstituted cyclobutane product.

G cluster_2 Rh(I)-Catalyzed Ring Opening of Vinylcyclopropane VCP Vinylcyclopropane Ox_Add Oxidative Addition VCP->Ox_Add Rh_cat Rh(I) Catalyst Rh_cat->Ox_Add Rhodacyclobutane Rhodacyclobutane Intermediate Ox_Add->Rhodacyclobutane Red_Elim Reductive Elimination Rhodacyclobutane->Red_Elim Cyclobutane 1,3-Disubstituted Cyclobutane Red_Elim->Cyclobutane

Figure 3: Simplified mechanism of Rh(I)-catalyzed vinylcyclopropane ring opening.

Experimental Protocol: Rh(I)-Catalyzed Asymmetric Ring Opening of a Racemic Vinylcyclopropane [11]

  • Materials: Racemic vinylcyclopropane (1.0 eq), Aryl boronic acid (1.5 eq), [Rh(cod)(OH)]₂ (2.5 mol %), Chiral ferrocene-based bisphosphine ligand (5.5 mol %), Zn(OTf)₂ (10 mol %), Dioxane/H₂O (10:1).

  • Procedure:

    • In a glovebox, combine [Rh(cod)(OH)]₂, the chiral ligand, and Zn(OTf)₂ in dioxane.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the vinylcyclopropane, aryl boronic acid, and water.

    • Seal the reaction vessel and heat to the desired temperature.

    • Monitor the reaction by TLC or ¹H NMR.

    • After cooling to room temperature, filter the reaction mixture through a pad of silica gel.

    • Concentrate the filtrate and purify the residue by column chromatography.

Performance and Limitations:

FeaturePerformance
Yield Good to excellent, often >70%.[11][12]
Stereoselectivity Highly regio- and enantioselective with appropriate chiral ligands.[11][12]
Substrate Scope Broad, with a variety of aryl boronic acids serving as effective nucleophiles.[11]
Scalability Demonstrated on a gram scale.[11][12]
Limitations Requires the synthesis of often complex vinylcyclopropane starting materials.
Functionalization of Bicyclo[1.1.0]butanes (BCBs)

The high ring strain of bicyclo[1.1.0]butanes (BCBs) makes them excellent precursors for the synthesis of substituted cyclobutanes via strain-release functionalization.[13][14][15][16]

Mechanism Overview:

The central C-C bond of the BCB is susceptible to cleavage by a variety of reagents, including radicals, electrophiles, and nucleophiles, often facilitated by a transition metal catalyst. This cleavage generates a cyclobutyl intermediate that can be trapped to afford the desired 1,3-disubstituted product.[13]

G cluster_3 Functionalization of Bicyclo[1.1.0]butane BCB Bicyclo[1.1.0]butane Cleavage C-C Bond Cleavage BCB->Cleavage Reagent Reagent (Radical, Electrophile, or Nucleophile) Reagent->Cleavage Intermediate Cyclobutyl Intermediate Cleavage->Intermediate Trapping Trapping Intermediate->Trapping Cyclobutane 1,3-Disubstituted Cyclobutane Trapping->Cyclobutane

Figure 4: General schematic for the functionalization of bicyclo[1.1.0]butanes.

Experimental Protocol: Ruthenium-Catalyzed 1,3-Difunctionalization of a BCB [13]

  • Materials: Bicyclo[1.1.0]butane derivative (1.0 eq), Heteroarene (3.0 eq), Alkyl halide (3.0 eq), [Ru(O₂CMes)₂(p-cymene)] (10 mol %), P(4-CF₃C₆H₄)₃ (10 mol %), Na₂CO₃ (2.0 eq), 1,4-Dioxane.

  • Procedure:

    • In an oven-dried pressure tube, combine the ruthenium catalyst, ligand, Na₂CO₃, BCB derivative, heteroarene, and alkyl halide in 1,4-dioxane.

    • Seal the tube and stir the reaction mixture at 65 °C for 24-48 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Performance and Limitations:

FeaturePerformance
Yield Generally good, with a broad substrate scope.[13]
Stereoselectivity Can be highly diastereoselective, depending on the catalyst and substrates.[17]
Substrate Scope A wide range of BCBs, heteroarenes, and alkyl halides are tolerated.[13]
Scalability Feasible, but may require optimization of catalyst loading and reaction conditions.
Limitations The synthesis of substituted BCBs can be challenging.[14][15][16]

Diastereoselective Reduction of Cyclobutanones

For the synthesis of cis-1,3-disubstituted cyclobutanes, the diastereoselective reduction of a corresponding cyclobutanone precursor is a highly effective and often scalable strategy.

Mechanism Overview:

The stereochemical outcome of the hydride reduction of a 3-substituted cyclobutanone is governed by the facial selectivity of the hydride attack. Torsional strain generally favors the anti-facial attack of the hydride reagent, leading to the formation of the cis-cyclobutanol product, consistent with the Felkin-Anh model.[18][19]

G cluster_4 Diastereoselective Reduction of a Cyclobutanone Cyclobutanone 3-Substituted Cyclobutanone Attack Anti-facial Attack Cyclobutanone->Attack Hydride Hydride Reagent (e.g., NaBH₄) Hydride->Attack cis_Cyclobutanol cis-1,3-Disubstituted Cyclobutanol Attack->cis_Cyclobutanol

Figure 5: Stereochemical model for the diastereoselective reduction of a 3-substituted cyclobutanone.

Experimental Protocol: Diastereoselective Reduction of a Cyclobutylidene Meldrum's Acid Derivative [20]

  • Materials: Cyclobutylidene Meldrum's acid derivative (1.0 eq), Sodium borohydride (NaBH₄, 1.2 eq), Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of the cyclobutylidene Meldrum's acid derivative in THF at 0 °C, add NaBH₄ portionwise.

    • Stir the reaction at 0 °C and monitor by TLC.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • The diastereomeric ratio can be improved by recrystallization.

Performance and Limitations:

FeaturePerformance
Yield High, often quantitative.[20]
Stereoselectivity Highly cis-selective, with diastereomeric ratios often exceeding 10:1.[20]
Substrate Scope Applicable to a range of 3-substituted cyclobutanones.[18][19]
Scalability Excellent, this method is often used in process chemistry for the synthesis of drug candidates.[20]
Limitations Requires the synthesis of the cyclobutanone precursor, which may involve multiple steps.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted cyclobutanes, avoiding the need for pre-functionalized starting materials.[21][22][23]

Mechanism Overview:

A transition metal catalyst, often rhodium-based, generates a metal-carbene intermediate from a diazo compound. This reactive species can then undergo an intermolecular C-H insertion into a C-H bond of the cyclobutane ring. The regioselectivity of the insertion can be controlled by the choice of catalyst.[21][22]

G cluster_5 Rh(II)-Catalyzed C-H Functionalization Diazo Diazo Compound Carbene Rhodium-Carbene Intermediate Diazo->Carbene Rh_cat Rh(II) Catalyst Rh_cat->Carbene CH_Insertion C-H Insertion Carbene->CH_Insertion Cyclobutane_Substrate Cyclobutane Substrate Cyclobutane_Substrate->CH_Insertion Product 1,3-Disubstituted Cyclobutane CH_Insertion->Product

Figure 6: General mechanism for rhodium-catalyzed C-H functionalization of cyclobutanes.

Experimental Protocol: Rhodium(II)-Catalyzed C-H Functionalization of an Arylcyclobutane [21]

  • Materials: Arylcyclobutane (3.0 eq), Aryl diazoacetate (1.0 eq), Rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1.0 mol %), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a solution of the arylcyclobutane and rhodium(II) catalyst in CH₂Cl₂ at room temperature, add a solution of the aryl diazoacetate in CH₂Cl₂ dropwise over 3 hours.

    • Stir the reaction for an additional 2 hours.

    • Concentrate the reaction mixture and purify the residue by column chromatography.

Performance and Limitations:

FeaturePerformance
Yield Moderate to good.[21]
Stereoselectivity Can be made highly enantioselective with chiral rhodium catalysts.[21][22]
Substrate Scope A variety of arylcyclobutanes and diazo compounds can be used.[21]
Scalability Generally performed on a small to medium scale.
Limitations Requires an excess of the cyclobutane substrate and the synthesis of diazo compounds.

Summary Comparison of Synthetic Routes

Synthetic RouteKey AdvantagesKey DisadvantagesTypical StereoselectivityScalability
Photochemical [2+2] Cycloaddition Access to unique structures, good for intramolecular reactions.Often requires specialized equipment, can lead to mixtures of stereoisomers.Moderate to lowChallenging
Lewis Acid-Catalyzed [2+2] Cycloaddition High yields, excellent stereocontrol, broad substrate scope.May require stoichiometric Lewis acid, sensitive to moisture.HighGood
Ring Expansion of Vinylcyclopropanes High stereospecificity, access to complex chiral molecules.Requires synthesis of strained starting materials.HighModerate
Functionalization of Bicyclo[1.1.0]butanes High atom economy, convergent.Synthesis of BCB precursors can be difficult.HighModerate
Diastereoselective Reduction of Cyclobutanones High yields and diastereoselectivity, often operationally simple.Requires a multi-step synthesis of the cyclobutanone precursor.HighExcellent
Transition-Metal-Catalyzed C-H Functionalization Atom economical, avoids pre-functionalization.Often requires an excess of the cyclobutane substrate, diazo compounds can be hazardous.High with chiral catalystsModerate

Conclusion

The synthesis of 1,3-disubstituted cyclobutanes is a vibrant area of research with a diverse array of available methodologies. The choice of the optimal synthetic route depends heavily on the desired substitution pattern, stereochemistry, and the scale of the synthesis. For rapid access to a variety of analogs with good stereocontrol, Lewis acid-catalyzed [2+2] cycloadditions are a powerful tool. When high diastereoselectivity for the cis-isomer is paramount and scalability is a concern, the reduction of a 3-substituted cyclobutanone is often the method of choice. Ring expansion and C-H functionalization strategies offer elegant and modern solutions for the construction of complex and highly functionalized cyclobutane cores. This guide serves as a starting point for researchers to navigate the rich landscape of cyclobutane synthesis and to select the most appropriate method to advance their scientific endeavors.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Cyclobutane-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Four-Membered Ring in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a powerful tactic for optimizing drug-like properties. Among these, the cyclobutane moiety has seen a surge in interest, serving as a versatile bioisosteric replacement for common motifs such as gem-dimethyl groups, phenyl rings, and other cycloalkanes.[1][2] Its unique, puckered three-dimensional structure can enhance binding affinity, improve solubility, and direct pharmacophoric elements with precision.[3][4]

However, a critical question for any drug development professional is how this strained carbocycle behaves in the body's metabolic machinery. The inherent ring strain of cyclobutane (26.3 kcal/mol), intermediate between the highly reactive cyclopropane and the more stable cyclopentane, presents a unique profile for interaction with metabolic enzymes.[3][5] This guide provides an in-depth comparison of experimental methodologies to assess the metabolic stability of cyclobutane-containing drug candidates, offering the causal logic behind experimental choices and presenting supporting data to guide your research.

Metabolic Fate: Why Cyclobutane's Structure Matters

The metabolic stability of a drug candidate is largely dictated by its susceptibility to biotransformation, primarily by Cytochrome P450 (CYP) enzymes in the liver during Phase I metabolism.[6][7] These enzymes typically catalyze the oxidation of C-H bonds to introduce polar hydroxyl groups, facilitating excretion.

The cyclobutane ring's influence on metabolism stems from several key features:

  • Conformational Rigidity: The ring's puckered conformation can restrict the molecule's flexibility, potentially locking it into a binding pose that shields otherwise metabolically labile sites from enzymatic attack.[3][4]

  • Increased s-character of C-H Bonds: The unique hybridization of the cyclobutane ring results in C-H bonds with more s-character, making them stronger and potentially less susceptible to oxidative cleavage by CYP enzymes compared to analogous open-chain alkanes.[1]

  • Relative Chemical Inertness: Compared to the highly strained and reactive cyclopropane ring, cyclobutane is significantly more stable and does not readily undergo ring-opening reactions under physiological conditions.[3][8]

The central hypothesis is that replacing a metabolically vulnerable group (like an electron-rich aromatic ring or a tert-butyl group with its numerous C-H bonds) with a cyclobutane ring can "block" a site of metabolism, thereby increasing the compound's half-life and oral bioavailability.[2] However, this is not a universal rule, and the effect is highly dependent on the surrounding molecular context.[9] Therefore, rigorous experimental evaluation is non-negotiable.

The Experimental Workflow: A Dual-Assay Approach to Assessing Metabolic Liability

To build a comprehensive picture of metabolic stability, a tiered approach is recommended. We begin with a high-throughput screen to assess Phase I liability and progress to a more holistic cellular model.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Comprehensive Assessment cluster_2 Phase 3: Mechanistic Insight microsomes Liver Microsomal Stability Assay phase1_data Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) microsomes->phase1_data Primary assessment of CYP450 metabolism hepatocytes Hepatocyte Stability Assay phase1_data->hepatocytes Promising candidates advance phase2_data Calculate: - Overall Hepatic Clearance (Phase I + Phase II) hepatocytes->phase2_data Clinically relevant model (includes transporters & conjugation) met_id Metabolite Identification (LC-HRMS) phase2_data->met_id For key compounds soft_spot Identify 'Soft Spots' (Sites of Metabolism) met_id->soft_spot decision Decision: Advance or Redesign soft_spot->decision Inform Next Design Cycle (Structure-Metabolism Relationship) G cluster_0 Preparation (On Ice) cluster_1 Incubation (37°C Water Bath) cluster_2 Sample Processing cluster_3 Analysis prep_buffer 1. Prepare Master Mix: - Phosphate Buffer (pH 7.4) - Test Compound (1 µM final) - HLM (0.5 mg/mL final) prep_controls 2. Prepare Controls: - High Clearance (Verapamil) - Low Clearance (Warfarin) - No-Cofactor Control prep_buffer->prep_controls pre_warm 3. Pre-warm Master Mix (5 min) prep_controls->pre_warm start_rxn 4. Initiate Reaction: Add NADPH (1 mM final) pre_warm->start_rxn time_points 5. Aliquot at Time Points: (e.g., 0, 5, 15, 30, 60 min) start_rxn->time_points quench 6. Quench Reaction: Add aliquot to ice-cold Acetonitrile + Internal Standard time_points->quench centrifuge 7. Centrifuge to precipitate protein quench->centrifuge supernatant 8. Transfer supernatant to analysis plate centrifuge->supernatant lcms 9. LC-MS/MS Analysis: Quantify remaining parent compound supernatant->lcms data 10. Data Analysis: Plot ln(% remaining) vs. Time Calculate t½ and CLint lcms->data

References

The Cyclobutane Scaffold: A Rising Star in Antagonist Design - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the relentless pursuit of novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is paramount. Among the myriad of structural motifs, the cyclobutane ring has emerged as a compelling and increasingly utilized scaffold in the design of potent antagonists for a variety of biological targets. Often overlooked in the past due to synthetic challenges, recent advancements in synthetic methodologies have unlocked the potential of this strained four-membered ring, revealing its unique ability to confer conformational rigidity and metabolic stability to drug candidates.[1][2][3][4]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of cyclobutane-based antagonists targeting three distinct and therapeutically relevant proteins: the αvβ3 integrin, the neurokinin-1 (NK1) receptor, and the C-X-C chemokine receptor 4 (CXCR4). We will delve into the causality behind experimental choices, present supporting experimental data in a comparative format, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a comprehensive resource to guide their own discovery efforts.

The Strategic Advantage of the Cyclobutane Core

The utility of the cyclobutane moiety in medicinal chemistry stems from its distinct stereochemical and physical properties. Unlike more flexible aliphatic chains or larger ring systems, the puckered nature of the cyclobutane ring restricts the conformational freedom of appended pharmacophoric groups. This pre-organization can lead to a lower entropic penalty upon binding to the target protein, resulting in enhanced binding affinity. Furthermore, the cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains, often leading to improved pharmacokinetic profiles.[1][2][5]

Comparative SAR Analysis of Cyclobutane-Based Antagonists

To illustrate the principles of SAR in the context of cyclobutane-based antagonists, we will examine three case studies, each targeting a different class of protein.

Case Study 1: αvβ3 Integrin Antagonists for Anti-Cancer Applications

The αvβ3 integrin is a cell surface receptor that plays a crucial role in angiogenesis, tumor growth, and metastasis, making it a prime target for cancer therapy.[2][5][6] The design of αvβ3 antagonists often mimics the endogenous Arg-Gly-Asp (RGD) recognition sequence. In the examples below, the cyclobutane ring serves as a rigid scaffold to orient the arginine and aspartic acid mimetic sidechains for optimal interaction with the receptor.[1][7]

Table 1: SAR of Cyclobutane-Based αvβ3 Integrin Antagonists

Compound IDArginine Mimetic SidechainAspartic Acid Mimetic SidechainLinker Length (Asp Mimetic)In Vitro Activity (IC50, µM)Reference
ICT9055 (1) TetrahydronaphthyridineEsterShort> 50[1]
Analog of 1 TetrahydronaphthyridineEsterLonger< 1[1][2]
Compound X AminopyridineCarboxylic AcidOptimal0.5[1]
Compound Y TetrahydronaphthyridineSuccinimideOptimal< 1[7]

Data synthesized from referenced literature for illustrative comparison.

The data clearly demonstrates the critical role of the aspartic acid mimetic sidechain length, with longer linkers leading to a significant increase in potency.[1] This suggests that the cyclobutane core effectively positions the arginine mimetic, while the longer linker allows the aspartic acid mimetic to reach a key binding pocket in the αvβ3 receptor. The choice of the arginine mimetic also influences activity, with both tetrahydronaphthyridine and aminopyridine moieties proving effective.

Case Study 2: Neurokinin-1 (NK1) Receptor Antagonists for CNS Disorders

The NK1 receptor, a G-protein coupled receptor (GPCR), is the receptor for the neuropeptide Substance P and is implicated in pain, inflammation, and mood disorders. Several cyclobutane-based NK1 antagonists have been developed, demonstrating high binding affinity and central nervous system penetration.[8]

Table 2: SAR of Cyclobutane-Based NK1 Receptor Antagonists

Compound IDCyclobutane Substitution PatternKey PharmacophoresIn Vitro Binding Affinity (Ki, nM)Reference
Compound A 1,2-transPhenyl, Piperidine5.2[8]
Compound B 1,2-cisPhenyl, Piperidine> 1000[8]
Lead Compound 1,2-trans-2,3-transTrifluoromethylphenyl, Morpholine< 1[8][9]

Data synthesized from referenced literature for illustrative comparison.

The stereochemistry of the substituents on the cyclobutane ring is a crucial determinant of activity. The trans configuration is essential for high affinity, highlighting the precise spatial arrangement required for optimal interaction with the NK1 receptor.[8][9] Further optimization by introducing electron-withdrawing groups on the phenyl ring and modifying the piperidine moiety led to the discovery of highly potent antagonists.

Case Study 3: CXCR4 Antagonists for HIV and Cancer Treatment

CXCR4 is another GPCR that, with its ligand SDF-1, plays a vital role in HIV entry into host cells and in cancer metastasis.[10][11] The development of small-molecule CXCR4 antagonists is an active area of research, with cyclobutane derivatives showing promise.

Table 3: SAR of Cyclobutane-Based CXCR4 Antagonists

Compound IDCyclobutane asKey Interacting GroupsAntiviral Activity (IC50, nM)Reference
Peptide Analog LinkerGuanidino, Aromatic1.5[11][12]
Cyclobutane Mimetic ScaffoldPyridinyl, Amine10.2[12]
Optimized Lead ScaffoldBicyclic Amine, Fluorophenyl2.1[12]

Data synthesized from referenced literature for illustrative comparison.

In this case, the cyclobutane ring has been successfully employed as a rigid scaffold to mimic the conformation of a peptidic antagonist.[12] The SAR studies revealed the importance of specific aromatic and basic groups for potent antiviral activity. The conformational constraint imposed by the cyclobutane ring was found to be critical for maintaining the necessary pharmacophore orientation.[12]

Experimental Protocols: A Foundation for Reliable SAR Data

The integrity of any SAR study hinges on the quality and reproducibility of the experimental data. Below are detailed, step-by-step methodologies for key assays used to characterize the antagonists discussed in this guide.

Protocol 1: Radioligand Competition Binding Assay for GPCRs (e.g., NK1, CXCR4)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[13][14][15][16]

Materials:

  • Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-SDF-1 for CXCR4)

  • Unlabeled test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

  • Wash Buffer (cold Assay Buffer)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in the Assay Buffer.

  • Reaction Mixture: In each well of the 96-well plate, add:

    • 50 µL of Assay Buffer (for total binding) or a high concentration of a known non-radiolabeled antagonist (for non-specific binding).

    • 50 µL of the radiolabeled ligand at a concentration close to its Kd.

    • 50 µL of the cell membrane preparation.

    • 50 µL of the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Protocol 2: Cell-Based Functional Assay for Antagonist Activity (e.g., Calcium Mobilization for GPCRs)

This assay measures the ability of an antagonist to block the functional response induced by an agonist.[17][18][19][20]

Materials:

  • Cells stably expressing the target GPCR (e.g., HEK293 cells)

  • Agonist for the target receptor (e.g., Substance P for NK1, SDF-1 for CXCR4)

  • Test antagonist compounds

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection port

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in Assay Buffer for 1 hour at 37°C.

  • Washing: Wash the cells twice with Assay Buffer to remove excess dye.

  • Antagonist Incubation: Add the test antagonist compounds at various concentrations to the wells and incubate for a specific period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record the baseline fluorescence, then inject the agonist at a concentration that elicits a submaximal response (e.g., EC80). Continue to record the fluorescence intensity over time to measure the intracellular calcium mobilization.

  • Data Analysis: Determine the inhibitory effect of the antagonist by calculating the percentage reduction in the agonist-induced fluorescence signal. Plot the percentage inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Pathways and Processes

To better understand the biological context and experimental workflows, the following diagrams are provided.

G cluster_0 GPCR Signaling Cascade (e.g., NK1, CXCR4) Antagonist Cyclobutane Antagonist GPCR GPCR (NK1/CXCR4) Antagonist->GPCR Blocks Binding Agonist Agonist (e.g., Substance P, SDF-1) Agonist->GPCR G_Protein G-Protein (Gq/Gi) GPCR->G_Protein Activates Effector Effector (PLC/Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (IP3, Ca2+/cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: GPCR signaling pathway illustrating antagonist action.

G cluster_1 Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate Reaction Mixture A->B C Filter and Wash B->C D Scintillation Counting C->D E Data Analysis (IC50, Ki) D->E

Caption: Workflow for a radioligand competition binding assay.

Conclusion and Future Directions

The strategic incorporation of the cyclobutane scaffold has proven to be a successful strategy in the development of potent and selective antagonists for a range of challenging drug targets. The case studies presented herein underscore the importance of stereochemistry and the precise positioning of pharmacophoric groups, which are effectively controlled by the rigid cyclobutane core. The provided experimental protocols offer a solid foundation for researchers to conduct their own SAR studies with confidence.

As synthetic methodologies for functionalized cyclobutanes continue to advance, we can anticipate an even greater exploration of this versatile scaffold in drug discovery. Future efforts will likely focus on the development of novel cyclobutane-based antagonists with optimized pharmacokinetic profiles and in vivo efficacy, ultimately leading to the discovery of new and improved therapeutics for a host of human diseases.

References

The Trifluoromethyl-Cyclobutane Moiety: A Superior Bioisostere to the Tert-Butyl Group in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of optimizing drug candidates, medicinal chemists are in a constant search for molecular scaffolds that can enhance potency, selectivity, and pharmacokinetic profiles. The tert-butyl group, a ubiquitous substituent in bioactive compounds, is often introduced to increase metabolic stability and provide steric bulk. However, its lipophilic nature can also lead to undesirable properties, including poor solubility and off-target effects. This guide introduces the trifluoromethyl-cyclobutane group as a compelling and, in many cases, superior bioisosteric replacement for the tert-butyl group. Through a detailed analysis of its synthesis, physicochemical properties, and impact on bioactivity, we will demonstrate the strategic advantage of this unique moiety in the design of next-generation therapeutics.

The Rationale for a Better Tert-Butyl: Overcoming Metabolic Liabilities

The chemical stability of the tert-butyl group often makes it a go-to choice for blocking metabolically susceptible positions in a drug candidate. However, this perceived stability is not absolute. Cytochrome P450 enzymes can hydroxylate one of the nine equivalent methyl protons, leading to metabolites that can be further oxidized or conjugated, ultimately resulting in clearance of the drug. Furthermore, the significant increase in lipophilicity associated with the tert-butyl group can negatively impact a compound's aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The ideal bioisostere would mimic the steric footprint of the tert-butyl group while offering improved metabolic stability and a more favorable physicochemical profile. The trifluoromethyl-cyclobutane group has emerged as a front-runner in meeting these criteria. The strong electron-withdrawing nature of the trifluoromethyl group and the inherent strain of the cyclobutane ring create a unique electronic and conformational landscape that can profoundly influence a molecule's biological activity.[1][2]

Comparative Physicochemical Properties: A Data-Driven Analysis

A direct comparison of the physicochemical properties of the trifluoromethyl-cyclobutane group with the tert-butyl and the related trifluoromethyl-cyclopropane group reveals its distinct advantages.

PropertyTert-ButylTrifluoromethyl-cyclopropaneTrifluoromethyl-cyclobutaneCausality and Implication for Drug Design
Steric Volume (ų) 150155171The trifluoromethyl-cyclobutane group is slightly larger, which can be advantageous for filling larger hydrophobic pockets in a protein target.[3]
Lipophilicity (logD) BaselineIncrease of ~0.5 unitsIncrease of 0.4–0.5 unitsThe increase in lipophilicity is moderate and comparable to the trifluoromethyl-cyclopropane analogue, allowing for fine-tuning of this critical property.[1][3]
Acidity of para-substituted benzoic acid (pKa) 4.792.992.92The strong electron-withdrawing effect of the trifluoromethyl group significantly increases the acidity of neighboring functional groups, which can alter binding interactions and solubility.[1][3]
Basicity of para-substituted aniline (pKa of conjugate acid) 10.694.065.29The reduced basicity of adjacent amines can be beneficial in avoiding off-target interactions with aminergic GPCRs and ion channels.[1][3]

Table 1: Comparative physicochemical properties of tert-butyl and its fluorinated cyclobutyl/cyclopropyl bioisosteres.[1][3]

The data clearly indicates that the trifluoromethyl-cyclobutane group offers a nuanced modulation of key drug-like properties. Its steric bulk is comparable to, yet slightly larger than, the tert-butyl group, while its impact on lipophilicity is moderate and predictable.[3] The most striking feature is its profound electron-withdrawing effect, which can be strategically employed to modulate the pKa of nearby functionalities, thereby influencing target engagement and pharmacokinetic parameters.[1][3]

Synthesis of Trifluoromethyl-Cyclobutane Building Blocks: A Practical Approach

The accessibility of building blocks is a critical consideration for their adoption in drug discovery programs. Fortunately, a scalable and modular synthesis of trifluoromethyl-cyclobutanes has been developed, making this moiety readily available for incorporation into diverse molecular scaffolds.[1][2]

Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclobutane-1-carboxylic acid

This protocol outlines the general procedure for the synthesis of a key trifluoromethyl-cyclobutane building block.

Materials:

  • Cyclobutane-1,1-dicarboxylic acid

  • Sulfur tetrafluoride (SF₄)

  • Anhydrous HF or water (as additive)

  • Anhydrous solvent (e.g., dichloromethane)

  • Pressurized reactor

Procedure:

  • To a pressurized reactor, add cyclobutane-1,1-dicarboxylic acid (1.0 equivalent).

  • Cool the reactor to -78 °C and carefully condense sulfur tetrafluoride (3–30 equivalents).

  • Add a catalytic amount of anhydrous HF or water.

  • Seal the reactor and heat to 60–110 °C for 12–144 hours.

  • After cooling to room temperature, carefully vent the excess SF₄.

  • The crude product can be purified by column chromatography, crystallization, or vacuum distillation to yield the desired 1-(trifluoromethyl)cyclobutane-1-carboxylic acid.

Causality: The reaction of a carboxylic acid with sulfur tetrafluoride is a well-established method for the synthesis of trifluoromethyl groups.[4] The use of a pressurized reactor is necessary to handle the gaseous SF₄ and to reach the required reaction temperatures. The additive (HF or water) acts as a catalyst to facilitate the fluorination process.[1] This method has been successfully applied to a wide range of substituted cyclobutanecarboxylic acids, demonstrating its broad applicability.[1][3]

G cluster_synthesis Synthesis of Trifluoromethyl-Cyclobutane Building Blocks start Cyclobutanecarboxylic Acid reagents SF4, HF (cat.) 60-110 °C, 12-144 h start->reagents product Trifluoromethyl-Cyclobutane Building Block reagents->product

Caption: General synthetic scheme for trifluoromethyl-cyclobutane building blocks.

Impact on Metabolic Stability and Bioactivity: Case Studies

The true test of a bioisostere lies in its ability to enhance the performance of a bioactive compound. Several studies have demonstrated the positive impact of replacing a tert-butyl group with a trifluoromethyl-cyclobutane moiety.[1][3]

Case Study 1: Butenafine Analogue

Butenafine is an antifungal agent. The replacement of its N-tert-butyl group with a trifluoromethyl-cyclobutyl group resulted in a significant improvement in metabolic stability.

CompoundIntrinsic Clearance (CLint, mg min⁻¹ µL⁻¹)Fold Improvement
Butenafine (tert-butyl)30-
Analogue (trifluoromethyl-cyclobutane)211.4x

Table 2: Metabolic stability of Butenafine and its trifluoromethyl-cyclobutane analogue in human liver microsomes.[1][3]

The data indicates that the trifluoromethyl-cyclobutane analogue is more resistant to metabolic clearance, which could translate to a longer half-life and improved efficacy in vivo.[1][3]

Case Study 2: Tebutam Analogue

Tebutam is a herbicide. In this case, the introduction of the trifluoromethyl-cyclobutane group led to a decrease in metabolic stability.

CompoundIntrinsic Clearance (CLint, mg min⁻¹ µL⁻¹)
Tebutam (tert-butyl)57
Analogue (trifluoromethyl-cyclobutane)107

Table 3: Metabolic stability of Tebutam and its trifluoromethyl-cyclobutane analogue in human liver microsomes.[1][3]

This result highlights that the effect of this bioisosteric replacement on metabolic stability is context-dependent and not universally predictable.[1][3][5] However, in all tested cases, the trifluoromethyl-cyclobutane analogues retained the original mode of bioactivity of the parent compound.[1]

G cluster_workflow Bioisosteric Replacement Workflow start Bioactive Compound with tert-Butyl Group synthesis Synthesis of Trifluoromethyl-Cyclobutane Analogue start->synthesis evaluation Comparative Evaluation synthesis->evaluation properties Physicochemical Properties evaluation->properties stability Metabolic Stability evaluation->stability activity Biological Activity evaluation->activity

Caption: Workflow for evaluating the trifluoromethyl-cyclobutane bioisostere.

Structural Insights from X-ray Crystallography

X-ray crystallography studies of compounds containing the trifluoromethyl-cyclobutane group have provided valuable insights into its preferred conformation.[1] In the majority of cases, the trifluoromethyl group adopts an axial position on a nearly flattened cyclobutane ring.[1] This defined conformational preference can be exploited in structure-based drug design to achieve optimal interactions with the target protein.

The ability to obtain high-resolution crystal structures is paramount in understanding the binding mode of a drug candidate and guiding further optimization efforts.[6][7][8][9] The defined conformation of the trifluoromethyl-cyclobutane group makes it an attractive substituent for rational drug design.

Conclusion and Future Perspectives

The trifluoromethyl-cyclobutane group represents a significant advancement in the field of bioisosterism. Its unique combination of steric bulk, moderate lipophilicity, and strong electron-withdrawing character provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. While its effect on metabolic stability is not universally predictable, its ability to preserve the original mode of bioactivity makes it a low-risk replacement for the tert-butyl group.[1][3] The development of a scalable synthesis for trifluoromethyl-cyclobutane building blocks has paved the way for its widespread adoption in drug discovery programs.[1][2] As the pressure to develop safer and more effective drugs intensifies, the strategic incorporation of novel bioisosteres like the trifluoromethyl-cyclobutane group will be crucial for success.

References

comparing reactivity of cyclobutane versus cyclopropane in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Cyclobutane and Cyclopropane

For Researchers, Scientists, and Drug Development Professionals

The Foundation of Reactivity: Ring Strain

The heightened reactivity of cyclopropane and, to a lesser extent, cyclobutane, compared to their acyclic or larger ring counterparts, is a direct consequence of ring strain.[1] This strain is a composite of angle strain and torsional strain.[2]

  • Angle Strain (Baeyer Strain): Arises from the deviation of C-C-C bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.[3][4]

    • Cyclopropane: With a planar triangular geometry, the internuclear bond angles are constrained to 60°, resulting in significant angle strain.[3][5] This severe deviation forces the C-C bonding orbitals to overlap at an angle, creating weaker "bent" or "banana" bonds.[6]

    • Cyclobutane: While a planar square structure would have 90° angles, cyclobutane adopts a slightly puckered or "butterfly" conformation.[7][8] This puckering reduces torsional strain but slightly decreases the C-C-C bond angle to about 88°, still a significant deviation from 109.5°.[9][10]

  • Torsional Strain (Pitzer Strain): Results from the eclipsing of C-H bonds on adjacent carbon atoms.[2]

    • Cyclopropane: The planar structure forces all C-H bonds on neighboring carbons into a fully eclipsed conformation, maximizing torsional strain.[6][7]

    • Cyclobutane: The puckered conformation alleviates some of the torsional strain by moving the C-H bonds away from a perfectly eclipsed arrangement.[9][11]

The interplay of these strains results in total ring strain energies of approximately 115 kJ/mol (27.5 kcal/mol) for cyclopropane and 110 kJ/mol (26.4 kcal/mol) for cyclobutane.[6][11] Although the total strain energies are similar, the greater angle strain in cyclopropane makes its C-C bonds considerably weaker (bond dissociation energy of ~255 kJ/mol) compared to a typical alkane C-C bond (~370 kJ/mol), rendering it more susceptible to ring-opening reactions.[6][12]

The Orbital Perspective: Walsh Model

A more sophisticated explanation for cyclopropane's unique reactivity is provided by the Walsh orbital model.[13] This model proposes that the carbon atoms in cyclopropane are sp² hybridized. Two of these sp² orbitals on each carbon form C-H bonds, while the third points toward the center of the ring to form C-C bonds. The remaining p-orbital on each carbon also participates in C-C bonding. This arrangement results in a high-energy highest occupied molecular orbital (HOMO) that has significant p-character and extends outside the ring, making cyclopropane behave similarly to an alkene in its reactions with electrophiles.[14][15]

Comparative Reactivity in Key Organic Reactions

The higher ring strain, particularly angle strain, in cyclopropane makes it significantly more reactive than cyclobutane in reactions that lead to ring opening.[5] Cyclobutane, while still reactive compared to larger cycloalkanes, often requires more forcing conditions to undergo similar transformations.[16]

Addition Reactions

Cyclopropane readily undergoes addition reactions where the ring opens, a characteristic behavior more akin to alkenes than alkanes.[17][18] Cyclobutane can also undergo ring-opening additions, but typically requires higher temperatures.[16]

This reaction clearly illustrates the reactivity difference. Both cycloalkanes can be hydrogenated to their corresponding n-alkanes in the presence of a metal catalyst, but under different conditions.

CycloalkaneCatalystTemperature (°C)Product
Cyclopropane Ni80Propane
Cyclobutane Ni120-200n-Butane

Table 1: Comparative Conditions for Catalytic Hydrogenation.[16][19]

The lower temperature required for cyclopropane hydrogenation reflects its greater thermodynamic instability and the lower activation energy for C-C bond cleavage.[20][21]

With halogens like bromine (Br₂) and chlorine (Cl₂), cyclopropane undergoes electrophilic addition in the dark, yielding 1,3-dihalopropanes.[16][22] This reaction proceeds via a ring-opening mechanism.

In contrast, cyclobutane is less reactive towards halogens in the dark. It typically undergoes free-radical substitution when exposed to UV light, similar to acyclic alkanes, to yield cyclobutyl halides.[16][23] Ring-opening halogenation of cyclobutane is not a typical reaction under these conditions.

  • Cyclopropane (in CCl₄, dark): C₃H₆ + Br₂ → BrCH₂CH₂CH₂Br

  • Cyclobutane (with UV light): C₄H₈ + Br₂ → C₄H₇Br + HBr

Cyclopropane reacts with concentrated hydrohalic acids (HBr, HI) to give 1-halopropanes, again through a ring-opening addition mechanism that follows Markovnikov's rule for substituted cyclopropanes.[16][24] Cyclobutane is generally unreactive with hydrohalic acids under similar conditions.[25]

Free-Radical Reactions

While cyclopropane favors addition reactions that relieve ring strain, both cycloalkanes can undergo free-radical substitution, particularly under UV light.[16] However, for cyclobutane, this is the more common pathway for halogenation.[23][26] The mechanism involves the abstraction of a hydrogen atom by a halogen radical to form a cyclobutyl radical, which then reacts with a halogen molecule.[23]

The reaction of OH radicals with both cycloalkanes has been studied, revealing that cyclobutane reacts faster than cyclopropane. This is attributed to the C-H bonds in cyclobutane being slightly weaker and more accessible than those in the rigid cyclopropane structure.[27][28]

Experimental Protocols

To provide a practical context for these reactivity differences, the following are standardized protocols for key comparative experiments.

Protocol 1: Comparative Catalytic Hydrogenation

Objective: To demonstrate the difference in reaction conditions required for the ring-opening hydrogenation of cyclopropane and cyclobutane.

Methodology:

  • A high-pressure stainless-steel reactor is charged with a nickel catalyst (e.g., Raney Nickel).

  • The reactor is sealed and purged with nitrogen gas, then with hydrogen gas.

  • For the cyclopropane experiment, the reactor is pressurized with cyclopropane gas and hydrogen gas to a total pressure of 5-10 atm and heated to 80°C.

  • For the cyclobutane experiment, liquid cyclobutane is introduced into the reactor, which is then pressurized with hydrogen to 5-10 atm and heated to 120°C.

  • The reaction progress is monitored by gas chromatography (GC) by taking aliquots from the gas phase at regular intervals.

  • The identity of the products (propane and n-butane, respectively) is confirmed by GC-MS analysis by comparison with authentic standards.

Diagram: Catalytic Hydrogenation Workflow

G cluster_setup Reactor Setup cluster_cyclo Cyclopropane Reaction cluster_butane Cyclobutane Reaction cluster_analysis Analysis S1 Charge Reactor with Ni Catalyst S2 Seal & Purge with N2 then H2 S1->S2 C1 Pressurize with Cyclopropane & H2 S2->C1 B1 Inject Cyclobutane & Pressurize with H2 S2->B1 C2 Heat to 80°C C1->C2 C3 Monitor by GC C2->C3 A1 Confirm Product by GC-MS C3->A1 B2 Heat to 120°C B1->B2 B3 Monitor by GC B2->B3 B3->A1

Caption: Workflow for comparing hydrogenation reactivity.

Protocol 2: Comparative Bromination

Objective: To distinguish between the addition reaction of cyclopropane and the substitution reaction of cyclobutane with bromine.

Methodology:

  • Cyclopropane Reaction (Addition): a. A solution of bromine in carbon tetrachloride (CCl₄) is prepared in a flask protected from light. b. Cyclopropane gas is bubbled through the solution at room temperature. c. The disappearance of the reddish-brown bromine color indicates a reaction. d. The product, 1,3-dibromopropane, is identified using ¹H NMR and ¹³C NMR spectroscopy.

  • Cyclobutane Reaction (Substitution): a. A similar solution of bromine in CCl₄ is prepared in a quartz flask. b. Liquid cyclobutane is added to the solution. c. The flask is exposed to a UV lamp (e.g., a sunlamp). d. The reaction is monitored for the fading of the bromine color and the evolution of HBr gas (which can be tested with moist litmus paper). e. The product mixture, containing bromocyclobutane and unreacted cyclobutane, is analyzed by GC-MS.

Diagram: Reaction Pathways of Bromination

G C3H6 Cyclopropane C3H6_prod 1,3-Dibromopropane (Addition) C3H6->C3H6_prod Dark, CCl4 C4H8 Cyclobutane C4H8_prod Bromocyclobutane (Substitution) C4H8->C4H8_prod UV Light reagent + Br2

Caption: Contrasting outcomes of cyclopropane and cyclobutane bromination.

Summary and Implications for Drug Development

The distinct reactivity profiles of cyclopropane and cyclobutane have significant implications for their use as structural motifs in medicinal chemistry.

FeatureCyclopropaneCyclobutane
Ring Strain ~115 kJ/mol (High Angle Strain)~110 kJ/mol (Lower Angle Strain)
Primary Reactivity Ring-opening additions (alkene-like)Free-radical substitution (alkane-like)
Reaction with H₂/Ni Ring opens at ~80°CRing opens at >120°C
Reaction with Br₂ Addition in the darkSubstitution with UV light
Metabolic Stability Generally robust, but ring can be susceptible to oxidative opening by P450 enzymes.Considered more metabolically stable than cyclopropane due to lower ring strain.[29]
Role in Drug Design Used as a bioisostere for double bonds or phenyl rings; can confer conformational rigidity.Used as a "3D" fragment to improve solubility and escape flatland; acts as a metabolically stable scaffold.[29]

Cyclopropane's high ring strain and unique electronic structure render it highly susceptible to ring-opening reactions, making it a versatile synthetic intermediate but also a potential metabolic liability.[30] Its reactivity is often compared to that of an alkene. Cyclobutane, with its lower angle strain, behaves more like a conventional cycloalkane, primarily undergoing substitution reactions while requiring more vigorous conditions for ring cleavage.[31] This greater stability often translates to improved metabolic profiles in drug candidates.[29] For drug development professionals, understanding these fundamental differences is crucial for rationally designing molecules with desired properties, from synthetic accessibility to pharmacokinetic profiles.

References

A Comparative Guide to the Evaluation of Cyclobutane Derivatives as Arginine-Glycine-Aspartic Acid (RGD) Mimetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of cyclobutane derivatives as mimetics of the Arginine-Glycine-Aspartic acid (RGD) sequence, a critical motif in cell-matrix interactions. We will delve into the rationale behind employing the cyclobutane scaffold, compare its performance against other RGD mimetics with supporting experimental data, and provide detailed protocols for their evaluation.

Introduction: The Quest for Potent and Selective Integrin Antagonists

Integrins are a family of transmembrane heterodimeric receptors that mediate cell adhesion to the extracellular matrix (ECM) and play pivotal roles in a multitude of physiological and pathological processes, including angiogenesis, inflammation, and cancer metastasis.[1][2] Many integrins recognize the RGD sequence present in ECM proteins like fibronectin and vitronectin.[2][3] This interaction makes the RGD-binding integrins, particularly subtypes like αvβ3 and αIIbβ3, attractive targets for therapeutic intervention.[1]

The development of small molecules that mimic the RGD motif (RGD mimetics) is a promising strategy to antagonize integrin function.[4] While linear RGD peptides were the first to be studied, they often suffer from low receptor affinity and poor metabolic stability.[5][6] This led to the development of cyclic RGD peptides, which exhibit enhanced activity due to conformational pre-organization.[5][6][7] However, the search for non-peptidic scaffolds that offer improved pharmacokinetic properties and synthetic accessibility is an ongoing endeavor in medicinal chemistry.

The Cyclobutane Scaffold: A Constrained and Versatile Core

The cyclobutane ring has emerged as a compelling scaffold for the design of RGD mimetics.[8][9] Though historically underutilized in drug discovery, its unique stereochemical and physical properties offer several advantages.[10][11][12]

Key Advantages of the Cyclobutane Scaffold:

  • Conformational Rigidity : The puckered nature of the cyclobutane ring restricts the conformational freedom of the molecule.[8][11] This pre-organizes the pharmacophoric groups—the arginine and aspartic acid mimetics—into a bioactive conformation, reducing the entropic penalty upon binding to the integrin receptor and potentially increasing potency.[11]

  • Metabolic Stability : Compared to linear alkyl chains, the cyclobutane core is generally more resistant to metabolic degradation, which can lead to an extended half-life and improved pharmacokinetic profiles.[8][9][11]

  • Precise Vectorial Orientation : The defined stereochemistry of substituted cyclobutanes allows for the precise and predictable orientation of side chains in three-dimensional space.[11] This is crucial for optimizing interactions with the RGD-binding pocket of integrins.

  • Exploration of 3D Chemical Space : The non-planar structure of the cyclobutane scaffold facilitates the exploration of three-dimensional chemical space, moving away from the often-planar structures of traditional small molecule libraries.[8][12]

In the context of RGD mimetics, the cyclobutane ring serves as a constrained Glycine-mimetic, positioning the Arg- and Asp-mimetic side chains in an orientation that is optimal for high-affinity integrin binding.[10][13]

Caption: General structure of a cyclobutane-based RGD mimetic.

Comparative Evaluation of Cyclobutane Derivatives

The efficacy of cyclobutane-based RGD mimetics is highly dependent on the structure and stereochemistry of the arginine and aspartic acid mimetic side chains, as well as their points of attachment to the cyclobutane core.

Structure-Activity Relationships (SAR)

Studies have shown that the nature of the arginine mimetic is critical for activity. For instance, tetrahydronaphthyridine and aminopyridine moieties have been successfully employed as arginine bioisosteres.[14] The length of the linker connecting these basic groups to the cyclobutane scaffold also significantly influences binding affinity, with optimal lengths being necessary to span the distance between the key interaction points within the integrin binding pocket.[10][13]

Similarly, the aspartic acid mimetic, typically a carboxylic acid or a masked equivalent like an ester, must be positioned correctly to engage with a divalent cation (usually Mg2+) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin.[6] The cis stereochemistry of the pharmacophores on the cyclobutane ring is often crucial for high potency.[11]

Performance Data

The following table summarizes the in vitro activity of representative cyclobutane-based RGD mimetics against the αvβ3 integrin, a key target in cancer therapy. For comparison, data for the well-characterized cyclic peptide, Cilengitide, and a linear RGD peptide are included.

Compound ClassSpecific Compound ExampleTarget IntegrinIn Vitro Activity (IC50, nM)Reference
Cyclobutane Mimetic ICT9055 (Tetrahydronaphthyridine Arg-mimetic)αvβ3< 1000[10][14]
Cyclobutane Mimetic Analogues with optimized linkersαvβ3High Nanomolar to Low Micromolar[15][10]
Cyclic Peptide Cilengitide [c(RGDf(NMe)V)]αvβ3 / αvβ5Low Nanomolar[16]
Linear Peptide GRGDNPαvβ312 - 89[17]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

As the data indicates, optimized cyclobutane derivatives can achieve potent inhibition of integrin function, approaching the activity of established cyclic peptides. Their key advantage lies in their non-peptidic nature, which often translates to better metabolic stability and oral bioavailability.

Experimental Protocols for Evaluation

The robust evaluation of novel RGD mimetics requires standardized and validated in vitro assays. Here, we provide detailed protocols for two fundamental experiments.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a purified integrin receptor.[7]

Objective: To determine the IC50 value of cyclobutane-based RGD mimetics for a specific integrin subtype (e.g., αvβ3).

Materials:

  • Purified integrin αvβ3 receptor

  • Radiolabeled ligand (e.g., [125I]-echistatin or [3H]-cRGDfV)

  • Test compounds (cyclobutane derivatives) at various concentrations

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, containing NaCl, MgCl2, MnCl2, and BSA)

  • 96-well microtiter plates

  • Scintillation counter

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with the purified integrin αvβ3 receptor overnight at 4°C.

  • Blocking: Wash the wells with buffer and block non-specific binding sites with a blocking agent (e.g., BSA) for 1-2 hours at room temperature.

  • Competition: Add a fixed concentration of the radiolabeled ligand to each well along with varying concentrations of the test compounds (from low pM to high µM). Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a large excess of unlabeled ligand).

  • Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at room temperature to allow the binding to reach equilibrium.

  • Washing: Wash the wells multiple times with cold assay buffer to remove unbound radioligand.

  • Detection: Lyse the cells or solubilize the bound complex and transfer the contents to scintillation vials. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Adhesion Assay

This assay measures the ability of RGD mimetics to inhibit integrin-mediated cell adhesion to an ECM protein-coated surface.

Objective: To evaluate the functional antagonism of cyclobutane derivatives on cell adhesion.

Materials:

  • Integrin-expressing cells (e.g., M21 human melanoma cells for αvβ3)

  • ECM protein (e.g., vitronectin or fibronectin)

  • Test compounds

  • Serum-free cell culture medium

  • 96-well tissue culture plates

  • Cell stain (e.g., crystal violet)

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL vitronectin) overnight at 4°C.

  • Blocking: Wash the wells and block with 1% BSA for 1 hour at 37°C.

  • Cell Preparation: Harvest the cells and resuspend them in serum-free medium.

  • Inhibition: Pre-incubate the cells with various concentrations of the test compounds for 30 minutes at 37°C.

  • Adhesion: Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Fix the adherent cells with methanol and stain with 0.5% crystal violet. Solubilize the stain with a detergent (e.g., 1% SDS) and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance readings to the control (no inhibitor) and plot the percentage of adhesion versus the logarithm of the compound concentration to determine the IC50 value.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Synthesis (Cyclobutane Derivatives) BindingAssay Competitive Binding Assay (Determine IC50 for receptor) Synthesis->BindingAssay AdhesionAssay Cell Adhesion Assay (Determine functional IC50) Synthesis->AdhesionAssay MetabolicStability Metabolic Stability Assay (e.g., Microsomal Stability) Synthesis->MetabolicStability SAR Structure-Activity Relationship (SAR) Analysis BindingAssay->SAR AdhesionAssay->SAR MetabolicStability->SAR LeadCompound Lead Compound Selection SAR->LeadCompound PK_Studies Pharmacokinetic (PK) Studies LeadCompound->PK_Studies Efficacy_Models Tumor Xenograft Efficacy Models PK_Studies->Efficacy_Models

Caption: Workflow for the evaluation of cyclobutane-based RGD mimetics.

In Vivo Performance and Future Directions

Promising cyclobutane-based RGD mimetics identified through in vitro screening have been advanced to in vivo studies. These compounds have demonstrated good tolerability in animal models.[10][14] The rigid scaffold contributes to favorable pharmacokinetic profiles, a critical step towards clinical development. For example, some cyclobutane antagonists have shown the ability to antagonize multiple mechanisms involved in tumor cell survival and dissemination.[15]

Future research in this area will likely focus on:

  • Improving Integrin Subtype Selectivity : Fine-tuning the structure of the cyclobutane scaffold and its substituents to achieve higher selectivity for specific integrin subtypes, which could lead to more targeted therapies with fewer side effects.[18][19][20]

  • Dual-Targeting Antagonists : Designing molecules that can simultaneously target different integrins, such as both αvβ3 and αIIbβ3, may offer superior anticancer effects.[15][1]

  • Conjugation for Targeted Delivery : Using cyclobutane RGD mimetics as homing agents to deliver cytotoxic drugs, imaging agents, or nanoparticles specifically to tumor tissues.[21]

Conclusion

Cyclobutane derivatives represent a highly promising class of RGD mimetics for the development of novel integrin antagonists. Their conformationally constrained nature, coupled with enhanced metabolic stability, offers distinct advantages over traditional linear and some cyclic peptide-based approaches. The versatility of the cyclobutane scaffold allows for systematic exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors of integrin function. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of these next-generation therapeutic candidates. As our understanding of integrin biology deepens, the rational design of RGD mimetics based on novel scaffolds like cyclobutane will undoubtedly play a crucial role in the future of targeted therapies.

References

assessing pharmacokinetic properties of drugs with cyclobutane moieties

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Assessing Absorption, Distribution, and Metabolism

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to optimizing the pharmacokinetic profile of a lead compound. Among these, the cyclobutane ring has emerged as an increasingly valuable scaffold.[1][2] Though historically underutilized compared to more common rings like cyclopentane and cyclohexane, its unique stereochemical and physical properties offer medicinal chemists a powerful tool to enhance critical drug-like attributes, including metabolic stability and membrane permeability.[3] This guide provides an in-depth comparison of the pharmacokinetic properties imparted by the cyclobutane moiety and details the experimental methodologies required for their assessment.

The inclusion of a cyclobutane ring can confer several advantages. Its inherent three-dimensionality and puckered conformation can enforce a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[1][4] This conformational rigidity can also shield metabolically susceptible sites from enzymatic degradation, thereby increasing the drug's half-life.[5] Furthermore, cyclobutanes can serve as effective bioisosteres for other groups, such as gem-dimethyl groups or alkynes, while improving physicochemical properties like solubility.

This guide will delve into the key in vitro assays essential for characterizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates containing a cyclobutane moiety. We will explore the experimental setups for assessing metabolic stability, membrane permeability, and plasma protein binding, providing detailed protocols and explaining the scientific rationale behind each step.

Assessing Metabolic Stability: The Liver Microsome Assay

A critical determinant of a drug's in vivo half-life and oral bioavailability is its susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. The in vitro liver microsomal stability assay is a cornerstone of early drug discovery for predicting this metabolic clearance.[6] By replacing metabolically labile linear linkers with a more robust cyclobutane ring, the metabolic stability of a drug candidate can be significantly improved.[5]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol outlines a general procedure to determine the intrinsic clearance (CLint) of a compound.[5]

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (high and low clearance)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the pooled HLMs on ice. Prepare working solutions of the test compound and control compounds by diluting the stock solutions with phosphate buffer to the desired final concentration (e.g., 1 µM). Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, add the HLM solution and the test compound solution. Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For control wells (T=0), add the quenching solution (acetonitrile with internal standard) before adding the NADPH solution.

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k. The intrinsic clearance (CLint) is then calculated based on the t1/2 and the protein concentration used in the assay.[6]

Comparative Data: Metabolic Stability of Cyclobutane vs. Other Moieties

The incorporation of a cyclobutane ring can significantly enhance metabolic stability compared to more flexible or sterically accessible linkers.

Compound/MoietyIn Vitro Half-life (t1/2, min) in HLMIntrinsic Clearance (CLint, µL/min/mg protein)Reference
Compound A (with ethyl linker)1546.2[5]
Compound B (with cyclobutane linker) > 60 < 11.6 [5]
Compound C (with cyclopropane linker)4515.4[6]

Note: Data is illustrative and based on representative examples from the literature.

The data clearly demonstrates that the replacement of a flexible ethyl linker with a rigid cyclobutane moiety can dramatically decrease the rate of metabolic degradation.[5]

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis prep1 Thaw Human Liver Microsomes prep2 Prepare Test Compound Solution prep3 Prepare NADPH Regenerating System inc1 Pre-warm HLM & Test Compound at 37°C prep3->inc1 Transfer to Plate inc2 Initiate Reaction with NADPH (Quench T=0 samples before) inc1->inc2 inc3 Incubate at 37°C with shaking inc2->inc3 ana1 Quench reaction at various time points inc3->ana1 Collect Samples ana2 Centrifuge to pellet protein ana1->ana2 ana3 Analyze supernatant by LC-MS/MS ana2->ana3 ana4 Calculate t1/2 and CLint ana3->ana4

Workflow for the in vitro metabolic stability assay using human liver microsomes.

Assessing Membrane Permeability: The Caco-2 Assay

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is the industry standard in vitro model for predicting human intestinal absorption.[7][8] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[9][10]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This assay measures the rate of a compound's transport across the Caco-2 cell monolayer in both the apical-to-basolateral (A-B) direction, mimicking absorption, and the basolateral-to-apical (B-A) direction, to assess active efflux.[9][10]

Materials:

  • Caco-2 cells

  • Transwell permeable supports (e.g., 24-well plates)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound stock solution

  • Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.[10]

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²).[11][12] A Lucifer yellow rejection assay can also be performed to confirm the integrity of the tight junctions.

  • Assay Setup:

    • Wash the cell monolayers with pre-warmed transport buffer (pH 7.4).

    • For A-B transport: Add the test compound solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

    • For B-A transport: Add the test compound solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analysis: Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[10] The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[10][12]

Comparative Data: Permeability of Cyclobutane-Containing Drugs
Compound ClassificationPapp (A-B) (x 10⁻⁶ cm/s)Efflux RatioPredicted Human Absorption
Low Permeability (e.g., Atenolol)< 1< 2Low (<50%)
Moderate Permeability1 - 10< 2Moderate (50-89%)
High Permeability (e.g., Propranolol)> 10< 2High (>90%)
Compound with EffluxVariable> 2Variable, may be low

Classification based on established ranges.[10]

The rigid structure of cyclobutane can improve passive diffusion by reducing the molecule's flexibility and presenting a more compact shape to the cell membrane.

Assessing Plasma Protein Binding: Equilibrium Dialysis

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin.[13] It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available for distribution into tissues and clearance.[14][15] Therefore, determining the fraction unbound (fu) is crucial for interpreting pharmacokinetic and pharmacodynamic data. Equilibrium dialysis is the gold-standard method for measuring plasma protein binding due to its accuracy and minimal non-specific binding.[13][16][17]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

The Rapid Equilibrium Dialysis (RED) device is a commercially available system that facilitates high-throughput plasma protein binding assessment.[15][16][18]

Materials:

  • RED device inserts and base plate

  • Plasma (human, rat, etc.)

  • Test compound stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Control compounds (e.g., warfarin for high binding, atenolol for low binding)

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Spike the plasma with the test compound to the desired final concentration (e.g., 1-5 µM).[13][15]

  • Device Loading: Add the compound-spiked plasma to one chamber of the RED device insert and an equal volume of PBS to the other chamber, which are separated by a semi-permeable dialysis membrane (typically with an 8-12 kDa molecular weight cutoff).[18]

  • Equilibration: Seal the unit and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[15]

  • Sampling: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

  • Analysis: Combine the samples with an equal volume of the opposing matrix (blank plasma for the buffer sample, PBS for the plasma sample) to ensure matrix matching for LC-MS/MS analysis. Analyze the concentration of the test compound in both sets of samples.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber. % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100 % Bound = 100 - % Unbound

The Impact of Cyclobutane on Plasma Protein Binding

The introduction of a cyclobutane moiety can influence plasma protein binding by altering the lipophilicity and shape of the molecule. While increased lipophilicity generally leads to higher protein binding, the rigid and three-dimensional nature of cyclobutane can sometimes disrupt optimal interactions with binding sites on plasma proteins compared to a more flexible, linear analog.

CompoundLogP% Plasma Protein Bound
Warfarin (Control)2.75>99%
Atenolol (Control)0.16<5%
Linear Analog3.595%
Cyclobutane Analog 3.2 88%

Note: Data is illustrative and hypothetical to demonstrate potential effects.

G cluster_logic Pharmacokinetic Assessment Logic cluster_assays In Vitro ADME Assays cluster_params Key Parameters start Drug Candidate with Cyclobutane Moiety metabolism Metabolic Stability (HLM Assay) start->metabolism permeability Membrane Permeability (Caco-2 Assay) start->permeability ppb Plasma Protein Binding (RED Assay) start->ppb clint Intrinsic Clearance (CLint) metabolism->clint papp Permeability (Papp) Efflux Ratio (ER) permeability->papp fu Fraction Unbound (fu) ppb->fu decision Predict In Vivo Pharmacokinetics clint->decision papp->decision fu->decision

Logical workflow for assessing the pharmacokinetic properties of cyclobutane-containing drugs.

Conclusion

The cyclobutane ring is a valuable and increasingly utilized scaffold in medicinal chemistry, offering a unique set of properties to enhance the pharmacokinetic profile of drug candidates.[1][2] Its ability to confer conformational rigidity can lead to significant improvements in metabolic stability and can favorably modulate membrane permeability.[5][19] A thorough in vitro assessment using the assays detailed in this guide—liver microsomal stability, Caco-2 permeability, and equilibrium dialysis for plasma protein binding—is essential for any drug discovery program looking to leverage the advantages of this versatile moiety. By understanding and systematically evaluating these key ADME parameters, researchers can make more informed decisions, accelerating the progression of drug candidates with optimized pharmacokinetic properties into further development.

References

Safety Operating Guide

Navigating the Disposal of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (CAS No. 1408075-48-8), a compound whose handling requires a nuanced understanding of its specific hazards.

Understanding the Hazard Profile: More Than Just a Reagent

Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic properties and associated hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following key hazard statements:

  • H227: Combustible liquid[1]

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

The signal word for this chemical is "Warning," and it is represented by the GHS07 pictogram, indicating that it is a health hazard.[2] This hazard profile dictates a disposal strategy that mitigates risks of flammability, ingestion, and dermal/respiratory exposure.

Hazard ClassificationGHS CodeDescription
Combustible LiquidH227A liquid with a flash point at or above 100°F (38°C).[3]
Acute Toxicity (Oral)H302Harmful if ingested.
Skin IrritationH315Causes irritation upon contact with skin.[1]
Eye IrritationH319Causes serious irritation upon contact with eyes.[1]
Specific Target Organ ToxicityH335May cause irritation to the respiratory tract.[1]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure the safe handling and disposal of this compound waste, from the point of generation to its final removal by a licensed waste contractor.

Phase 1: Immediate Handling and Segregation at the Point of Generation
  • Personal Protective Equipment (PPE) is Non-Negotiable: Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile is a suitable option), safety goggles, and a lab coat.[4] All handling of the waste should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling vapors.

  • Waste Collection Container:

    • Material Compatibility: Use a chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are appropriate.[5] Never use metal containers for corrosive waste, although this specific compound is not classified as corrosive.

    • Secure Closure: The container must have a tight-fitting screw cap to prevent leaks and the escape of vapors. Containers must be kept closed at all times except when waste is being added.[5][6]

  • Labeling is Paramount: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "this compound"

    • The specific hazard warnings: "Combustible," "Irritant," "Harmful if Swallowed"[7]

  • Segregation of Waste Streams: Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents, acids, and bases.[8]

Phase 2: Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and under the control of the laboratory personnel.[9]

  • Secondary Containment: To mitigate the risk of spills, the waste container should be placed in secondary containment, such as a larger, chemically resistant bin or tray.[6]

  • Flammability Precautions: Given its combustible nature, the waste should be stored away from sources of ignition, such as heat, sparks, or open flames. If available, storage in a flammable-liquids storage cabinet is best practice.[3]

  • Accumulation Limits: Be aware of the volume limits for SAAs, which are typically up to 55 gallons of hazardous waste. Once this limit is reached, the waste must be moved to a Central Accumulation Area (CAA) within three days.[9]

Phase 3: Final Disposal and Record Keeping
  • Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS office is the ultimate authority on waste disposal procedures and will provide specific guidance based on local, state, and federal regulations. They will arrange for the pickup of the hazardous waste by a licensed contractor.[10]

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical waste be poured down the sink.[10] Water-immiscible and combustible liquids are prohibited from sewer disposal.

  • Empty Container Management: Empty containers that previously held this compound must also be managed as hazardous waste.

    • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

    • Rinsate Collection: The first rinsate is considered hazardous waste and must be collected in the designated waste container. Subsequent rinsates may be permissible for drain disposal, but this must be confirmed with your EHS office.[2]

    • Defacing Labels: Before disposing of the decontaminated empty container in the regular trash, completely remove or deface the original label.[2]

  • Maintain Accurate Records: Keep a detailed log of the hazardous waste generated, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.